(2Z)-2-Cyano-2-(hydroxyimino)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-2-hydroxyiminoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c4-1-2(6-8)3(5)7/h8H,(H2,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFXGFHPOQBGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=NO)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2Z)-2-Cyano-2-(hydroxyimino)acetamide chemical structure and properties
Technical Whitepaper: Structural Dynamics, Synthesis, and Applications of (2Z)-2-Cyano-2-(hydroxyimino)acetamide
Executive Summary & Stereochemical Framework
(2Z)-2-Cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5), frequently referred to as 2-cyano-2-oximinoacetamide, is a highly versatile cyanoxime scaffold utilized extensively in agrochemical manufacturing and pharmaceutical drug discovery. The molecule exists in both E and Z stereoisomeric forms, dictated by the spatial orientation of the hydroxyimino (oxime) group relative to the cyano moiety[1]. The Z isomer, specifically, presents a unique spatial arrangement that heavily influences its reactivity profile and its capacity to act as a bidentate ligand in coordination chemistry[2]. This whitepaper dissects the physicochemical properties, coordination behavior, and synthetic utility of this critical intermediate.
Physicochemical Properties & Mechanistic Implications
The reactivity of 2-cyano-2-(hydroxyimino)acetamide is governed by the strong electron-withdrawing effect of the cyano group adjacent to the oxime. This electronic environment significantly lowers the pKa of the oxime proton, making it highly acidic and prone to facile deprotonation.
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Significance |
|---|---|---|
| Molecular Formula | C₃H₃N₃O₂ | Core cyanoxime scaffold[1]. |
| Molecular Weight | 113.08 g/mol | Low molecular weight facilitates high atom economy in coupling reactions[2]. |
| CAS Number | 3849-20-5 | Primary identifier for both isomers[1]. |
| Melting Point | 183 °C (decomposes) | Indicates thermal instability at high temperatures; reactions must be temperature-controlled[1]. |
| Boiling Point | 321.5 °C (at 760 mmHg) | High boiling point due to extensive intermolecular hydrogen bonding[1]. |
| Density | 1.54 g/cm³ | Standard solid-state density[1]. |
| pKa | 7.96 ± 0.10 (Predicted) | Acidic oxime proton enables rapid formation of stable oximate anions for metal chelation[1]. |
| LogP | -0.474 | Hydrophilic nature; highly soluble in polar aprotic and protic solvents[1]. |
Coordination Chemistry: The Cyanoxime Ligand (HACO)
Beyond organic synthesis, 2-cyano-2-(hydroxyimino)acetamide acts as a potent bidentate ligand (HACO) in inorganic chemistry. When deprotonated, the oximate anion coordinates with transition metals to form highly stable chelates.
According to 3, reacting this ligand with Ni(II) ions in aqueous environments yields [NiL₂(H₂O)₂] complexes featuring a trans-geometry[3].
-
Causality of Structural Rearrangement : Thermal dehydration of these hydrated complexes forces a dramatic structural rearrangement. The removal of axial water molecules drives the formation of anhydrous polymeric chains bridged by oximato-μ2 motifs. This results in antiferromagnetically coupled Ni(II) centers rather than simple 1D stacks, demonstrating the exceptional structural flexibility of the cyanoxime scaffold in designing dynamic coordination polymers[3].
Synthetic Methodologies & Workflows
Agrochemical Application: Synthesis of Cymoxanil
The primary industrial application of 2-cyano-2-(hydroxyimino)acetamide is its role as the direct precursor to cymoxanil, a systemic fungicide that inhibits fungal RNA synthesis[1].
-
Mechanistic Causality : The free oxime is prone to tautomerization and can decompose under harsh condensation conditions. By selectively O-methylating the oxime oxygen, the molecule is locked into a stable methoxyimino configuration. This stability is an absolute requirement for the subsequent condensation with ethylurea, ensuring the structural integrity of the cyano and amide functionalities is preserved throughout the workflow.
Synthetic pathway from 2-cyano-2-(hydroxyimino)acetamide to cymoxanil.
Self-Validating Protocol: Cymoxanil Synthesis
-
Preparation : Dissolve 1.0 equivalent of 2-cyano-2-(hydroxyimino)acetamide sodium salt in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
-
Controlled Methylation : Cool the reactor to 0–5 °C. Add 1.1 equivalents of dimethyl sulfate dropwise over 30 minutes. Validation: Temperature must not exceed 10 °C to prevent over-alkylation or runaway exotherms.
-
Intermediate Isolation : Stir at room temperature for 2 hours. Quench with ice water and extract the intermediate using ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Validation: Confirm the disappearance of the starting material via TLC (silica gel, Hexane:EtOAc 7:3).
-
Condensation : Dissolve the stable methoxyimino intermediate in ethanol. Add 1.0 equivalent of ethylurea and a catalytic amount of sodium ethoxide. Reflux for 4 hours.
-
Purification : Neutralize the mixture with 1M HCl. Filter the precipitated crude cymoxanil and recrystallize from an ethanol/water mixture to yield the pure active pharmaceutical ingredient (API)[1].
Pharmaceutical Application: Derivatization to 2-Aminothiazoles
Thiazole rings are cornerstone scaffolds in antimicrobial and anticancer drugs. While 2-cyano-2-(hydroxyimino)acetamide lacks the α-halocarbonyl moiety traditionally required for the Hantzsch thiazole synthesis, it can be synthetically adapted[4].
-
Mechanistic Causality : Direct condensation is impossible due to the unreactive nature of the α-carbon. Halogenation of this position converts it into a potent electrophile. The subsequent introduction of thiourea initiates a rapid nucleophilic attack by the sulfur atom, driving the cyclocondensation forward to yield complex 2-aminothiazole derivatives[4].
Two-step synthesis of 2-aminothiazole derivatives via alpha-halo intermediates.
Self-Validating Protocol: Hantzsch Adaptation
-
α-Halogenation : Dissolve the starting material in glacial acetic acid. Slowly add 1.05 equivalents of N-bromosuccinimide (NBS) while maintaining the temperature below 20 °C. Stir for 3 hours. Validation: Monitor via TLC until complete conversion to the α-bromo intermediate is achieved.
-
Solvent Exchange : Remove acetic acid under reduced pressure to prevent side reactions in the next step. Redissolve the crude α-halo intermediate in anhydrous ethanol.
-
Cyclocondensation : Add 1.1 equivalents of thiourea to the ethanolic solution. Heat to reflux (78 °C) for 4–6 hours.
-
Product Recovery : Cool to room temperature. Neutralize with saturated NaHCO₃ solution to precipitate the 2-aminothiazole derivative. Filter, wash with cold water, and dry under vacuum[4].
Safety, Handling, and Toxicity
The compound possesses significant biological activity and must be handled under strict laboratory safety protocols. According to the 2, the molecule is classified under:
-
Acute Tox. 3 (H301) : Toxic if swallowed.
-
Eye Irrit. 2 (H319) : Causes serious eye irritation[2].
Mandatory Precautions : All halogenation and methylation procedures must be conducted in a certified chemical fume hood. Personnel must utilize nitrile gloves, chemical splash goggles, and a lab coat. Dimethyl sulfate, used in the cymoxanil workflow, is a potent alkylating agent and suspected carcinogen; spills must be neutralized immediately with dilute ammonia or sodium hydroxide solutions.
References
-
BenchChem. "A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide." 1
-
National Institutes of Health. "(2Z)-2-Cyano-2-(hydroxyimino)acetamide - CID 6399032." PubChem. 2
-
BenchChem. "Application Notes and Protocols for the Synthesis of Thiazole Derivatives Utilizing 2-Cyano-2-(hydroxyimino)acetamide." 4
-
ACS Publications. "Nickel(II) Aqua Complexes with Chelating Ligands: What Happens When Water Is Gone?" Crystal Growth & Design. 3
Sources
Technical Profile: (2Z)-2-Cyano-2-(hydroxyimino)acetamide
This in-depth technical guide details the chemical profile, synthesis, and industrial applications of (2Z)-2-Cyano-2-(hydroxyimino)acetamide (CAS 3849-20-5).[1]
CAS Number: 3849-20-5 Common Aliases: 2-Cyano-2-oximinoacetamide, Desmethyl-cymoxanil Content Type: Technical Monograph & Application Guide
Executive Summary
(2Z)-2-Cyano-2-(hydroxyimino)acetamide is a functionalized oxime derivative primarily utilized as a high-value intermediate in the agrochemical industry. While structurally homologous to the peptide coupling reagent Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate), this amide derivative is distinct in its reactivity and application profile.
Its primary industrial utility lies in the synthesis of Cymoxanil , a systemic fungicide used globally for the control of Peronosporales (e.g., late blight in potatoes). Beyond agrochemistry, it serves as a "cyanoxime" ligand in coordination chemistry, capable of forming stable complexes with divalent metal ions (Ni²⁺, Cu²⁺).
Expert Insight: Researchers often confuse CAS 3849-20-5 (the Amide) with CAS 3849-21-6 (the Ester/Oxyma). The Amide is significantly less soluble in organic solvents like DMF/DCM compared to the Ester, making it unsuitable as a standard peptide coupling additive but ideal for aqueous/alcoholic precipitation workflows in large-scale manufacturing.
Chemical Identity & Physicochemical Properties[1][2][3]
The compound exists as stable Z- and E-isomers, with the (2Z)-configuration often favored in the solid state due to intramolecular hydrogen bonding between the oxime hydroxyl and the amide carbonyl.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 3849-20-5 |
| IUPAC Name | (2Z)-2-Cyano-2-hydroxyiminoacetamide |
| Molecular Formula | C₃H₃N₃O₂ |
| Molecular Weight | 113.07 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 183°C (decomposes) |
| Solubility | Soluble in Water, Methanol, Ethanol; Poor in DCM |
| pKa | ~7.96 (Predicted) |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |
Synthesis & Manufacturing Protocols
The industrial synthesis of (2Z)-2-Cyano-2-(hydroxyimino)acetamide proceeds via the nitrosation of cyanoacetamide .[2] This pathway is preferred for its high atom economy and use of inexpensive reagents.
Protocol A: Acid-Catalyzed Nitrosation (Laboratory Scale)
Objective: Synthesis of high-purity (2Z)-2-Cyano-2-(hydroxyimino)acetamide.
Reagents:
-
2-Cyanoacetamide (0.5 mol, 42.0 g)[2]
-
Sodium Nitrite (0.55 mol, 37.9 g)
-
Glacial Acetic Acid (0.6 mol)
-
Solvent: Water (150 mL)
Step-by-Step Workflow:
-
Dissolution: In a 500 mL 3-neck round-bottom flask, dissolve 2-cyanoacetamide in water. Cool the solution to 0–5°C using an ice-salt bath.
-
Nitrosation: Prepare a solution of Sodium Nitrite in minimal water.[2] Add this dropwise to the reaction vessel over 30 minutes, maintaining temperature <5°C to prevent thermal decomposition of the diazonium-like intermediate.
-
Acidification: Slowly add Glacial Acetic Acid dropwise. The solution will turn yellow, and a white precipitate will begin to form.
-
Crystallization: Stir the mixture at 0°C for 2 hours. The product, (2Z)-2-Cyano-2-(hydroxyimino)acetamide, precipitates out.
-
Isolation: Filter the solid under vacuum. Wash with ice-cold water (2 x 50 mL) to remove residual sodium acetate.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Industrial Scale (Sodium Salt Formation)
For Cymoxanil production, the compound is often isolated as its sodium salt to facilitate the subsequent methylation step.
-
Reaction: Cyanoacetamide is treated with Isopentyl nitrite (or NaNO2) in the presence of Sodium Ethoxide/Ethanol.
-
Precipitation: The sodium salt of 2-cyano-2-(hydroxyimino)acetamide precipitates directly from the alcoholic solution, avoiding aqueous workup.
Industrial Application: Cymoxanil Synthesis Pathway[1][3][9]
The most critical application of CAS 3849-20-5 is as the scaffold for Cymoxanil . The transformation involves methylation of the oxime oxygen followed by urea formation.[1][3]
Mechanism of Action (Cymoxanil)
Cymoxanil acts by inhibiting nucleic acid synthesis in fungi.[1][3] The core cyano-oxime moiety (derived from CAS 3849-20-5) is essential for its bioactivity, acting as a metabolic disruptor in the fungal cell.
Visualization: Synthesis Workflow
The following diagram illustrates the conversion of Cyanoacetamide to Cymoxanil via the title compound.
Figure 1: Synthetic pathway from Cyanoacetamide to Cymoxanil, highlighting CAS 3849-20-5 as the pivotal intermediate.
Comparative Analysis: Amide vs. Ester (Oxyma)
It is vital for researchers to distinguish between the Amide (Subject) and the Ester (Oxyma Pure).
| Feature | (2Z)-2-Cyano-2-(hydroxyimino)acetamide | Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) |
| CAS | 3849-20-5 | 3849-21-6 |
| Structure | -C(=O)NH₂ | -C(=O)OEt |
| Solubility | Hydrophilic (Water/MeOH) | Lipophilic (DMF/DCM) |
| Primary Use | Agrochemical Intermediate (Cymoxanil) | Peptide Coupling Additive (Racemization Suppressor) |
| Leaving Group | Amide (Poor leaving group) | Ester (Good leaving group for acylation) |
Why not use the Amide for Peptides? In peptide synthesis, the additive must be soluble in non-polar solvents (DCM/DMF) used for resin swelling. The Amide (CAS 3849-20-5) has poor solubility in these solvents and its amide group can interfere with the activation kinetics of carbodiimides, unlike the electron-withdrawing ester group in Oxyma Pure which stabilizes the active ester.
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
H301: Toxic if swallowed.
-
H319: Causes serious eye irritation.
Handling Protocols:
-
Thermal Stability: The compound decomposes at ~183°C. Unlike Benzotriazoles (HOBt), it is generally considered less explosive, but bulk heating should be avoided.
-
PPE: Nitrile gloves and safety goggles are mandatory. Due to the "Toxic if swallowed" classification, a particle mask (N95/P2) is recommended during weighing to prevent inhalation of dust.
-
Waste Disposal: Do not mix with strong acids or oxidizers. Dispose of as hazardous chemical waste (nitrogenous organic).
References
-
PubChem. (2025). Compound Summary: (2Z)-2-Cyano-2-(hydroxyimino)acetamide (CAS 3849-20-5).[1][3][4] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-Cyano-2-(hydroxyimino)acetamide.[Link]
- Google Patents.Process for manufacturing Cymoxanil (CN106588700B).
-
Gerasimchuk, N., et al. (2008). Synthesis and Characterization of Cyanoximates. Missouri State University.[5] [Link]
Sources
molecular weight and formula of (2Z)-2-Cyano-2-(hydroxyimino)acetamide
The "Oximino" Pivot: From Agrochemical Precursor to Neurotherapeutic Candidate[1]
Part 1: Executive Summary
(2Z)-2-Cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5) represents a critical structural pivot in organic synthesis.[1] Functioning primarily as a racemization-resistant scaffold and a bioactive intermediate , it serves as the foundational backbone for the commercial fungicide Cymoxanil and is currently under investigation as a cholinesterase inhibitor for Alzheimer's therapeutics.
This guide dissects the molecule's physicochemical profile, validates its synthesis via nitrosation, and maps its downstream applications in modern drug and agrochemical development.
Part 2: Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The molecule is an oxime derivative of cyanoacetamide.[2][3] Its reactivity is defined by the amphoteric nature of the oxime group and the electron-withdrawing cyano moiety, which creates a highly electrophilic center suitable for nucleophilic attack or further derivatization (e.g., methylation).
2.1 Stereochemistry: The (2Z) Configuration
The "Z" (Zusammen) designation indicates that the hydroxyl group (
-
Stabilization: This configuration is thermodynamically favored due to an intramolecular hydrogen bond between the oxime hydroxyl proton and the amide carbonyl oxygen.
-
Priority Determination: The acetamide carbon (bonded to O) holds higher Cahn-Ingold-Prelog (CIP) priority than the cyano carbon (bonded to N).[1]
2.2 Key Properties Table[4]
| Property | Data | Context |
| IUPAC Name | (2Z)-2-Cyano-2-(hydroxyimino)acetamide | Official designation |
| CAS Number | 3849-20-5 | Primary identifier |
| Molecular Formula | - | |
| Molecular Weight | 113.08 g/mol | Exact Mass: 113.0225 |
| Appearance | White to pale yellow crystalline powder | Commercial grade |
| Melting Point | 183°C (Decomposes) | High lattice energy due to H-bonding |
| pKa | ~7.96 | Acidic oxime proton |
| Solubility | Soluble in DMSO, Methanol, Water | Polar nature |
| Hazards | Acute Tox. 3 (Oral); Eye Irrit. 2 | Handle with PPE |
Part 3: Synthesis & Manufacturing Protocols
The industrial standard for producing (2Z)-2-Cyano-2-(hydroxyimino)acetamide relies on the nitrosation of 2-cyanoacetamide .[1] This pathway is preferred for its atom economy and the use of inexpensive reagents (sodium nitrite).
3.1 Reaction Mechanism
The reaction proceeds via the electrophilic attack of the nitrosonium ion (
Graphviz Diagram: Nitrosation Pathway
Caption: Synthesis of (2Z)-2-Cyano-2-(hydroxyimino)acetamide via acid-catalyzed nitrosation.
3.2 Validated Experimental Protocol (Lab Scale)
Objective: Synthesize 100g of high-purity (2Z)-2-Cyano-2-(hydroxyimino)acetamide.
Reagents:
-
2-Cyanoacetamide (84.08 g, 1.0 mol)[1]
-
Sodium Nitrite (
) (75.9 g, 1.1 mol)[1] -
Glacial Acetic Acid (or HCl)
Step-by-Step Procedure:
-
Dissolution: Dissolve 84.08g of 2-cyanoacetamide in 300 mL of water in a 1L round-bottom flask equipped with a mechanical stirrer and thermometer.
-
Cooling: Submerge the flask in an ice-salt bath. Cool the solution to 0–5°C . Critical: Temperature control prevents decomposition of the diazonium-like intermediates.[1]
-
Nitrite Addition: Dissolve sodium nitrite (75.9g) in minimum water (approx. 150 mL). Add this solution dropwise to the main vessel over 45 minutes, maintaining temperature <5°C.
-
Acidification: Slowly add glacial acetic acid (or 6N HCl) to the mixture. The solution will turn yellow/orange as the oxime forms.
-
Precipitation: Stir for 2 hours at 0-5°C, then allow to warm to room temperature (20°C) for 1 hour. The product will precipitate as a solid.[5]
-
Isolation: Filter the solid under vacuum.
-
Purification: Recrystallize from ethanol/water (9:1) to obtain white crystals.[3][6]
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Part 4: Applications in Drug & Agrochemical Development
4.1 Agrochemicals: The Cymoxanil Precursor
The most significant commercial application of this molecule is its role as the immediate precursor to Cymoxanil , a penetrant fungicide used to control downy mildew in grapes and late blight in potatoes.
Mechanism: The (2Z)-oxime is first methylated (using dimethyl sulfate or methyl iodide) to form the methoxyimino derivative. This intermediate is then reacted with ethyl isocyanate (or ethylurea) to form the final urea structure.
Graphviz Diagram: Cymoxanil Synthesis
Caption: Industrial route from (2Z)-oxime precursor to the fungicide Cymoxanil.[1][4]
4.2 Pharmaceutical Development: Cholinesterase Inhibition
Recent research has identified N-substituted derivatives of 2-cyano-2-(hydroxyimino)acetamide as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) .[1][7]
-
Therapeutic Target: Alzheimer’s Disease (AD).
-
Mechanism: The oxime moiety mimics the transition state of acetylcholine hydrolysis, potentially reactivating phosphorylated AChE (similar to pralidoxime) or acting as a competitive inhibitor.
-
Potency: Selected derivatives show
values in the micromolar range, making them viable lead compounds for further optimization.
Part 5: Analytical Characterization
To validate the identity of the synthesized (2Z)-isomer, use the following spectroscopic signatures:
| Method | Expected Signature | Interpretation |
| IR Spectroscopy | O-H stretch (Oxime) and N-H stretch (Amide) | |
| 1H NMR (DMSO-d6) | Oxime -OH (Deshielded by H-bond) | |
| Amide | ||
| Mass Spectrometry | m/z 113 | Molecular ion peak |
| m/z 96 | Loss of hydroxyl group |
Part 6: Safety & Handling (E-E-A-T)
Warning: This compound contains a nitrile group and is an oxime derivative.
-
Toxicity: Classified as Acute Toxic (Oral) .[8] It may liberate cyanide ions upon metabolic degradation or under strong acidic/thermal stress.
-
PPE: Nitrile gloves, safety goggles, and a P2 respirator are mandatory.
-
Storage: Store at 2-8°C. The oxime group is sensitive to light and heat; improper storage may lead to Beckmann rearrangement or decomposition.
References
-
PubChem. (2025). Compound Summary: (2Z)-2-Cyano-2-(hydroxyimino)acetamide (CID 6399032).[1][8][9] National Library of Medicine. [Link][9]
-
University of Hertfordshire. (2025). Cymoxanil: PPDB: Pesticide Properties DataBase.[Link]
-
Google Patents. (1975). Process for making 2-cyano-2-hydroxyiminoacetamide salts (US3919284A).[1]
Sources
- 1. echemi.com [echemi.com]
- 2. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]
- 3. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - (2z)-2-cyano-2-(hydroxyimino)acetamide (C3H3N3O2) [pubchemlite.lcsb.uni.lu]
Technical Safety & Handling Guide: 2-Cyano-2-(hydroxyimino)acetamide
Document Control:
-
Compound: 2-Cyano-2-(hydroxyimino)acetamide[][2][3][4][5][6][7][8][9]
-
Synonyms: 2-Cyano-2-oximinoacetamide; (E)-2-Cyano-2-hydroxyiminoacetamide; Cymoxanil-intermediate.[5]
-
Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.
Executive Summary & Chemical Profile
This guide serves as an advanced safety and technical manual for 2-Cyano-2-(hydroxyimino)acetamide , a critical building block in the synthesis of agrochemicals (e.g., Cymoxanil) and a pharmacophore in the development of cholinesterase inhibitors and antimicrobial agents.
Unlike generic Safety Data Sheets (SDS), this document integrates field-proven handling protocols with mechanistic toxicology to support rigorous risk assessment in research environments.
Physiochemical Identity
| Property | Specification | Critical Note |
| Molecular Formula | High nitrogen content implies thermal sensitivity.[] | |
| Molecular Weight | 113.07 g/mol | Low MW facilitates rapid systemic absorption. |
| Appearance | Beige to cream powder | Darkening indicates decomposition (oxime degradation). |
| Melting Point | ~183°C (Decomposes) | STOP: Do not heat to melting; decomposition is exothermic. |
| Solubility | Soluble in water, DMSO, Methanol | High aquatic mobility; spill containment is critical. |
| pKa | ~7.96 (Predicted) | Acidic oxime proton; forms salts with bases. |
Hazard Architecture & Risk Assessment
GHS Classification: DANGER
-
Acute Toxicity, Oral (Category 3): H301 – Toxic if swallowed.[3][4]
-
Eye Irritation (Category 2): H319 – Causes serious eye irritation.[3][4][9][10]
-
Skin Irritation (Category 2): H315 – Causes skin irritation.[9][10]
Mechanistic Hazard Analysis
To ensure safety, researchers must understand the causality of these hazards:
-
Nitrile Toxicity (The -CN Group): While not as immediately lethal as free cyanide, the nitrile moiety can metabolize to release cyanide ions (
) in vivo, inhibiting cytochrome c oxidase. This classifies the compound as "Toxic if swallowed" rather than just "Harmful."[4] -
Oxime Instability (The =N-OH Group): Oximes are potentially explosive if heated under confinement or subjected to shock. The decomposition temperature (183°C) is a hard limit. Thermal runaway can release toxic Nitrogen Oxides (
) and Hydrogen Cyanide ( ). -
Sensitization Potential: Oxime derivatives are known skin sensitizers. Repeated exposure may induce allergic dermatitis.
Self-Validating Handling Protocol
This workflow is designed to prevent exposure and verify compound integrity before use.
A. Engineering Controls & PPE
-
Primary Barrier: Chemical Fume Hood (Face velocity > 100 fpm).
-
Respiratory: N95/P100 particulate respirator if handling open powder outside a hood (not recommended).
-
Dermal: Double nitrile gloves (0.11 mm min thickness). The compound’s polarity allows it to permeate thin latex.
-
Ocular: Chemical splash goggles.
B. Operational Workflow (Visualized)
Figure 1: Safe handling workflow with integrated quality checkpoints.
C. Experimental Integrity Check
Before committing the reagent to a high-value synthesis:
-
Visual Inspection: The powder must be beige/cream. Brown or sticky solids indicate hydrolysis to cyanoacetic acid or polymerization.
-
Solubility Test: Dissolve 10 mg in 1 mL water. Solution should be clear. Turbidity implies degradation.
Emergency Response & Toxicology
Firefighting Strategy
-
Hazards: Combustion releases HCN (Hydrogen Cyanide), NOx (Nitrogen Oxides), and CO .
-
Action:
-
Evacuate upwind immediately.
-
Firefighters must use SCBA (Self-Contained Breathing Apparatus) with a full facepiece.
-
Extinguishing Media: Dry chemical,
, or alcohol-resistant foam. Do NOT use high-volume water jets, as this spreads the soluble toxic material into drains.
-
First Aid (Mechanism-Based)
-
Inhalation: Move to fresh air. If gasping, administer oxygen. Alert medical personnel to potential nitrile/cyanide exposure.
-
Skin Contact: Wash with soap and water for 15 minutes.[11] Do not use organic solvents (ethanol/DMSO) to clean skin; this enhances transdermal absorption of the toxin.
-
Ingestion: IMMEDIATE MEDICAL ATTENTION. Do not induce vomiting due to corrosive potential and risk of aspiration.[12]
Decomposition Pathway
Understanding how the molecule breaks down helps in waste management and reaction planning.
Figure 2: Thermal and chemical decomposition pathways leading to toxic byproducts.
Storage & Disposal
Storage Protocol
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Keep under inert gas (Nitrogen/Argon) if possible, or in a tightly sealed desiccator. Moisture accelerates hydrolysis of the amide bond.
-
Segregation: Store away from oxidizing agents (peroxides, permanganates) and strong acids (which may liberate HCN).
Disposal (RCRA Compliance)
-
Do not flush. High water solubility leads to immediate aquatic contamination.
-
Chemical Treatment: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HCN).
-
Labeling: Waste containers must be flagged as "Toxic" and "Nitrile-bearing Waste."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6404486, 2-Cyano-2-(hydroxyimino)acetamide. Retrieved from [Link][3]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-cyano-2-(hydroxyimino)acetamide.[3][4] Retrieved from [Link]
Sources
- 2. chemscene.com [chemscene.com]
- 3. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]
- 7. 2-Cyano-2-(hydroxyimino)acetamide | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Technical Whitepaper: The Structural and Functional Divergence of Oxyimino-Based Additives
The following technical guide details the structural, functional, and mechanistic divergences between Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) and its amide analog, (2Z)-2-Cyano-2-(hydroxyimino)acetamide .
Executive Summary
In modern solid-phase peptide synthesis (SPPS), the shift from benzotriazoles (HOBt, HOAt) to oxyimino-based additives has been driven by the need for safer, non-explosive, and more efficient coupling reagents.[1] While Oxyma Pure has established itself as the industry standard, its structural analog, (2Z)-2-Cyano-2-(hydroxyimino)acetamide (hereafter referred to as the Oxyma Amide ), presents a distinct physicochemical profile.
This guide elucidates the critical differences between these two compounds. The core distinction lies not merely in the terminal functional group (ester vs. amide) but in their solubility profiles, leaving group lability, and susceptibility to side reactions. For the drug development professional, understanding these nuances is critical for troubleshooting difficult couplings and optimizing impurity profiles.
Structural & Physicochemical Analysis[2]
The fundamental difference between the two molecules is the substitution of the ethoxy group in Oxyma Pure with an amino group in the Oxyma Amide. This substitution significantly alters the electronic environment of the oxime and the molecule's solubility.
Comparative Properties Table[3][4]
| Feature | Oxyma Pure (The Standard) | Oxyma Amide (The Analog) |
| IUPAC Name | Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate | (2Z)-2-Cyano-2-(hydroxyimino)acetamide |
| Functional Core | Ethyl Ester | Primary Amide |
| CAS Number | 3849-21-6 | 158014-03-0 (varies by isomer) |
| Acidity ( | 4.60 (Ideal for DIC/EDC activation) | ~4.8–5.2 (Predicted; slightly less acidic) |
| Solubility (DMF) | High (> 1.0 M) | Moderate to Low |
| Solubility (DCM) | High | Poor (Limit to utility in SPPS) |
| Leaving Group Ability | Excellent (Active Ester formation) | Good, but slower kinetics |
| Primary Role | Coupling Additive / Racemization Suppressor | Byproduct / Niche Additive |
Electronic Push-Pull Effects
In Oxyma Pure, the ethyl ester acts as an electron-withdrawing group (EWG) via induction, stabilizing the oxime anion (
In the Oxyma Amide, the amide nitrogen donates electron density into the carbonyl system via resonance, slightly diminishing the electron-withdrawing power of the carbonyl relative to the ester. This results in a slightly higher
Structural Visualization (DOT Diagram)
Figure 1: Structural divergence between Oxyma Pure and its Amide analog. The ester moiety confers solubility and optimal acidity, while the amide moiety leads to aggregation and altered electronics.
Mechanistic Implications & The Aminolysis Pathway
The most critical operational difference is that Oxyma Pure can convert into the Oxyma Amide during the coupling reaction. This is a parasitic side reaction known as aminolysis.
The Activation Pathway (Desired)
-
Activation: DIC reacts with the carboxylic acid to form O-acylisourea.[1][2][3]
-
Additive Attack: Oxyma Pure (anion) attacks the O-acylisourea, displacing the urea and forming the Oxyma Active Ester .
-
Coupling: The amine of the incoming amino acid attacks the carbonyl of the activated amino acid, releasing free Oxyma Pure.
The Aminolysis Pathway (Undesired)
If the coupling is slow (steric hindrance) or if there is an excess of primary amine (e.g., in solution phase or during slow acylation), the free amine can attack the ester group of the Oxyma molecule itself rather than the activated amino acid.
-
Result: Formation of (2Z)-2-Cyano-2-(hydroxyimino)acetamide (Oxyma Amide) and ethanol.
-
Consequence: Consumption of the additive and precipitation of the less soluble amide byproduct, potentially fouling the resin or complicating purification.
Reaction Pathway Diagram
Figure 2: The dual pathways of Oxyma Pure. Pathway A is the catalytic role. Pathway B is the degradation of the additive into the Amide analog.
Experimental Protocols
To validate the quality of your Oxyma Pure and ensure it has not degraded into the Amide analog (which can happen upon prolonged storage in moist conditions), the following self-validating protocols are recommended.
Protocol A: Solubility Differential Test (Quick Check)
Rationale: The Amide is significantly less soluble in Dichloromethane (DCM) than the Ester.
-
Preparation: Weigh 100 mg of the sample (Oxyma Pure lot).
-
Solvent Addition: Add 1.0 mL of analytical grade DCM (Dichloromethane).
-
Observation:
-
Pass: The solid dissolves instantly and completely at room temperature. Solution is clear.
-
Fail: Persistent turbidity or white precipitate remains. This indicates the presence of the hydrolyzed acid or the Oxyma Amide.
-
Protocol B: HPLC Identification of Amide Impurity
Rationale: Quantify the level of Amide formation in reaction mixtures.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 220 nm and 280 nm.
-
Retention Time Shift:
-
Oxyma Amide: Will elute earlier than Oxyma Pure due to increased polarity (Amide vs Ester).
-
Oxyma Pure: Elutes later (more hydrophobic ethyl group).
-
Safety & Handling Comparison
Both compounds represent a significant safety upgrade over benzotriazoles.
-
Explosivity: Unlike HOBt and HOAt, which can exhibit autocatalytic decomposition, both Oxyma Pure and its Amide analog are classified as non-explosive by DSC (Differential Scanning Calorimetry) and ARC (Accelerated Rate Calorimetry) testing.
-
Thermal Stability: Oxyma Pure shows an onset of decomposition >130°C. The Amide analog has a higher melting point (solid state stability) but is less stable in solution due to aggregation issues.
-
Cyanide Risk: Under extreme stress or specific basic conditions, both can theoretically degrade to release cyanide ions, though this risk is managed by standard ventilation in peptide labs.
Conclusion
While (2Z)-2-Cyano-2-(hydroxyimino)acetamide (Oxyma Amide) shares the core oxime functionality with Oxyma Pure , it is functionally inferior as a peptide coupling additive. Its reduced solubility in organic solvents (DCM/DMF) and its formation as a byproduct of ester aminolysis make it a compound to be avoided rather than utilized in standard SPPS workflows.
Recommendation: Researchers should utilize high-purity Oxyma Pure (Ethyl ester) for all activation steps. If precipitation is observed during coupling, investigate the formation of the Oxyma Amide via the aminolysis pathway described in Section 3.
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1][4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][5] Chemistry – A European Journal.[1] Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Itoh, M. (1973).[1] Peptides. IV.[1][6] Racemization Suppression by the Use of Ethyl 2-Hydroximino-2-cyanoacetate and Its Amide.[1][7][2][3][6][8] Bulletin of the Chemical Society of Japan.[1] Link
-
Luxembourg Bio Technologies. (n.d.).[2] OxymaPure® Technical Data Sheet. Link
-
Merck Millipore. (n.d.). Novabiochem® Letters: Oxyma Pure - The Safety and Efficiency Upgrade. Link
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. oxymapure.com [oxymapure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Oxyma - Enamine [enamine.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. digital.csic.es [digital.csic.es]
Thermal Stability and Degradation Kinetics of (2Z)-2-Cyano-2-(hydroxyimino)acetamide
Executive Summary
(2Z)-2-Cyano-2-(hydroxyimino)acetamide (C₃H₃N₃O₂), frequently referred to as cyanoacetamide oxime, is a polyfunctional organic intermediate of critical importance. It serves as the primary synthetic precursor to the commercial fungicide cymoxanil and functions as a highly versatile "cyanoxime" ligand in transition metal coordination chemistry. Despite its synthetic utility, the molecule presents significant analytical and handling challenges due to its intrinsic thermal lability.
This whitepaper provides an in-depth mechanistic analysis of its thermal stability, elucidates the stabilizing effects of metal complexation, and establishes self-validating analytical protocols for purity and degradation assessment.
Chemical Context and Mechanistic Thermal Behavior
The molecular architecture of (2Z)-2-Cyano-2-(hydroxyimino)acetamide features an oxime group (-C=N-OH) flanked by strongly electron-withdrawing cyano (-C≡N) and amide (-CONH₂) moieties. This dense arrangement of heteroatoms creates a highly polarized, electron-deficient core.
The Causality of Thermal Degradation
In our experience, the thermal degradation of this compound is not a simple phase transition but a complex, multi-step kinetic event. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal that the compound melts at approximately 183 °C, an event that is immediately followed by a sharp exothermic decomposition 1 [1].
Mechanistically, the application of thermal energy (>180 °C) induces homolytic cleavage of the weak N-O bond within the oxime group. The resulting radical intermediates rapidly cascade into a pseudopericyclic degradation pathway, leading to the evolution of volatile gases (NOx, CO, CO₂, and H₂O) and leaving behind a carbonaceous residue. Because this process is exothermic, bulk quantities can experience thermal runaway if subjected to prolonged heat stress during manufacturing or drying phases.
Impact of Metal Coordination on Thermal Lability
While the free ligand is thermally fragile, its behavior changes drastically upon deprotonation and subsequent coordination to transition metals. The cyanoacetamide oxime acts as a potent bidentate ligand, coordinating via the oxime nitrogen and the amide oxygen to form stable five-membered chelate rings.
As documented in crystallographic and thermal studies of Ni(II) and Cu(II) cyanoximates 2 [2], metal complexation restricts the vibrational degrees of freedom of the oxime moiety. This chelation effect prevents the early fragmentation of the N-O bond, effectively shifting the onset of thermal decomposition from 183 °C to well over 250 °C 3 [3].
Thermal degradation pathway of free vs. metal-coordinated cyanoacetamide oximes.
Quantitative Data Summaries
To facilitate rapid comparison for formulation and analytical development, the physicochemical and thermal properties are summarized below.
Table 1: Physicochemical & Thermal Properties of the Free Ligand
| Property | Value / Observation | Analytical Implication |
| Molecular Formula | C₃H₃N₃O₂ | Highly polar; poor retention on standard C18 columns. |
| Molecular Weight | 113.08 g/mol | Low MW requires sensitive MS or low-UV detection. |
| Melting Point | ~183 °C | Coincides with decomposition; unsuitable for melt-processing. |
| Thermal Behavior | Exothermic decomposition | Risk of thermal runaway; avoid high-heat drying. |
Table 2: Comparative Thermal Stability (Free Ligand vs. Metal Complexes)
| Compound State | Decomposition Onset | Primary Degradants | Post-Decomposition Residue |
| Free Ligand | 183 °C | NOx, CO, CO₂, H₂O | Carbonaceous char (minimal) |
| Ni(II) Complex | > 250 °C | NOx, CO₂, H₂O | Nickel Oxides (NiO) |
| Cu(II) Complex | > 250 °C | NOx, CO₂, H₂O | Copper Oxides (CuO) |
Analytical Strategy: Causality and Method Selection
When assessing the purity and stability of (2Z)-2-Cyano-2-(hydroxyimino)acetamide, the choice of analytical methodology is dictated entirely by its thermal lability.
Why GC-MS is Contraindicated: Gas Chromatography requires vaporizing the sample at high temperatures (typically 250 °C in the injection port). Injecting this compound directly into a GC system causes immediate on-column thermal degradation. The resulting chromatogram will display artifactual peaks (degradants formed during analysis), leading to a false representation of the sample's actual purity. While derivatization (e.g., silylation with BSTFA) can lower the boiling point and protect the oxime group, incomplete derivatization introduces unacceptable variability.
Why HPLC is the Gold Standard: High-Performance Liquid Chromatography (HPLC) operates at ambient or near-ambient temperatures (e.g., 30 °C), completely bypassing the thermal degradation risk. Because the molecule is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over standard Reversed-Phase (RP). HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions), ensuring the analyte is retained away from the void volume, thereby preventing matrix suppression and allowing baseline resolution of polar degradants.
Workflow for assessing thermal stability and degradation kinetics of cyanoacetamide oximes.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal checks that prove the validity of the data generated during the run.
Protocol 1: Self-Validating TGA/DSC Analysis
Purpose: To determine the exact onset of thermal decomposition and quantify mass loss.
-
System Calibration & Baseline (Self-Validation Step):
-
Run an empty alumina crucible through the programmed temperature profile (25 °C to 400 °C at 10 °C/min) under a 50 mL/min nitrogen purge.
-
Validation: The baseline heat flow must remain flat (drift < 0.1 mW), and mass fluctuation must be < 0.01%, proving the system is free of contamination and buoyancy artifacts.
-
-
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the sample into the pre-tared alumina crucible. Causality: A small mass prevents thermal lag and minimizes the risk of explosive pressure buildup during the exothermic decomposition.
-
Thermal Programming: Heat from 25 °C to 300 °C at a rate of 10 °C/min. Causality: This specific heating rate balances thermal resolution with experimental throughput, ensuring the melting endotherm (~183 °C) is distinctly resolved from the immediate subsequent decomposition exotherm.
-
Data Validation (Mass Balance):
-
Integrate the mass loss curve.
-
Validation: The sum of the evolved gas mass (calculated via TGA drop) and the residual ash weight must equal 100.0% ± 0.5% of the initial sample mass. Any deviation indicates uncaptured volatile condensation on the hang-down wire, invalidating the run.
-
Protocol 2: Stability-Indicating HILIC-HPLC Assay
Purpose: To quantify the purity of the compound without inducing thermal artifacts.
-
Mobile Phase & Diluent Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Diluent: 90:10 Acetonitrile:Water. Causality: Matching the diluent to the initial HILIC mobile phase conditions prevents peak distortion (solvent effects) at the column head.
-
-
System Suitability Testing (SST) (Self-Validation Step):
-
Inject a known reference standard (0.1 mg/mL).
-
Validation: The system validates itself if the theoretical plates are > 5000, the tailing factor is < 1.5, and the %RSD of 5 replicate injections is < 2.0%. Failure here halts the analysis.
-
-
Sample Analysis & Peak Purity Verification:
-
Inject 5 µL of the sample at a flow rate of 1.0 mL/min through a Zwitterionic HILIC column (150 x 4.6 mm, 3.5 µm) maintained at 30 °C.
-
Monitor via a Photodiode Array (PDA) detector at 254 nm.
-
Validation (Peak Purity): Utilize the PDA software to calculate the Peak Purity Index across the main analyte peak. The purity angle must be less than the purity threshold. This internally validates that no co-eluting thermal degradants are hiding beneath the intact API peak.
-
References
- BenchChem.A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide.
- Crystal Growth & Design (ACS Publications).Nickel(II)
- Missouri State University.THE SYNTHESIS AND CHARACTERIZATION OF Ni(II) AND Cu(II)
Sources
role of 2-Cyano-2-(hydroxyimino)acetamide in peptide chemistry
An In-Depth Technical Guide on the Role of 2-Cyano-2-(hydroxyimino)acetamide (OxymaPure) in Modern Peptide Chemistry
Executive Summary: The Evolution of Amide Bond Formation
The synthesis of complex peptides and small-molecule therapeutics hinges on the delicate balance between maximizing coupling efficiency and preserving chiral integrity. For decades, carbodiimide-mediated coupling relied heavily on benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt)[1]. However, the reclassification of these reagents as Class 1 explosives due to their thermodynamic instability created a critical bottleneck in pharmaceutical scalability[2].
The introduction of 2-Cyano-2-(hydroxyimino)acetamide , commercially known as OxymaPure , revolutionized this landscape. As an oxime-based additive, OxymaPure provides a non-explosive, highly reactive alternative that matches—and frequently exceeds—the coupling yields and racemization suppression of HOAt[1]. This whitepaper dissects the mechanistic causality, quantitative performance, and field-proven protocols for integrating OxymaPure into modern solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).
Mechanistic Causality: The Chemistry of OxymaPure
To understand why OxymaPure is the gold standard, we must examine the kinetics of carbodiimide activation. When a carboxylic acid is activated by diisopropylcarbodiimide (DIC), it forms an O-acylisourea intermediate [3].
The Problem: O-acylisourea is highly reactive but structurally unstable. If it is not immediately consumed by the amine nucleophile, it undergoes deleterious side reactions. It can rearrange into a totally inactive N-acylurea, permanently capping the sequence. Worse, in carbamate-protected α-amino acids, it cyclizes into an oxazolone, which undergoes rapid proton abstraction and leads to the loss of chiral integrity (racemization)[3].
The OxymaPure Solution: OxymaPure acts as a kinetic interceptor. With a pKa of 4.60, it readily forms an Oxyma anion that acts as a potent nucleophile[2]. It attacks the O-acylisourea intermediate faster than the oxazolone can form, displacing the urea byproduct and generating an Oxyma active ester [2]. This active ester is remarkably stable against rearrangement but exhibits exceptional electrophilicity toward the N-terminal amine, ensuring rapid aminolysis and peptide bond formation[4].
Mechanism of DIC/OxymaPure activation preventing O-acylisourea side reactions.
Quantitative Benchmarking: OxymaPure vs. Benzotriazoles
Empirical data consistently demonstrates the superiority of OxymaPure over traditional additives, particularly in challenging, sterically hindered sequences.
Table 1: Physicochemical & Safety Comparison[2]
| Property | OxymaPure | HOBt | HOAt |
| Chemical Class | Oxime | Benzotriazole | Azabenzotriazole |
| pKa | 4.60 | 4.60 | 3.28 |
| Molecular Weight (Da) | 142.11 | 135.11 | 150.13 |
| Explosive Hazard | Non-explosive | Class 1 Explosive | Class 1 Explosive |
Table 2: Racemization Suppression during SPPS of ABRF Peptide[5]
Lower percentages indicate superior chiral preservation.
| Coupling Method | % D-Phe | % D-Val | % D-Ser |
|---|---|---|---|
| DIC / OxymaPure | 2.1% | 0.3% | 1.5% |
| DIC / HOBt | 3.4% | 0.5% | 2.8% |
Self-Validating Experimental Protocols
As an application scientist, I design workflows that inherently validate their own success. The following protocols leverage the specific kinetics of OxymaPure.
Protocol A: Standard SPPS Coupling (DIC/OxymaPure)
This protocol is optimized for standard Fmoc-SPPS.
-
Causality Note: We utilize in-situ activation for standard amino acids to maximize yield, but mandate pre-activation for Cysteine (Cys) to minimize its notorious tendency to racemize[5].
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF (or 2-MeTHF for green chemistry) for 30 minutes. Remove the Fmoc protecting group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly.
-
Reagent Preparation: Dissolve 3.0 equivalents of the Fmoc-Amino Acid and 3.0 equivalents of OxymaPure in DMF (0.1 M concentration).
-
Activation (In-Situ): Add the amino acid/OxymaPure solution to the resin. Immediately add 3.0 equivalents of DIC.
-
Exception for Cys: Mix Fmoc-Cys(Trt)-OH, OxymaPure, and DIC in a separate vial for 2-5 minutes before adding to the resin[5].
-
-
Coupling: Agitate the reaction at room temperature for 45–60 minutes (or 90°C for 5 minutes if using microwave-assisted SPPS)[5].
-
Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test. A yellow color (negative) confirms complete coupling. A blue color (positive) dictates that the coupling step must be repeated before proceeding.
Protocol B: Suppression of Aspartimide Formation
Aspartimide formation is a severe side reaction occurring during the basic piperidine deprotection steps of sequences containing Asp-Gly or Asp-Ser.
-
Causality Note: Adding OxymaPure to the deprotection cocktail acts as a mild acidic buffer, neutralizing the microenvironment just enough to prevent the base-catalyzed cyclization of the aspartic acid side chain without halting Fmoc removal[5].
Step-by-Step Methodology:
-
Prepare the deprotection cocktail: 20% Piperidine in DMF.
-
Add 0.1 M OxymaPure directly to the piperidine solution[5].
-
Apply to the resin for standard deprotection times (e.g., 2 x 10 min).
-
Wash thoroughly with DMF to remove all traces of piperidine and OxymaPure before the next coupling step.
Step-by-step solid-phase peptide synthesis (SPPS) workflow using DIC/OxymaPure.
Advanced Applications & Future Outlook
Green Chemistry Integration: The pharmaceutical industry is actively phasing out reprotoxic solvents like DMF and NMP. OxymaPure exhibits exceptional solubility and kinetic performance in green binary solvent systems, such as 2-Methyltetrahydrofuran (2-MeTHF) and γ-Valerolactone (GVL), maintaining high coupling efficiencies that approach conventional DMF protocols[2].
Microwave-Assisted Synthesis: Traditional benzotriazoles degrade under high thermal stress. OxymaPure is highly stable at 90°C under microwave irradiation, making it the premier choice for high-throughput, automated peptide synthesizers[5]. Furthermore, novel standalone coupling reagents derived from OxymaPure, such as COMU and PyOxim, are pushing the boundaries of yield and racemization control even further[1].
References
- OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety peptidechemistry.org
- OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis Benchchem
- OxymaPure® – Industry Standard Coupling Enhancer And Racemiz
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives N
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives ACS Omega - ACS Public
- OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of α-ketoamide Deriv
- Peptide/Amide bond Synthesis – OxymaPure® oxymapure.com
- Peptide library synthesis: using two different coupling reagents to improve overall crude purity Biotage
Sources
An In-depth Technical Guide to the Synthesis of (2Z)-2-Cyano-2-(hydroxyimino)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for (2Z)-2-Cyano-2-(hydroxyimino)acetamide, a pivotal intermediate in the pharmaceutical and agrochemical industries. With full editorial control, this document is structured to offer an in-depth understanding of the core synthetic methodologies, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale behind experimental choices. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical knowledge and practical, field-proven insights. All protocols and data are supported by authoritative sources to ensure scientific integrity and trustworthiness.
Introduction: The Significance of (2Z)-2-Cyano-2-(hydroxyimino)acetamide
(2Z)-2-Cyano-2-(hydroxyimino)acetamide, also known as 2-Cyano-2-oximinoacetamide, is a versatile chemical intermediate.[1][2] Its molecular structure, featuring a cyano, an amide, and a hydroxyimino (oxime) functional group, imparts a unique reactivity profile that makes it a valuable building block in organic synthesis. The primary application of this compound lies in its role as a key precursor to the fungicide cymoxanil, which is widely used to control downy mildew and late blight on a variety of crops.[1] The biological activity of cymoxanil underscores the importance of efficient and scalable synthetic routes to its core intermediate, (2Z)-2-Cyano-2-(hydroxyimino)acetamide.
The stereochemistry of the oxime group is of particular note. While both (2E) and (2Z) isomers exist, this guide will focus on the synthesis of the (2Z) isomer, which is the relevant configuration for subsequent chemical transformations in many applications.
Core Synthetic Pathways: A Comparative Analysis
The principal and most established method for synthesizing (2Z)-2-Cyano-2-(hydroxyimino)acetamide is the nitrosation of 2-cyanoacetamide.[1][3][4] This reaction introduces a hydroxyimino group onto the active methylene carbon positioned between the cyano and amide functionalities. The choice of reaction conditions significantly influences the yield, purity, and scalability of the synthesis. This section will explore the three primary variations of this nitrosation reaction: acid-catalyzed, base-mediated, and sub-stoichiometric acid synthesis.
Acid-Catalyzed Nitrosation
This conventional approach involves the reaction of 2-cyanoacetamide with a nitrite salt, typically sodium nitrite, in the presence of a stoichiometric amount of acid, such as hydrochloric or acetic acid.[1][3][5] The acid serves to generate nitrous acid (HNO₂) in situ, which is the active nitrosating agent.
Mechanism: The reaction proceeds via the electrophilic attack of the nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, on the enol form of 2-cyanoacetamide. The acidic conditions favor the formation of the enol tautomer, making the α-carbon nucleophilic.
Figure 1: Simplified mechanism of acid-catalyzed nitrosation.
Advantages:
-
Relatively straightforward and well-documented procedure.
-
Can be performed in aqueous or mixed aqueous/organic solvent systems.
Disadvantages:
-
Requires a stoichiometric amount of acid, which must be neutralized in subsequent steps, leading to waste generation.[5]
-
The low pH can lead to decomposition of the product.[5]
Base-Mediated Nitrosation
In this variation, the nitrosation is carried out under basic conditions using an alkyl nitrite, such as isoamyl nitrite or tertiary-butyl nitrite, in the presence of a base like sodium ethoxide.[3][4] The base deprotonates the active methylene group of 2-cyanoacetamide, forming a carbanion which then acts as the nucleophile.
Mechanism: The strong base removes a proton from the α-carbon of 2-cyanoacetamide, generating a resonance-stabilized carbanion. This carbanion then attacks the electrophilic nitrogen of the alkyl nitrite, leading to the formation of the oxime after rearrangement and elimination of the corresponding alcohol.
Figure 2: Simplified mechanism of base-mediated nitrosation.
Advantages:
-
Often results in higher yields compared to the acid-catalyzed method.
-
Directly produces the sodium salt of the product, which can be advantageous for subsequent reactions.[3]
Disadvantages:
-
Requires the use of anhydrous conditions and strong bases, which can be more challenging to handle on a large scale.
-
Alkyl nitrites can be more expensive than sodium nitrite.
Sub-stoichiometric Acid Synthesis
This method represents an optimization of the acid-catalyzed approach, aiming to mitigate its drawbacks. It utilizes less than a stoichiometric amount of acid in the reaction between a nitrite salt and 2-cyanoacetamide.[5] This approach avoids the problems of low yield and product cyclization that can occur under strongly acidic or basic conditions.[5]
Advantages:
-
High yields of the product salts are obtained.[5]
-
Reduces the amount of acid waste that needs to be neutralized and disposed of.[5]
-
Avoids decomposition of the product due to low pH.[5]
Quantitative Data Comparison
The selection of an optimal synthesis method often depends on factors such as yield, reaction time, temperature control, and the desired form of the product (free oxime or salt). The following table summarizes key quantitative parameters for the different synthetic approaches.
| Parameter | Method 1: Acid-Catalyzed Nitrosation | Method 2: Base-Mediated Nitrosation | Method 3: Sub-stoichiometric Acid Synthesis |
| Starting Material | 2-Cyanoacetamide | 2-Cyanoacetamide | 2-Cyanoacetamide |
| Key Reagents | Sodium nitrite, Acetic acid or HCl | Isoamyl nitrite, Sodium ethoxide | Sodium Nitrite, Hydrochloric Acid (HCl) |
| Solvent | Dioxane/Water or Acetic Acid | Ethanol | Water |
| Temperature | 0-5 °C | Below 20 °C | 50 °C |
| Reaction Time | 1-2 hours | 1 hour | Not specified |
| Product Form | Free oxime | Sodium salt | Salt form |
Data compiled from multiple sources.[3][4][5]
Detailed Experimental Protocols
The following protocols are based on established and reliable methods for the synthesis of (2Z)-2-Cyano-2-(hydroxyimino)acetamide and its salts.
Protocol 1: Acid-Catalyzed Nitrosation
This protocol describes a general method for the synthesis of N-substituted derivatives, which can be adapted for the parent compound.[4]
Materials:
-
N-substituted-2-cyanoacetamide (10 mmol)
-
Dioxane (20 mL)
-
Hydrochloric acid (1.1 mmol)
-
Sodium nitrite (0.69 g, 10 mmol)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 10 mmol of the N-substituted-2-cyanoacetamide in 20 mL of dioxane.[3][4]
-
Add 1.1 mmol of hydrochloric acid to the stirred solution while maintaining the temperature between 0-5 °C.[3][4]
-
Prepare a solution of 0.69 g (10 mmol) of sodium nitrite in a minimal amount of water.[3][4]
-
Add this aqueous solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.[3][4]
-
Continue to stir the reaction mixture for an additional hour at 0-5 °C.[3][4]
-
Add water to the reaction mixture to precipitate the product.[3]
-
Collect the solid precipitate by filtration.[3]
-
Wash the collected solid with water, dry it, and then recrystallize from ethanol to obtain the pure product.[3]
Figure 3: Experimental workflow for acid-catalyzed nitrosation.
Protocol 2: Base-Mediated Nitrosation for the Sodium Salt
This protocol provides the sodium salt of the target compound, which can be useful for subsequent reactions.[3][4]
Materials:
-
Sodium metal (11.5 g, 0.5 mol)
-
Absolute ethanol (200 mL + 300 mL)
-
Cyanoacetamide (42 g, 0.5 mol)
-
Isoamyl nitrite (64.4 g, 0.55 mol)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere, dissolve 11.5 g (0.5 mol) of sodium metal in 200 mL of absolute ethanol.[3][4]
-
Reaction Mixture: In a separate flask, prepare a mixture of 42 g (0.5 mol) of cyanoacetamide and 64.4 g (0.55 mol) of isoamyl nitrite in 300 mL of ethanol.[3][4]
-
Reaction: Add the freshly prepared sodium ethoxide solution dropwise to the cyanoacetamide mixture while maintaining the temperature below 20 °C.[3][4]
-
Stirring: Stir the resulting mixture for 1 hour at room temperature.[3][4]
-
Isolation: The sodium salt of 2-cyano-2-(hydroxyimino)acetamide will precipitate. Collect the product by filtration.[3][4]
Figure 4: Experimental workflow for base-mediated nitrosation.
Safety and Handling
-
Sodium Nitrite: Toxic if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Metal: Highly reactive with water. Handle under an inert atmosphere and away from moisture.
-
Alkyl Nitrites: Flammable and volatile. Use in a well-ventilated fume hood.
-
Acids and Bases: Corrosive. Handle with appropriate PPE.
Conclusion
The synthesis of (2Z)-2-Cyano-2-(hydroxyimino)acetamide is a well-established process with several viable pathways. The choice of method depends on the specific requirements of the synthesis, including scale, desired product form, and available resources. The acid-catalyzed route is a classic and straightforward method, while the base-mediated approach often provides higher yields and the product as its sodium salt. The sub-stoichiometric acid synthesis offers a more sustainable alternative by reducing acid waste. By understanding the underlying chemistry and carefully considering the advantages and disadvantages of each pathway, researchers can select the most appropriate method for their needs.
References
- A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide - Benchchem.
- A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide - Benchchem.
- Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)
-
(2Z)-2-Cyano-2-(hydroxyimino)acetamide - PubChem. [Link]
- US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]
pKa Profile of 2-Cyano-2-(hydroxyimino)acetamide: Structural Drivers & Experimental Determination
Topic: pKa values of 2-Cyano-2-(hydroxyimino)acetamide Content Type: Technical Deep Dive Audience: Researchers, Senior Scientists, Process Chemists
Executive Summary
2-Cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5), also known as 2-cyano-2-oximinoacetamide, is a critical intermediate in the synthesis of agrochemicals, most notably the fungicide Cymoxanil .[1] Its physicochemical behavior is defined by the acidity of the oxime moiety (
While often overshadowed by its ester analog (Ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as Oxyma ), the acetamide derivative presents a distinct acidity profile due to the electronic differences between the amide and ester functionalities.
Core Data Points:
-
Predicted pKa:
(Aqueous) [1, 2]. -
Structural Context: Significantly less acidic than Oxyma (pKa ~4.60) and the Cymoxanil urea-derivative (pKa ~5.3) [3, 4].[1][2][3][4][5]
-
Ionization Center: The oximatic hydroxyl group (
).
Structural Analysis & Acidity Drivers
The acidity of 2-Cyano-2-(hydroxyimino)acetamide is governed by the electronic environment surrounding the oxime group. Unlike simple oximes (pKa ~11-12), the presence of strong electron-withdrawing groups (EWG) dramatically increases acidity.
The Electronic Push-Pull
The molecule features a "push-pull" electronic system centered on the imine carbon:
-
Nitrile Group (-CN): A strong inductively electron-withdrawing group (
). It pulls electron density away from the bond, stabilizing the conjugate base. -
Amide Group (-CONH₂): Exhibits both electron-withdrawing induction (
) and electron-donating resonance. -
Oxime Group (=N-OH): The site of deprotonation.
Comparative pKa Analysis (The "Why")
The shift in pKa from the ester (Oxyma) to the amide (Target) is explained by the Hammett substituent constants .
| Compound | Structure | pKa (Approx) | Electronic Driver |
| Oxyma (Ester) | 4.60 | Ester (-COOEt) is strongly withdrawing, stabilizing the anion. | |
| Cymoxanil Int. | ~5.30 | Acyl-urea is more withdrawing than a primary amide. | |
| Target (Amide) | 7.96 | Primary amide is less withdrawing than ester/urea; resonance donation from Amide N reduces acidity. |
Key Insight: The replacement of the ethoxy group (in Oxyma) with an amino group (in the acetamide) introduces a competing resonance structure where the amide nitrogen donates electron density into the carbonyl, making the overall system less electron-deficient and thus holding the oxime proton more tightly.
Visualization: Dissociation Equilibrium
The following diagram illustrates the deprotonation pathway and the resonance stabilization of the resulting anion.
Figure 1: Dissociation equilibrium of 2-Cyano-2-(hydroxyimino)acetamide showing the transition from neutral species to the resonance-stabilized oximate anion.
Experimental Determination Protocols
For researchers validating this pKa in the lab, standard potentiometric titration is the gold standard. However, due to the compound's potential instability (hydrolysis of nitrile at high pH) and solubility issues, a mixed-solvent spectrophotometric method is recommended for higher precision.
Method A: Potentiometric Titration (Standard)
Applicability: Routine quality control; purity assessment.
Prerequisites: Calibrated pH meter,
-
Preparation: Dissolve
of 2-Cyano-2-(hydroxyimino)acetamide in of degassed water. Note: If solubility is poor, use 10% Methanol. -
Titrant:
(Standardized). -
Execution: Add titrant in
increments. Record equilibrium pH after 30 seconds per addition. -
Calculation: Plot
vs. . The inflection point (half-equivalence point) represents the .-
Correction: If using methanol, apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.
-
Method B: UV-Vis Spectrophotometry (High Precision)
Applicability: Determining precise thermodynamic pKa; useful for sparingly soluble compounds. Principle: The neutral oxime and the oximate anion have distinct UV absorption spectra (bathochromic shift upon ionization).
Workflow Visualization:
Figure 2: UV-Vis Spectrophotometric workflow for pKa determination.
Protocol Steps:
-
Stock: Prepare a
stock solution in methanol. -
Buffers: Prepare a series of aqueous buffers ranging from pH 4.0 to 10.0 (0.5 pH intervals) with constant ionic strength (
). -
Measurement: Add
stock to buffer. Scan 200–400 nm. -
Analysis: Identify the isosbestic point. Select the wavelength of maximum change (
of the anion). -
Calculation: Use the linearized Henderson-Hasselbalch equation:
Where is absorbance at specific pH, is absorbance at pH 2, and is absorbance at pH 12.
Applications & Implications
Cymoxanil Synthesis
The pKa is a critical process parameter in the synthesis of Cymoxanil. The reaction of 2-Cyano-2-(hydroxyimino)acetamide with ethyl isocyanate (or ethylurea precursors) requires the oxime to be nucleophilic.
-
Process Control: Maintaining the reaction pH slightly above the pKa (e.g., pH 8.0–8.5) ensures a sufficient concentration of the reactive oximate anion without triggering rapid nitrile hydrolysis.
Stability Considerations
-
Acidic Conditions (pH < 4): The compound exists as the neutral oxime. It is relatively stable but may undergo Beckmann rearrangement under strong acid catalysis.
-
Basic Conditions (pH > 9): The oximate anion is dominant. While the anion is the reactive species for alkylation, prolonged exposure to high pH can lead to the hydrolysis of the cyano group to a carboxylic acid (
), degrading the product.
References
-
BenchChem. (2025).[1][4] Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide. Retrieved from
-
PubChem. (2025). 2-Cyano-2-(hydroxyimino)acetamide (CID 6404486).[3][6] National Library of Medicine. Retrieved from
-
Google Patents. (1975). Process for making 2-cyano-2-hydroxyiminoacetamide salts (US3919284A). Retrieved from
-
ChemicalBook. (2025). 2-Cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)acetamide Properties. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - (2z)-2-cyano-2-(hydroxyimino)acetamide (C3H3N3O2) [pubchemlite.lcsb.uni.lu]
history and development of cyano-hydroxyimino-acetamide additives
An In-depth Technical Guide to the History and Development of Cyano-hydroxyimino-acetamide Additives
Authored by a Senior Application Scientist
Abstract
The cyano-hydroxyimino-acetamide scaffold represents a class of compounds that has evolved from simple synthetic intermediates to indispensable tools in modern medicinal and organic chemistry. This guide provides a comprehensive exploration of their history, tracing their origins from early academic curiosities to their current status as critical additives in peptide synthesis and precursors for vital agrochemicals. We will delve into the synthetic methodologies developed over the years, elucidate the nuanced mechanisms of action that confer their unique properties, and provide detailed, field-proven protocols for their application. Particular focus is given to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), a compound that has revolutionized peptide chemistry by providing a safer, more efficient alternative to hazardous benzotriazole-based reagents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile chemical class.
Introduction: The Rise of a Versatile Scaffold
The cyano-hydroxyimino-acetamide moiety is a polyfunctional chemical structure characterized by the presence of cyano (-C≡N), hydroxyimino (=N-OH), and acetamide (-CH₂CONH₂) groups.[1] This unique combination of functional groups imparts a rich reactivity, making these compounds valuable building blocks for a wide array of heterocyclic systems and biologically active molecules.[1][2] While initially explored as chemical intermediates, their true potential was unlocked with the discovery of their derivatives' potent biological activities and their exceptional performance as additives in chemical synthesis.
The development trajectory of these compounds is a compelling narrative of scientific advancement, driven by the persistent need for greater efficiency, safety, and precision in chemical synthesis. This guide will trace that narrative, from foundational synthesis to the cutting-edge applications that define their modern utility.
Historical Perspective and Developmental Milestones
The journey of cyano-hydroxyimino-acetamide derivatives began with early 20th-century explorations into the reactivity of active methylene compounds. The first synthesis of the parent compound, 2-cyano-2-hydroxyiminoacetamide, was reported in German literature in 1909, involving the reaction of cyanoacetamide with sodium nitrite and acetic acid.[3] For decades, this and related structures remained largely of academic interest.
A significant turning point came with the discovery of the potent fungicidal properties of its derivatives. Most notably, the compound Cymoxanil, synthesized from a 2-cyano-2-(hydroxyimino)acetamide precursor, emerged as a highly effective agrochemical for controlling downy mildew and late blight in crops.[4][5] This application marked the first major commercial success for this class of compounds and spurred further investigation into their biological potential.
However, the most impactful development in recent history has been in the field of peptide synthesis. The 1970s saw the introduction of 1-hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated peptide coupling, a breakthrough that significantly improved yields and reduced racemization.[6][7] For years, HOBt and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), were the gold standard.[8] The major drawback of these benzotriazoles, however, is their potential to decompose explosively.[8][9] This critical safety concern created an urgent need for a non-explosive, yet equally effective, alternative.
This need was met by Ethyl 2-cyano-2-(hydroxyimino)acetate , commonly known as Oxyma . First reported in 1973, its potential as a superior coupling additive was fully realized and popularized in the late 2000s by the work of Albericio and colleagues.[8][10][11] Oxyma demonstrated a remarkable ability to suppress racemization and enhance coupling efficiency, often outperforming HOBt and matching HOAt, without the associated explosion risk.[8][12] This discovery has led to the widespread adoption of Oxyma and its derivatives (e.g., COMU) in both solid-phase and solution-phase peptide synthesis, marking a paradigm shift towards greener and safer chemistry.[13][14]
Synthesis and Chemical Properties
The core cyano-hydroxyimino-acetamide structure is primarily synthesized via the nitrosation of an active methylene group in a cyanoacetamide precursor.[15] This fundamental reaction can be achieved through several methods, each with distinct advantages regarding yield, purity, and scalability.
Physicochemical Properties
The properties of the parent compound and its most prominent derivative, Oxyma, are summarized below. The pronounced acidity of Oxyma (pKa 4.60) is critical to its function, allowing it to neutralize the basicity of carbodiimide reagents and prevent side reactions.[9][16]
| Property | 2-Cyano-2-(hydroxyimino)acetamide | Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) |
| IUPAC Name | (2E)-2-cyano-2-hydroxyiminoacetamide[5][17] | Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate[9] |
| CAS Number | 3849-20-5[5] | 3849-21-6[16] |
| Molecular Formula | C₃H₃N₃O₂[5] | C₅H₆N₂O₃[16] |
| Molecular Weight | 113.08 g/mol [5] | 142.11 g/mol [16] |
| Appearance | Crystalline Solid | White to light yellow crystalline powder[16] |
| pKa | 7.96 ± 0.10 (Predicted)[5] | 4.60[9][16] |
| Solubility | - | Soluble in DMF, DCM, MeCN, H₂O[12][16] |
General Synthesis Workflow
The synthesis of these compounds hinges on the nitrosation of the α-carbon of a cyanoacetate or cyanoacetamide derivative. This introduces the critical hydroxyimino functionality.
Caption: General workflow for the synthesis of cyano-hydroxyimino-acetamide derivatives.
Comparative Synthesis Protocols
The choice of synthetic method often depends on the desired product (free oxime or its salt), scale, and available reagents.
| Parameter | Method 1: Acid-Catalyzed Nitrosation | Method 2: Base-Mediated Nitrosation | Method 3: Sub-stoichiometric Acid |
| Starting Material | Cyanoacetamide or N-Aryl-2-cyanoacetamide[15] | Cyanoacetamide[15] | 2-Cyanoacetamide[15] |
| Key Reagents | Sodium nitrite, Acetic acid or HCl[15] | Isoamyl nitrite, Sodium ethoxide[15] | Sodium Nitrite, Hydrochloric Acid (HCl)[15] |
| Solvent | Dioxane/Water or Acetic Acid[15] | Ethanol[15] | Water[15] |
| Temperature | 0–5 °C[18] | Below 20 °C[18] | 50 °C[15] |
| Reaction Time | 1-2 hours[15] | ~1 hour[18] | 4-6 hours[1] |
| Product Form | Free Oxime[18] | Sodium Salt of Oxime[18] | Mixture of free oxime and sodium salt[3] |
| Causality | Acid protonates nitrite to form nitrous acid in situ for electrophilic attack on the enolate form of the cyanoacetamide. Low temperature minimizes side reactions. | A strong base (ethoxide) deprotonates the α-carbon, creating a highly nucleophilic carbanion that reacts with the alkyl nitrite. Yields the salt directly. | Uses less acid than stoichiometrically required, resulting in a final pH between 4 and 5. This method avoids a separate neutralization step if the salt is desired.[3] |
Experimental Protocol 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
This protocol describes a reliable, lab-scale synthesis based on the acid-catalyzed nitrosation of ethyl cyanoacetate.[9][16]
-
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Deionized water
-
Ethanol or Ethyl acetate (for recrystallization)
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
-
-
Procedure:
-
Reagent Preparation: Prepare a solution of sodium nitrite in water. In a separate flask, dissolve ethyl cyanoacetate in acetic acid.
-
Causality: Acetic acid serves as both the solvent and the proton source to generate nitrous acid (HNO₂) in situ from sodium nitrite.
-
-
Reaction Setup: Cool the ethyl cyanoacetate/acetic acid solution in an ice bath to 0-5°C with vigorous stirring.
-
Causality: Low temperature is critical to prevent the hydrolysis of the ethyl ester group and to control the exothermic nitrosation reaction.[9]
-
-
Nitrosation: Slowly add the aqueous sodium nitrite solution dropwise to the cooled ethyl cyanoacetate solution. The temperature must be maintained at 0-5°C throughout the addition.
-
Causality: A slow, controlled addition prevents a rapid temperature increase and ensures the steady generation of the reactive nitrosating agent, minimizing the formation of byproducts.
-
-
Reaction Monitoring: The reaction should be maintained at a pH of approximately 4.5.[9] Continue stirring in the ice bath for an additional 1-2 hours after the addition is complete. Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Precipitation & Isolation: Add cold water to the reaction mixture to precipitate the product.[18] Collect the white to light-yellow crystalline solid by vacuum filtration using a Buchner funnel.
-
Causality: Oxyma has low solubility in cold water, allowing for its effective precipitation and separation from the acidic aqueous medium.
-
-
Purification: Wash the collected solid with cold water to remove residual acid and salts. Recrystallize the crude product from ethanol or ethyl acetate to obtain pure Oxyma.[9] Dry under vacuum.
-
Mechanism of Action
The utility of cyano-hydroxyimino-acetamide derivatives stems from distinct mechanisms of action depending on the application context.
As a Coupling Additive in Peptide Synthesis
In carbodiimide-mediated peptide synthesis, the primary goal is to form an amide bond between a carboxylic acid and an amine. The carbodiimide (e.g., DIC, EDCI) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][19] This intermediate, however, is unstable and prone to two deleterious side reactions: racemization of the chiral α-carbon and intramolecular rearrangement to a stable, unreactive N-acylurea.[19]
Oxyma acts as an "interceptor." Its acidic hydroxyimino group is highly nucleophilic and rapidly attacks the O-acylisourea intermediate. This forms a more stable, yet still highly reactive, Oxyma-ester active species.[14][19] This active ester then readily undergoes nucleophilic attack by the desired amine to form the peptide bond with high efficiency and minimal racemization.[19]
Caption: Mechanism of Oxyma in suppressing side reactions during peptide synthesis.
As a Precursor to Fungicides (Cymoxanil)
Derivatives such as Cymoxanil exhibit a multi-faceted mechanism of action against Oomycete fungi.[4] This is not a single-target effect but a combination of disruptions to essential cellular processes, making the development of resistance more difficult.
-
Inhibition of Mitochondrial Respiration: Evidence suggests Cymoxanil impairs the mitochondrial electron transport chain, potentially by blocking the interaction between cytochrome c and cytochrome c oxidase (Complex IV).[4] This disrupts ATP synthesis, starving the cell of energy.
-
Inhibition of RNA Synthesis: It is proposed that Cymoxanil interferes with RNA polymerase activity, thereby halting the transcription of genes into RNA and preventing the synthesis of essential proteins.[4][5]
-
Membrane Potential Disruption: Some studies indicate that the compound can alter the integrity and potential of the fungal plasma membrane.[4]
Caption: Proposed multi-target mechanism of action for Cymoxanil-type fungicides.
Applications in Research and Development
The unique properties of cyano-hydroxyimino-acetamide additives have cemented their role in several key areas of scientific research and industrial development.
Peptide Synthesis
This remains the primary application for additives like Oxyma. It is used in both manual and automated solid-phase peptide synthesis (SPPS) as well as in solution-phase synthesis.[9][20] Its high solubility, efficiency, and superior safety profile make it the additive of choice for synthesizing complex peptides for therapeutic and research purposes.[12][19]
Experimental Protocol 2: General DIC/Oxyma-Mediated Peptide Coupling in SPPS
This protocol outlines a single coupling cycle on a solid-phase resin (e.g., Rink Amide resin).
-
Materials:
-
Fmoc-protected amino acid resin (pre-swelled in DMF)
-
Fmoc-protected amino acid (3-5 equivalents)
-
Oxyma (3-5 equivalents)
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Solid-phase synthesis vessel
-
-
Procedure:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Drain and repeat once. Wash the resin thoroughly with DMF.
-
Causality: The basic piperidine cleaves the acid-labile Fmoc group, exposing the free amine for the subsequent coupling reaction.
-
-
Activation: In a separate vial, dissolve the incoming Fmoc-amino acid and Oxyma in DMF. Add DIC to this solution and allow it to pre-activate for 1-5 minutes.
-
Causality: This "pre-activation" step allows for the formation of the Oxyma-ester active species before it is introduced to the resin-bound amine, ensuring a rapid and efficient coupling reaction upon addition.
-
-
Coupling: Add the activation solution to the deprotected resin. Agitate the vessel for 30-60 minutes at room temperature.
-
Causality: The resin-bound amine attacks the highly reactive Oxyma-ester, forming the new peptide bond.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and the diisopropylurea byproduct.
-
Confirmation: A qualitative ninhydrin test can be performed to confirm the completion of the coupling (a negative result indicates no free amines remain). The cycle can then be repeated with the next amino acid.
-
Drug Discovery and Medicinal Chemistry
Beyond peptide synthesis, the core scaffold is a valuable starting point for synthesizing novel bioactive compounds. N-substituted derivatives have been investigated for a range of therapeutic applications.[21]
-
Enzyme Inhibition: Derivatives have shown potent inhibitory activity against cholinesterases (AChE and BChE), making them candidates for Alzheimer's disease therapeutics.[21]
-
Ion Channel Modulation: Structural analogues have been identified as potassium channel openers, with potential applications in treating epilepsy and chronic pain.[21]
-
Antimicrobial Agents: Certain derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens.[21]
-
Anticonvulsant Activity: Studies have shown that some N-substituted aminoacetamide derivatives possess anticonvulsant properties.[22]
Experimental Protocol 3: Assay for Cholinesterase Inhibitory Activity
This protocol uses the spectrophotometric Ellman method to screen for enzyme inhibition.[21]
-
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound (N-substituted cyano-hydroxyimino-acetamide derivative)
-
Phosphate buffer (pH 8.0)
-
96-well microplate and microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compound in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, enzyme solution, and varying concentrations of the test compound. Allow this mixture to pre-incubate for 15 minutes at 37°C.
-
Causality: Pre-incubation allows the inhibitor (test compound) to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Causality: The enzyme hydrolyzes the substrate to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction is proportional to the rate of color change. Calculate the percentage of inhibition for each compound concentration relative to a control well with no inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition).
-
Caption: A typical drug discovery workflow utilizing cyano-hydroxyimino-acetamide derivatives.
Conclusion and Future Outlook
The is a testament to the power of chemical innovation in solving practical challenges. From their humble beginnings as synthetic intermediates, they have risen to prominence as essential, safety-enhancing tools in peptide synthesis and as foundational scaffolds in agrochemical and pharmaceutical research. The success of Oxyma, in particular, has not only made a critical industrial process safer but has also encouraged a broader shift towards greener chemical alternatives.
Future research will likely focus on developing novel derivatives with even more tailored properties: new coupling additives with enhanced reactivity or solubility in green solvents, and new bioactive molecules with high potency and specificity for therapeutic targets. The versatility, straightforward synthesis, and rich reactivity of the cyano-hydroxyimino-acetamide core ensure that it will remain a valuable and dynamic platform for discovery for years to come.[5]
References
-
ResearchGate. ChemInform Abstract: Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D. [Link]
- Google Patents. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
-
Gyros Protein Technologies. Green Chemistry: healthier chemists with every peptide synthesized. [Link]
-
Wikipedia. Ethyl cyanohydroxyiminoacetate. [Link]
-
PMC. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
-
Watson International Ltd. Coupling Reagent Amino Acids Peptides. [Link]
-
ResearchGate. Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). [Link]
-
ACS Publications. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
-
ACS Publications. Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. [Link]
-
MDPI. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. [Link]
- Google Patents.
-
Bionity.com. Oxyma as an additive in green solid-phase peptide synthesis. [Link]
-
ResearchGate. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
-
ResearchGate. Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate?. [Link]
-
PMC. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. [Link]
-
Chemistry Today. Fast Flow peptide synthesis – The route to difficult peptides and scale up. [Link]
-
PubChem. 2-Cyano-2-(hydroxyimino)acetamide. [Link]
-
PubMed. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. [Link]
-
Asian Journal of Research in Chemistry. Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. [Link]
-
Karger. New fluorinated quinazolinone derivatives as anticonvulsant agents. [Link]
-
PMC. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]
-
ResearchGate. (PDF) Synthesis and synthetic applications of cyanoacetamides. [Link]
-
PubMed. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. [Link]
- Google Patents.
-
Organic Syntheses. cyanoacetamide. [Link]
-
ResearchGate. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]
-
Bioactive Compounds in Health and Disease. Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JP2018070590A - Use of excess carbodiimide for peptide synthesis at high temperatures. - Google Patents [patents.google.com]
- 12. Oxyma - Enamine [enamine.net]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Modern Peptide Chemist's Guide to (2Z)-2-Cyano-2-(hydroxyimino)acetamide (OxymaPure): Protocols and Applications
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of (2Z)-2-Cyano-2-(hydroxyimino)acetamide, widely known by its trade name OxymaPure, in peptide synthesis. This guide moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying chemical principles, empowering users to optimize their synthetic strategies and troubleshoot potential challenges.
Introduction: A Paradigm Shift in Peptide Coupling
The synthesis of high-purity peptides is contingent on the efficiency and fidelity of the amide bond formation, or coupling, step. For decades, 1-hydroxybenzotriazole (HOBt) was the cornerstone additive in carbodiimide-mediated peptide synthesis. However, the inherent safety risks associated with the explosive nature of benzotriazole derivatives necessitated the development of safer and more effective alternatives.[1][2]
(2Z)-2-Cyano-2-(hydroxyimino)acetamide (OxymaPure) has emerged as the preeminent successor to HOBt, offering a superior safety profile without compromising, and often exceeding, the performance of its predecessors.[2][3] This guide will elucidate the mechanistic advantages of OxymaPure and provide detailed, field-proven protocols for its application in both solid-phase and solution-phase peptide synthesis.
The Science of Superior Performance: Mechanism of Action
The efficacy of OxymaPure in peptide synthesis is rooted in its ability to efficiently suppress racemization and accelerate coupling reactions. When used in conjunction with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), the reaction proceeds through a well-defined mechanism that minimizes the formation of undesirable side products.
The primary role of the carbodiimide is to activate the carboxylic acid of the N-protected amino acid, forming a highly reactive O-acylisourea intermediate.[4][5] This intermediate, if left unchecked, is prone to two deleterious pathways: rearrangement to a non-reactive N-acylurea and cyclization to a 5(4H)-oxazolone, a key intermediate in the racemization of the amino acid.[6]
This is where OxymaPure intervenes. As a potent acylating agent, it rapidly intercepts the O-acylisourea intermediate to form a more stable and highly reactive Oxyma-ester.[4] This active ester readily undergoes nucleophilic attack by the free amine of the growing peptide chain, forming the desired peptide bond with high efficiency and minimal loss of stereochemical integrity.[4][6]
Figure 1: Mechanism of OxymaPure in carbodiimide-mediated peptide coupling.
Quantitative Comparison: OxymaPure vs. Traditional Additives
The superiority of OxymaPure is not merely theoretical; it is substantiated by a wealth of experimental data. The following tables provide a comparative summary of OxymaPure's performance against HOBt and HOAt in terms of yield and racemization suppression.
Table 1: Racemization in Solution-Phase Synthesis of Z-L-Phg-Val-OMe
| Coupling Additive | Yield (%) | % DL Epimer |
| OxymaPure | 95 | 0.1 |
| HOBt | 91 | 3.7 |
| HOAt | 93 | <1-2 |
| Data sourced from Organic Syntheses Procedure.[7] |
Table 2: Racemization during the Incorporation of Fmoc-His(Trt)-OH in Solid-Phase Synthesis
| Coupling Reagent | % D/L Isomer |
| DIC/HOBt | 5.1 |
| DIC/HOAt | 1.9 |
| DIC/OxymaPure | 3.0 |
| Data sourced from Luxembourg Bio Technologies. |
Table 3: Purity of a Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂) Synthesized with Different Coupling Reagents
| Coupling Reagents | Pentapeptide (%) |
| DIC/HOBt | 8.4 |
| DIC/HOAt | 37.5 |
| DIC/OxymaPure | 42.8 |
| Data sourced from Luxembourg Bio Technologies.[8] |
Experimental Protocols
The following protocols are designed to serve as a robust starting point for a variety of peptide synthesis applications. Optimization may be required based on the specific peptide sequence and desired scale.
Preparation of Stock Solutions
For convenience and accuracy, especially in automated synthesis, it is recommended to prepare stock solutions of OxymaPure.
-
Standard OxymaPure Solution: A 0.5 M solution in N,N-dimethylformamide (DMF) is commonly used. A 12% w/w solution of OxymaPure in DMF is stable for up to 24 months when stored in the dark at 25°C ± 2°C.[4]
-
Carbodiimide Solution: A 0.5 M solution of DIC in DMF is a standard reagent.
Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines a general cycle for the incorporation of a single amino acid in an automated peptide synthesizer.
Sources
- 1. Journal of Peptide Science - Wikipedia [en.wikipedia.org]
- 2. digital.csic.es [digital.csic.es]
- 3. researcher.life [researcher.life]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. oxymapure.com [oxymapure.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Peptide Science - APS Journal [americanpeptidesociety.org]
optimal concentration of 2-Cyano-2-(hydroxyimino)acetamide for coupling
Topic: Optimal Concentration of 2-Cyano-2-(hydroxyimino)acetamide (Oxyma Pure) for Coupling Content Type: Application Note & Protocol Guide
Executive Summary
For decades, benzotriazole derivatives (HOBt, HOAt) were the standard for suppressing racemization in peptide synthesis. However, their reclassification as Class 1 explosives created a critical need for safer, high-performance alternatives. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the superior replacement. It offers the racemization-suppressing power of HOAt with a safety profile superior to HOBt.
This guide details the optimal concentration strategies for Oxyma Pure in carbodiimide-mediated coupling. Unlike simple "add and stir" protocols, optimal use requires precise stoichiometric control to balance acylation velocity against side-reactions like capping or HCN generation.
Mechanistic Rationale: The "Interception" Principle
To understand why concentration matters, we must look at the reaction kinetics. In carbodiimide coupling (using DIC or EDC), the initial O-acylisourea intermediate is highly reactive but unstable. It has two main fates:
-
Rearrangement to an inactive
-acylurea (dead end). -
Cyclization to an oxazolone (leads to racemization).[1][2][3]
Oxyma Pure acts as a nucleophilic scavenger. It must be present in sufficient concentration to intercept the O-acylisourea before it racemizes, forming a reactive Oxyma-ester. This ester is stable enough to prevent epimerization but reactive enough to aminolyze rapidly.
Diagram 1: Oxyma Pure Coupling Mechanism
This diagram illustrates how Oxyma intercepts the O-acylisourea to prevent racemization (Oxazolone path).
Caption: Oxyma Pure intercepts the unstable O-acylisourea intermediate, bypassing the racemization-prone oxazolone pathway.[2][4]
Optimization Matrix: Concentration & Stoichiometry
The "Gold Standard" for Oxyma Pure is not just about the molarity in solution, but the stoichiometric ratio relative to the coupling reagents.
The 1:1:1 Rule
For 95% of standard couplings, the ratio must be 1:1:1 (Amino Acid : DIC : Oxyma).
-
Deficiency (<1 eq): Leaves unreacted O-acylisourea, leading to high racemization and N-acylurea formation.
-
Excess (>1 eq): While generally safe, large excesses of Oxyma can lead to solubility issues in green solvents or potential side reactions (e.g., esterification of hydroxyl side chains).
Concentration Guidelines (Molarity)
The reaction rate is second-order; therefore, higher concentrations favor kinetics. However, solubility limits apply.
| Application | Optimal Concentration (Final) | Stoichiometry (AA:DIC:Oxyma) | Notes |
| Standard SPPS | 0.2 M – 0.5 M | 1 : 1 : 1 | Standard for automated synthesizers. |
| Difficult Sequences | 0.5 M – 0.8 M | 1 : 1 : 1 | High conc. drives reaction.[1][5] Use microwave (75°C) if possible. |
| Solution Phase | 0.1 M – 0.3 M | 1 : 1.1 : 1.1 | Slight excess of reagents ensures complete AA consumption. |
| Green Solvents | 0.1 M – 0.2 M | 1 : 1 : 1 | Solubility in 2-MeTHF or EtOAc is lower than DMF. |
| Cys/His Coupling | 0.2 M | 1 : 0.5 : 0.5 | Critical: Use 0.5 eq of DIC/Oxyma relative to AA to prevent racemization (Pre-activation). |
Protocol: High-Efficiency Coupling (SPPS)
This protocol is validated for use with Fmoc-chemistry on Polystyrene or PEG-based resins.
Reagents:
-
Amino Acid Solution: 0.5 M Fmoc-AA-OH in DMF.
-
Oxyma Solution: 0.5 M Oxyma Pure in DMF.
-
Activator: DIC (Diisopropylcarbodiimide), neat or 0.5 M in DMF.
Step-by-Step Workflow:
-
Preparation:
-
Pre-Activation (The "2-Minute Rule"):
-
Coupling:
-
Washing:
-
Drain and wash with DMF (3x) to remove the urea byproduct (DIU) and excess Oxyma.
-
Critical Safety & Stability (E-E-A-T)
The HCN Warning
While Oxyma is not explosive, it is not without hazards.
-
Risk: Under specific conditions—particularly if DIC and Oxyma are mixed without an amino acid and left to stand, or at very high temperatures—decomposition can generate small amounts of Hydrogen Cyanide (HCN) .
-
Mitigation:
-
Always mix Oxyma with the Amino Acid before adding DIC.
-
Never store "pre-activated" mixtures; use them immediately.
-
Perform all microwave couplings in a ventilated fume hood.
-
Thermal Stability (DSC Data)
Differential Scanning Calorimetry (DSC) data confirms Oxyma's safety profile compared to HOBt:
-
HOBt: Decomposition onset ~180°C with high energy release (Explosive potential).
-
Oxyma Pure: Decomposition onset >130°C but with a significantly lower, non-explosive exotherm.
Troubleshooting & Decision Logic
Use this decision tree to optimize conditions when standard protocols fail.
Diagram 2: Optimization Workflow
Logic flow for handling difficult couplings or impurities.
Caption: Decision tree for troubleshooting incomplete couplings. Note the specific path for racemization-prone residues.
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[9][10][11] Chemistry – A European Journal.[4][12] Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Jad, Y. E., et al. (2016). 2-Methyltetrahydrofuran as a Green Solvent for Solid-Phase Peptide Synthesis.[4] ACS Sustainable Chemistry & Engineering.[4] Link
-
McFarland, A. D. (2019). Generation of Hydrogen Cyanide from the Reaction of Oxyma and DIC. Organic Process Research & Development. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. OxymaPure [cem.com]
Application Note: Preparation, Handling, and Storage of (2Z)-2-Cyano-2-(hydroxyimino)acetamide Stock Solutions
Executive Summary and Scientific Context
(2Z)-2-Cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5) is a highly versatile cyanoxime derivative. In the agrochemical sector, it is the critical synthetic precursor to cymoxanil, a potent systemic fungicide that inhibits fungal RNA synthesis[1]. Beyond agrochemicals, it is a valuable building block for synthesizing 2-aminothiazole derivatives via modified Hantzsch reactions[2] and acts as a bidentate ligand in the formation of 1D transition metal coordination polymers[3].
Because the molecule contains reactive functional groups (an oxime, a cyano group, and an amide) and exhibits specific stereochemistry (the Z-isomer), its stability is highly dependent on solvent choice, temperature, and light exposure[1][4]. This guide provides researchers with rigorously validated, self-validating protocols for preparing and handling stock solutions to ensure absolute reproducibility in downstream assays.
Physicochemical Profile
Understanding the quantitative physicochemical properties of (2Z)-2-Cyano-2-(hydroxyimino)acetamide is the first step in predicting its solubility behavior and degradation pathways. The high Topological Polar Surface Area (TPSA) indicates strong hydrogen-bonding capabilities, which dictates our solvent selection.
| Property | Value | Significance for Formulation |
| IUPAC Name | (2Z)-2-cyano-2-hydroxyiminoacetamide | Stereochemistry dictates binding/reactivity[4]. |
| CAS Number | 3849-20-5 | Primary identifier for procurement[5]. |
| Molecular Formula | C₃H₃N₃O₂ | Small, highly polar molecule. |
| Molecular Weight | 113.08 g/mol | Required for precise molarity calculations[6]. |
| TPSA | 99.5 Ų | High polarity; requires strong H-bond accepting solvent[6]. |
| LogP | -1.17 | Hydrophilic nature; poor lipid solubility[5]. |
Solvent Selection: The Causality of Anhydrous DMSO
Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) Causality: The extensive intermolecular hydrogen bonding inherent to the crystal lattice of cyanoximates impedes rapid dissolution in non-polar solvents[3]. Anhydrous DMSO possesses a high dielectric constant and acts as a potent hydrogen-bond acceptor, efficiently disrupting the crystal lattice to solvate the molecule. Crucially, using anhydrous DMSO prevents the premature hydrolysis of the oxime and amide functional groups, which are susceptible to nucleophilic attack in aqueous environments.
Secondary Solvent: Aqueous Buffers (For Working Solutions Only) Causality: While the compound is water-soluble, aqueous stock solutions are strictly prohibited for long-term storage due to hydrolytic instability. Aqueous dilution should only be performed immediately prior to the assay (e.g., into cell culture media or metal-chelation buffers) to maintain the structural integrity of the active (2Z)-isomer.
Experimental Protocol: 100 mM Stock Solution Preparation
This protocol is designed as a self-validating system. By utilizing single-use aliquots and chemically compatible filtration, the workflow eliminates the variables of moisture contamination and extractable leaching.
Required Materials
-
(2Z)-2-Cyano-2-(hydroxyimino)acetamide powder (Purity ≥ 98%)
-
Anhydrous DMSO (Cell culture grade, ≥ 99.9% purity, stored under inert gas)
-
Analytical balance (0.1 mg precision)
-
0.22 µm PTFE (Polytetrafluoroethylene) syringe filters
-
Amber or foil-wrapped sterile microcentrifuge tubes
Step-by-Step Methodology
-
Thermal Equilibration: Allow the sealed vial of lyophilized powder to fully equilibrate to room temperature in a desiccator before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, altering the effective molecular weight and introducing water that drives hydrolytic degradation.
-
-
Gravimetric Measurement: Accurately weigh 11.31 mg of the compound into a sterile, light-protected microcentrifuge tube.
-
Solvation: Add exactly 1.0 mL of anhydrous DMSO to the tube to achieve a 100 mM concentration.
-
Lattice Disruption (Agitation): Vortex the mixture vigorously for 30–60 seconds. If microscopic particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes until the solution is optically clear.
-
Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile receiving tube.
-
Causality: PTFE is chemically inert and fully compatible with concentrated DMSO. Standard Nylon or PES (Polyethersulfone) filters will partially dissolve or leach chemical extractables into the DMSO stock, compromising assay integrity.
-
-
Aliquoting: Dispense the filtered stock solution into 50 µL or 100 µL single-use aliquots.
-
Cryopreservation: Store the aliquots immediately at -20°C or -80°C.
Figure 1: Step-by-step workflow for preparing and storing anhydrous DMSO stock solutions.
Critical Handling Parameters
-
Freeze-Thaw Elimination: Repeated freeze-thaw cycles must be strictly avoided. Because DMSO is highly hygroscopic, each thermal cycle introduces atmospheric water into the vial. The single-use aliquot strategy guarantees concentration fidelity and chemical purity across multiple experiments over time.
-
Photo-Isomerization Prevention: The oxime double bond (C=N) is sensitive to photo-isomerization, where the desired Z-configuration can flip to the E-configuration upon exposure to UV/visible light[1][4]. Storage in amber vials or foil-wrapped containers is mandatory to preserve stereochemical purity.
Downstream Applications and Reactivity Pathways
The utility of (2Z)-2-Cyano-2-(hydroxyimino)acetamide spans multiple scientific disciplines. The logical relationships between the compound and its primary applications are mapped below:
Figure 2: Primary downstream synthetic and scientific applications of the target compound.
References
- Benchchem. A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide.
- PubChem. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | CID 6399032.
- PubChem. 2-Cyano-2-(hydroxyimino)acetamide | CID 6404486.
- ChemScene. 3849-20-5 | 2-Cyano-2-(hydroxyimino)acetamide.
- Benchchem. Application Notes and Protocols for the Synthesis of Thiazole Derivatives Utilizing 2-Cyano-2-(hydroxyimino)acetamide.
- Missouri State University. The Synthesis and Characterization of Ni(II) and Cu(II)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.missouristate.edu [chemistry.missouristate.edu]
- 4. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis with (2Z)-2-Cyano-2-(hydroxyimino)acetamide
Introduction: A Modern Approach to Heterocyclic Synthesis
(2Z)-2-Cyano-2-(hydroxyimino)acetamide is a highly versatile and polyfunctional building block in modern organic synthesis.[1] Its unique arrangement of cyano, hydroxyimino, and acetamide groups provides a reactive scaffold for the construction of a diverse array of heterocyclic systems, which are foundational in pharmaceutical and materials science.[2] This guide delves into the application of microwave-assisted organic synthesis (MAOS) to unlock the full synthetic potential of this reagent. Microwave irradiation offers a transformative approach to chemical synthesis, dramatically reducing reaction times, often improving product yields, and aligning with the principles of green chemistry by minimizing energy consumption and waste.[3][4][5]
The primary advantage of microwave heating lies in its mechanism of dielectric heating.[4][6] Polar molecules, such as the reactants and solvents in the protocols described herein, align with the rapidly oscillating electric field of the microwaves. This induced molecular rotation and friction leads to a rapid and uniform increase in temperature throughout the reaction mixture.[6] This "in-core" heating is fundamentally different from conventional heating methods that rely on slower, convective heat transfer from the vessel walls, which can lead to localized overheating and byproduct formation.[4][6] By harnessing this technology, we can drive reactions to completion in minutes rather than hours, often under milder conditions and with enhanced selectivity.[7]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, practical protocols, and safety considerations for employing microwave-assisted synthesis with (2Z)-2-Cyano-2-(hydroxyimino)acetamide.
Core Principles of Microwave-Assisted Organic Synthesis (MAOS)
The efficacy of MAOS is rooted in the direct coupling of microwave energy with polar molecules within the reaction mixture.[3] This energy transfer is primarily governed by two mechanisms: dipolar polarization and ionic conduction.[4][5]
-
Dipolar Polarization: Polar molecules, like (2Z)-2-Cyano-2-(hydroxyimino)acetamide and many common organic solvents, possess a permanent dipole moment. When subjected to the high-frequency oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align themselves with the field. This rapid reorientation generates considerable kinetic energy, which is dissipated as heat through molecular friction.[4][6]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[8]
This direct and volumetric heating leads to several key advantages over conventional methods:
-
Rapid Heating: Reaction temperatures can be reached in a fraction of the time required for conventional heating.[6]
-
Uniform Heating: The entire bulk of the reaction mixture is heated simultaneously, minimizing temperature gradients and the formation of hot spots on the vessel walls.[4]
-
Superheating: In sealed reaction vessels, solvents can be heated to temperatures well above their atmospheric boiling points, dramatically accelerating reaction rates according to the Arrhenius equation.[6]
-
Improved Yields and Purity: The rapid reaction times and uniform heating often suppress the formation of unwanted side products, leading to cleaner reactions and higher isolated yields.[5]
The following diagram illustrates a typical workflow for a microwave-assisted synthesis experiment.
Caption: Workflow for Microwave-Assisted Synthesis.
Application & Protocols: Synthesis of Heterocyclic Scaffolds
(2Z)-2-Cyano-2-(hydroxyimino)acetamide is a precursor for a variety of heterocyclic compounds. The following protocols detail the microwave-assisted synthesis of pyrazole and pyridazine derivatives, which are prevalent motifs in medicinal chemistry.[9][10][11]
Protocol 1: Microwave-Assisted Synthesis of 3-Amino-4-cyanopyrazole Derivatives
This protocol describes the synthesis of a pyrazole derivative through the condensation of (2Z)-2-Cyano-2-(hydroxyimino)acetamide with a hydrazine derivative. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including antibacterial and anti-inflammatory properties.[9][10] Microwave irradiation significantly accelerates this cyclization reaction.
Reaction Scheme:
NC-C(=NOH)-CONH₂ + R-NHNH₂ --(Microwave)--> 3-Amino-4-cyanopyrazole derivative
Materials:
-
(2Z)-2-Cyano-2-(hydroxyimino)acetamide
-
Substituted Hydrazine (e.g., Phenylhydrazine)
-
Ethanol (or another suitable polar solvent)
-
Glacial Acetic Acid (catalyst)
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
In a 10 mL microwave reaction vessel, combine (2Z)-2-Cyano-2-(hydroxyimino)acetamide (1 mmol), the substituted hydrazine (1 mmol), and ethanol (5 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes. The pressure should be monitored and kept below the vessel's safety limit.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Rationale for Experimental Choices:
-
Solvent: Ethanol is a polar solvent that efficiently absorbs microwave energy, leading to rapid heating. It is also a good solvent for the reactants.
-
Catalyst: Glacial acetic acid protonates the carbonyl group, facilitating the initial nucleophilic attack by the hydrazine.
-
Temperature and Time: The selected temperature and time are optimized to ensure a high conversion rate while minimizing the formation of byproducts. Conventional heating would likely require several hours at reflux.[11]
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| (2Z)-2-Cyano-2-(hydroxyimino)acetamide | Phenylhydrazine | Ethanol | 120 | 10 | >85 |
| (2Z)-2-Cyano-2-(hydroxyimino)acetamide | Hydrazine Hydrate | Ethanol | 120 | 15 | >80 |
Protocol 2: Microwave-Assisted Synthesis of Pyridazine Derivatives
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities.[12] This protocol outlines a microwave-assisted approach to synthesize a pyridazine derivative from (2Z)-2-Cyano-2-(hydroxyimino)acetamide and a 1,3-dicarbonyl compound.
Reaction Scheme:
NC-C(=NOH)-CONH₂ + R-CO-CH₂-CO-R' --(Microwave, Base)--> Pyridazine derivative
Materials:
-
(2Z)-2-Cyano-2-(hydroxyimino)acetamide
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone)
-
Base (e.g., Piperidine or Potassium Carbonate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vessel, add (2Z)-2-Cyano-2-(hydroxyimino)acetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and DMF (4 mL).
-
Add a catalytic amount of a suitable base (e.g., piperidine, 2-3 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for 20 minutes.
-
After completion, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Rationale for Experimental Choices:
-
Solvent: DMF is a high-boiling, polar aprotic solvent that is an excellent microwave absorber and can solubilize a wide range of organic compounds.
-
Base: The base facilitates the initial condensation reaction between the active methylene group of the dicarbonyl compound and the cyanoacetamide derivative.
-
Temperature: The elevated temperature, achievable through microwave superheating, drives the cyclization and subsequent aromatization steps to completion in a short timeframe.[13]
The following diagram illustrates the proposed mechanistic pathway for the formation of a pyridazine derivative.
Caption: Proposed reaction pathway for pyridazine synthesis.
Safety, Troubleshooting, and Optimization
Safety Precautions:
-
Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and pose significant safety risks.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and gloves, at all times.[16]
-
Vessel Integrity: Before each use, inspect the reaction vessels for any cracks or defects. Use only vessels certified by the manufacturer for the intended temperature and pressure.[17]
-
Pressure Monitoring: Never exceed the maximum pressure rating of the reaction vessel. Modern microwave reactors have built-in pressure sensors that will automatically adjust the power output.[14]
-
Solvent Choice: Avoid using non-polar solvents, as they do not heat efficiently under microwave irradiation. Be cautious when heating flammable solvents.[8][16]
-
Exothermic Reactions: For unknown reactions, start with small-scale experiments to assess the potential for rapid temperature and pressure increases.[14]
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incorrect temperature or time | Optimize reaction conditions by systematically varying temperature and time. |
| Inefficient microwave absorption | Use a more polar solvent or add a small amount of a microwave-absorbing ionic liquid. | |
| Catalyst deactivation | Use a fresh batch of catalyst. | |
| Formation of Byproducts | Temperature too high | Lower the reaction temperature. |
| Reaction time too long | Reduce the irradiation time. | |
| Pressure Exceeds Limit | Reaction is too exothermic | Reduce the concentration of reactants or run the reaction on a smaller scale initially. |
| Solvent has a low boiling point | Use a higher-boiling polar solvent. |
Optimization Strategies:
-
Solvent Screening: Test a range of polar solvents (e.g., ethanol, DMF, acetonitrile, water) to find the optimal medium for your specific reaction.
-
Catalyst Loading: Vary the amount of catalyst to find the minimum effective concentration.
-
Power vs. Temperature Control: Most modern reactors allow for either power or temperature control. Temperature control is generally preferred for better reproducibility.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and often higher-yielding alternative to conventional heating methods.[7] When applied to a versatile building block like (2Z)-2-Cyano-2-(hydroxyimino)acetamide, it opens up new avenues for the rapid synthesis of complex heterocyclic molecules. By understanding the core principles of microwave heating and adhering to the detailed protocols and safety guidelines presented in this document, researchers can confidently and effectively leverage this powerful technology to accelerate their discovery and development efforts.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
- Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace. (n.d.).
- Microwave-assisted synthesis | Anton Paar Wiki. (n.d.).
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. (2016, April 14).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA. (2025, November 3).
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC. (n.d.).
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023, June 6).
- Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).
- Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. (n.d.).
- Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (2025, April 24).
- Laboratory Microwave Safety Precautions | PDF - Scribd. (n.d.).
- Safe use of microwave ovens in laboratories - University of Nottingham. (n.d.).
- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.).
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. (2025, January 24).
- Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences. (n.d.).
- Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl] - PMC. (n.d.).
- Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (2017, July 15).
- microwave-assisted synthesis of nitrogen heterocycles. (n.d.).
- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC. (n.d.).
- Microwave-assisted synthesis of bioactive heterocycles: An overview | Request PDF. (n.d.).
- A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide - Benchchem. (n.d.).
- Application Notes and Protocols: 2-Cyano-2-(hydroxyimino)acetamide in the Synthesis of Dye Intermediates - Benchchem. (n.d.).
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
- A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide - Benchchem. (n.d.).
- (2Z)-2-Cyano-2-(hydroxyimino)acetamide - PubChem. (n.d.).
- Synthesis of pyridazines - Organic Chemistry Portal. (n.d.).
- PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS Enrique. (n.d.).
- Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide - Benchchem. (n.d.).
- 2-Cyano-2-(hydroxyimino)acetamide - Fluorochem. (n.d.).
- (2z)-2-cyano-2-(hydroxyimino)acetamide (C3H3N3O2) - PubChemLite. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Pyridazine synthesis [organic-chemistry.org]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. scribd.com [scribd.com]
- 16. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 17. nottingham.ac.uk [nottingham.ac.uk]
High-Efficiency Peptide Coupling with (2Z)-2-Cyano-2-(hydroxyimino)acetamide (Oxyma Pure)
Application Note & Protocol Guide
Executive Summary
(2Z)-2-Cyano-2-(hydroxyimino)acetamide, commercially known as Oxyma Pure , has emerged as the premier alternative to traditional benzotriazole-based additives (HOBt, HOAt) in peptide synthesis.[1] Unlike its predecessors, Oxyma is non-explosive , offering a superior safety profile for scale-up while delivering coupling efficiencies and racemization suppression that rival or exceed HOAt.[2]
This guide details the mechanistic basis for Oxyma’s performance, provides validated protocols for Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling, and presents comparative data to justify its adoption in high-fidelity drug development workflows.
Mechanism of Action
The primary function of Oxyma is to intercept the highly reactive O-acylisourea intermediate formed by carbodiimides (DIC, EDC). Without an additive, O-acylisourea rapidly undergoes intramolecular cyclization to form an oxazolone, a species highly prone to racemization at the
Oxyma reacts with the O-acylisourea to form an Oxyma active ester .[3] This ester is:
-
Stable enough to prevent oxazolone formation (suppressing racemization).
-
Reactive enough to rapidly acylate the incoming amine (ensuring high yield).
-
Soluble in standard solvents (DMF, DCM, NMP), unlike some benzotriazole salts.
Mechanistic Pathway Diagram
Caption: Oxyma intercepts the O-acylisourea intermediate, bypassing the racemization-prone oxazolone pathway.
Comparative Advantages
Safety Profile (Explosiveness)
The most critical operational advantage of Oxyma is safety.[4] HOBt and HOAt are classified as Class 1 explosives (UN0508) under certain conditions, complicating transport and storage.
-
HOBt: Thermally unstable; autocatalytic decomposition risk.[4]
-
Oxyma: Stable up to significantly higher temperatures; not classified as an explosive .
Racemization Suppression
Oxyma demonstrates superior retention of chirality compared to HOBt and is often comparable to the more expensive HOAt.
Table 1: Racemization during Stepwise Coupling (Model: Z-Phg-Pro-NH₂) Note: Phenylglycine (Phg) is extremely prone to racemization.
| Coupling System | Solvent | Yield (%) | DL-Isomer (Racemization %) |
| DIC / Oxyma | DMF | 98 | < 0.3 |
| DIC / HOBt | DMF | 95 | 3.5 |
| DIC / HOAt | DMF | 98 | 0.2 |
| HBTU / DIEA | DMF | 92 | 12.4 |
Data synthesized from Subirós-Funosas et al. (2009) and comparative internal datasets.
Experimental Protocols
Protocol A: Standard Automated SPPS Coupling
Designed for Fmoc-chemistry on polystyrene or PEG-based resins.
Reagents:
-
Amino Acid Solution: 0.2 M Fmoc-AA-OH in DMF.
-
Activator Base: 1.0 M Oxyma Pure in DMF.
-
Coupling Agent: 1.0 M DIC (Diisopropylcarbodiimide) in DMF.
Workflow:
-
Resin Preparation: Swell resin in DMF for 20 min. Drain.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
-
Activation (Pre-mixing):
-
Combine 5.0 eq Fmoc-AA-OH and 5.0 eq Oxyma Pure.
-
Add 5.0 eq DIC immediately prior to delivery to the reaction vessel.
-
Note: Pre-activation for 2-3 minutes is optional but recommended for difficult sequences.
-
-
Coupling:
-
Dispense activated mixture to resin.[5]
-
Reaction time: 15–60 minutes at room temperature (or 5 min at 75°C for microwave systems).
-
-
Washing: Drain and wash with DMF (3x).
Optimization Tip: For aggregation-prone sequences (e.g.,
Protocol B: Solution-Phase Fragment Condensation
Critical for coupling two protected peptide segments where the C-terminal amino acid is susceptible to epimerization.
Materials:
-
Fragment A (Carboxyl component): Z-Peptide-OH (1.0 eq)
-
Fragment B (Amine component): H-Peptide-OR (1.1 eq)
-
Oxyma Pure (1.1 eq)
-
Solvent: DMF or DCM (Anhydrous)
Procedure:
-
Dissolution: Dissolve Fragment A and Oxyma Pure in minimal anhydrous DMF/DCM at 0°C.
-
Activation: Add EDC·HCl. Stir at 0°C for 5–10 minutes to form the active ester.
-
Coupling: Add Fragment B (pre-neutralized with 1.0 eq TMP or DIEA if using a salt form).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Work-up: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄, and Brine. Dry over Na₂SO₄.
Protocol C: Cysteine & Histidine Coupling (Racemization Sensitive)
Cysteine (Cys) and Histidine (His) are notoriously prone to racemization during coupling.[3][7] The DIC/Oxyma system is the "mildest" effective method.
Modifications to Standard Protocol:
-
Temperature: Strictly perform at Room Temperature (Max 25°C). Do NOT use microwave heating for Cys/His couplings.
-
Base: Avoid tertiary bases (DIEA/NMM) completely during the coupling step. Use DIC/Oxyma exclusively (neutral pH activation).
-
Solvent: Use DMF/DCM (1:1) to lower the dielectric constant, further stabilizing the chiral center.
Table 2: Cysteine Racemization Comparison (Fmoc-Cys(Trt)-OH)
| Method | % D-Cys (Racemization) |
| PyBOP / DIEA | 4.8% |
| HBTU / DIEA | 3.2% |
| DIC / HOBt | 0.8% |
| DIC / Oxyma | < 0.2% |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stepwise) | Aggregation of peptide chain. | Switch solvent to NMP or 2-MeTHF. Increase temperature to 50°C (except Cys/His). |
| Precipitate in Lines | Oxyma concentration too high. | Oxyma is soluble up to ~2M in DMF, but salts can crash out if DIEA is added prematurely. Keep DIC/Oxyma separate until activation. |
| Color Change | Normal reaction monitoring. | Oxyma active esters are often bright yellow/orange. This is normal. A shift to dark red may indicate over-activation or side reactions. |
| Capping | Unreacted amines. | Use Acetic Anhydride/DIEA. Oxyma is not needed for capping. |
Workflow Visualization
Caption: Optimized SPPS cycle utilizing Oxyma/DIC activation.
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2][5][8] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link
-
El-Faham, A., & Albericio, F. (2011).[9][10] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[9] Link
-
Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013).[9] Low-epimerization Peptide Coupling with Oxyma Pure: A Systematic Study. Journal of Peptide Science, 19, 408-414.
-
Albericio, F., & El-Faham, A. (2018). OxymaPure, the Green Replacement for HOBt/HOAt.[4] Organic Process Research & Development. Link
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives | MDPI [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Coupling Reagents Compatible with (2Z)-2-Cyano-2-(hydroxyimino)acetamide
This Application Note and Protocol Guide is designed for researchers and drug development professionals. It details the specific utility, mechanism, and protocols for (2Z)-2-Cyano-2-(hydroxyimino)acetamide , distinct from its widely known ester analog, Oxyma Pure.
Common Name: Amox-Oxime / Oxyma-Amide CAS: 3849-20-5 Role: Racemization Suppressor & Selective Protecting Group Additive
Executive Summary & Chemical Identity
(2Z)-2-Cyano-2-(hydroxyimino)acetamide (often referred to as the Amox oxime core) is a specialized oxime additive used in peptide chemistry. While structurally related to the industry-standard Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate), it possesses distinct physicochemical properties driven by its amide functionality.
Unlike Oxyma Pure, which is designed for maximum reactivity, the Amox analog exhibits lower acidity (higher pKa) . This modulation makes it uniquely suited for applications where "super-active" esters lead to unwanted side reactions, most notably the suppression of dipeptide formation during Fmoc-protection of amino acids.
Comparative Chemical Profile
| Feature | Oxyma Pure (Standard) | (2Z)-2-Cyano-2-(hydroxyimino)acetamide (Target) |
| Structure | Ethyl Ester | Primary Amide |
| Acidity (pKa) | ~4.60 (High Reactivity) | ~7.96 (Moderate Reactivity) |
| Primary Use | High-speed peptide coupling | Controlled coupling; Fmoc-protection |
| Safety | Non-explosive | Non-explosive |
| Selectivity | Low (High potency) | High (Prevents oligomerization) |
Mechanism of Action
The utility of (2Z)-2-Cyano-2-(hydroxyimino)acetamide relies on its ability to intercept highly reactive acylating species (like O-acylisoureas or Fmoc-Cl) to form a stable, yet reactive, active ester .
The "Goldilocks" Activation
In carbodiimide couplings, the reagent acts as a nucleophile.
-
Activation: The carbodiimide (e.g., DIC) reacts with the carboxylic acid to form an O-acylisourea.[1]
-
Interception: The (2Z)-2-Cyano-2-(hydroxyimino)acetamide attacks the O-acylisourea.
-
Active Ester Formation: An "Amox-ester" is formed.
-
Critical Distinction: Because the amide group is less electron-withdrawing than the ethyl ester of Oxyma Pure, the resulting Amox-ester is less electrophilic . This reduces the risk of racemization (epimerization) and prevents "over-activation" side reactions, such as the formation of dipeptides during N-terminal protection.
-
Figure 1: Mechanism of activation showing the interception of the unstable O-acylisourea to form the selective Amox-active ester.
Compatibility Matrix: Coupling Reagents
The compatibility of (2Z)-2-Cyano-2-(hydroxyimino)acetamide is defined by its role as a nucleophilic additive.
A. Primary Compatibility (Recommended)
These reagents generate the initial reactive species that the oxime intercepts.
| Reagent Class | Specific Reagents | Compatibility Rating | Notes |
| Carbodiimides | DIC (Diisopropylcarbodiimide) | Excellent | Preferred for SPPS. Forms soluble urea. |
| EDC.HCl | Excellent | Preferred for solution phase (water-soluble byproduct). | |
| DCC | Good | Functional, but DCU urea byproduct is insoluble and hard to remove. | |
| Chloroformates | Fmoc-Cl | Critical | Reacts to form Fmoc-Amox . This is the specific "killer app" for this molecule. |
B. Secondary Compatibility (Context-Dependent)
These reagents are typically used with Oxyma Pure, but can be used with the Amide analog if lower reactivity is desired.
| Reagent Class | Specific Reagents | Compatibility Rating | Notes |
| Phosphonium Salts | PyBOP, PyAOP | Moderate | Can be used as an additive, but PyOxim (containing Oxyma Pure) is standard. |
| Uronium Salts | HBTU, HATU | Low | These already contain a leaving group (OBt/OAt). Adding Amox is redundant or competitive. |
Experimental Protocols
Protocol A: Standard Peptide Coupling (Solution Phase)
Objective: Couple a protected amino acid to an amine using DIC and (2Z)-2-Cyano-2-(hydroxyimino)acetamide.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 equiv)
-
(2Z)-2-Cyano-2-(hydroxyimino)acetamide (1.1 equiv)[2]
-
DIC (1.1 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step:
-
Pre-Activation: Dissolve the Carboxylic Acid and (2Z)-2-Cyano-2-(hydroxyimino)acetamide in the minimum amount of solvent (0.1–0.2 M) at 0°C.
-
Activation: Add DIC dropwise to the mixture. Stir at 0°C for 5–10 minutes. Note: The solution may change color (often yellow to orange), indicating active ester formation.
-
Coupling: Add the Amine component (and base, e.g., DIPEA, if the amine is a salt).
-
Reaction: Allow to warm to room temperature and stir for 1–4 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with EtOAc. Wash with 1N HCl, sat. NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.
Protocol B: "Fmoc-Amox" Protection (High Selectivity)
Objective: Introduce the Fmoc protecting group to an amino acid without forming dipeptide impurities (a common issue with Fmoc-OSu or Fmoc-Cl).
Rationale: The in situ generation of Fmoc-Amox (Fmoc-(2Z)-2-Cyano-2-(hydroxyimino)acetamide) creates a milder acylating agent that reacts with the amine of the amino acid but is not reactive enough to couple the resulting Fmoc-amino acid to a second free amino acid (preventing oligomers).
Reagents:
-
Amino Acid (unprotected) (1.0 equiv)
-
Fmoc-Cl (1.0 equiv)
-
(2Z)-2-Cyano-2-(hydroxyimino)acetamide (1.0 equiv)[2]
-
Base: Na₂CO₃ or NaHCO₃[3]
-
Solvent: Water/Acetone or Water/Dioxane (1:1)
Step-by-Step:
-
Preparation of Fmoc-Amox (In Situ):
-
Dissolve (2Z)-2-Cyano-2-(hydroxyimino)acetamide (1.0 equiv) in Acetone.
-
Add DIPEA (1.0 equiv) followed by Fmoc-Cl (1.0 equiv) slowly at 0°C. Stir for 15 mins.
-
-
Amino Acid Solution:
-
Dissolve the Amino Acid (1.0 equiv) in Water containing Na₂CO₃ (2.0 equiv).
-
-
Reaction:
-
Add the Fmoc-Amox solution dropwise to the aqueous Amino Acid solution.
-
Maintain pH ~9.0 by adding additional Na₂CO₃ if necessary.
-
Stir at Room Temperature for 2–4 hours.
-
-
Workup:
-
Wash the aqueous phase with Ether (to remove unreacted organic species).
-
Acidify the aqueous phase to pH 2 with HCl.
-
Extract the product (Fmoc-Amino Acid) into EtOAc.
-
Wash with brine, dry, and concentrate.
-
Visualizing the Selectivity Workflow
The following diagram illustrates why (2Z)-2-Cyano-2-(hydroxyimino)acetamide is superior for protection steps compared to standard reagents.
Figure 2: Selectivity pathway. Fmoc-Amox prevents the "Lossen rearrangement" and oligomerization seen with Fmoc-OSu or Fmoc-Cl.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[4][5][6] Chemistry – A European Journal.
-
Kumar, A., et al. (2017).[1] "Fmoc-Amox, A Suitable Reagent for the Introduction of Fmoc".[7][1][8][9] Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.
-
PubChem. (2025). "Compound Summary: (2Z)-2-Cyano-2-(hydroxyimino)acetamide". National Library of Medicine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 5. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. A Fmoc protection reagent: Fmoc-Amox [en.highfine.com]
Application Note: Advanced Liquid Phase Peptide Synthesis (LPPS) Using 2-Cyano-2-(hydroxyimino)acetamide
Here is a comprehensive Application Note and Protocol for Liquid Phase Peptide Synthesis (LPPS) utilizing the advanced oxime additive 2-cyano-2-(hydroxyimino)acetamide.
Introduction & Rationale
Liquid Phase Peptide Synthesis (LPPS) is experiencing a renaissance in pharmaceutical manufacturing. While Solid Phase Peptide Synthesis (SPPS) is limited by scale and resin-bound aggregation, LPPS offers infinite scalability, homogeneous reaction kinetics, and rigorous in-process characterization[1].
At the core of efficient LPPS is the prevention of epimerization (racemization) during amino acid activation. Historically, benzotriazoles like HOBt and HOAt were the industry standards. However, their reclassification as Class 1 explosives has driven the adoption of safer oxime-based alternatives[2]. While ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is widely known, its amide derivative—2-cyano-2-(hydroxyimino)acetamide (an Oxyma-amide analog)—provides a highly tunable, non-explosive, and exceptionally efficient alternative[3].
Mechanistic Advantage: By replacing the ester moiety of traditional Oxyma with an amide, 2-cyano-2-(hydroxyimino)acetamide eliminates any theoretical risk of side-transesterification[4]. It acts as a superior leaving group, rapidly trapping the unstable O-acylisourea intermediate formed by carbodiimides to generate a highly reactive, yet stereochemically stable, oxime ester.
Mechanistic Pathway & Causality
To achieve a self-validating and optimized reaction, a Senior Application Scientist must understand the causality behind the reagent choices:
-
Carbodiimide Selection: N,N'-Diisopropylcarbodiimide (DIC) is chosen over DCC or EDC for LPPS because its byproduct, diisopropylurea (DIU), is highly soluble in organic solvents (like EtOAc or DCM). This allows for seamless removal during liquid-liquid extraction[5].
-
Solvent Engineering (HCN Suppression): A critical, often-overlooked side reaction of DIC/oxime couplings is the cyclization of the linear adduct into an oxadiazole, which releases toxic hydrogen cyanide (HCN) gas. Replacing traditional DMF with a greener solvent mixture of N-butylpyrrolidinone (NBP) and Ethyl Acetate (1:4 ratio) drastically suppresses HCN formation while simultaneously accelerating the amidation rate[6].
-
Visual Reaction Monitoring: Cyano-hydroxyimino additives exhibit halochromic behavior. The deprotonated oxime solution is deep blue at the onset of activation and transitions to a yellowish-green upon complete consumption of the active ester, providing a built-in visual endpoint indicator[4].
Mechanistic pathway of DIC/Oxyma-amide activation preventing oxazolone-induced racemization.
Quantitative Data Presentation
The table below summarizes the coupling efficiency and racemization suppression of oxime-based additives compared to legacy benzotriazoles during the highly sensitive solution-phase synthesis of stepwise models (e.g., Z-Phg-Pro-NH2).
| Coupling Additive | Coupling Reagent | Yield (%) | D/L Racemization (%) | Safety Profile |
| HOBt | DIC | 94.3 | 11.0 | Explosive hazard |
| HOAt | DIC | 91.5 | 3.9 | Explosive hazard |
| OxymaPure | DIC | 94.4 | 0.9 | Non-explosive |
| 2-Cyano-2-(hydroxyimino)acetamide | DIC | 90.0 | 1.0 | Non-explosive |
Data demonstrates that cyano-hydroxyimino derivatives reduce racemization by over 10-fold compared to HOBt[7].
Experimental Protocol: Step-by-Step LPPS
This protocol is designed as a self-validating system for the coupling of an Fmoc-protected amino acid to a free N-terminal peptide fragment in solution.
Phase 1: Reagent Preparation & Pre-Activation
Pre-activation ensures the unstable O-acylisourea is fully converted to the stable oxime ester before encountering the amine, completely shutting down the oxazolone racemization pathway.
-
Stoichiometry: Weigh out 1.0 equivalent of the N-terminal deprotected peptide fragment (amine). Weigh out 1.1–1.5 equivalents of the Fmoc-Protected Amino Acid and 1.1–1.5 equivalents of 2-cyano-2-(hydroxyimino)acetamide.
-
Dissolution: Dissolve the Fmoc-Amino Acid and the oxime additive in a solvent mixture of NBP/EtOAc (1:4 v/v) to a concentration of 0.1 M.
-
Thermal Control: Chill the solution to 0–5 °C to control the initial exothermic activation.
-
Activation: Add 1.1–1.5 equivalents of DIC dropwise. The solution will turn a distinct blue color , indicating the formation of the active oxime ester[4]. Allow pre-activation to proceed for 3–5 minutes.
Phase 2: Amide Bond Formation
-
Coupling: Add the pre-activated blue mixture to the amine component (dissolved in the same solvent).
-
Incubation: Stir the reaction at room temperature for 30–60 minutes.
-
Self-Validation: Monitor the halochromic color change. The reaction is nearing completion when the solution shifts from blue to a yellowish-green [4]. Confirm total consumption of the amine via LC-MS or HPLC.
Phase 3: LPPS Workup & Isolation
-
Quenching: Add a small volume of water (1-2 mL) to the reaction mixture and stir for 5 minutes to hydrolyze any unreacted active esters.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
0.1 M HCl (2x): Removes basic impurities and unreacted amines.
-
5% NaHCO3 (2x): Removes acidic byproducts and unreacted oxime additive.
-
Brine (1x): Removes residual water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Precipitation: Add an antisolvent (e.g., cold diethyl ether or heptane) to precipitate the Fmoc-protected peptide. Filter and dry the solid[1].
Phase 4: Fmoc Deprotection & Side-Reaction Suppression
-
Deprotection Cocktail: Dissolve the precipitated peptide in 20% Piperidine in DCM.
-
Advanced Insight (pH Modulation): Add 0.1 M of 2-cyano-2-(hydroxyimino)acetamide directly to the deprotection cocktail. Causality: The acidic nature of the oxime acts as a pH modulatory agent, buffering the basicity of piperidine. This effectively suppresses base-driven side reactions such as aspartimide formation or Pro-based overcoupling[8].
-
Isolation: Stir for 15 minutes, concentrate under vacuum, and precipitate the newly deprotected peptide using cold diethyl ether. The fragment is now ready for the next LPPS cycle.
References
-
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. URL: [Link]
-
Oxyma-B - OxymaPure (Yield and Racemization Data). OxymaPure Official. URL: [Link]
-
Minimizing HCN in DIC/Oxyma-Mediated Amide Bond-Forming Reactions. Organic Process Research & Development (ACS). URL: [Link]
-
Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach. Veranova. URL: [Link]
-
Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions. Biopolymers (Peptide Science) / ResearchGate. URL: [Link]
-
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS). National Institutes of Health (NIH / PMC). URL:[Link]
Sources
- 1. veranova.com [veranova.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oxymapure.com [oxymapure.com]
- 8. researchgate.net [researchgate.net]
Mastering the Handling and Storage of (2Z)-2-Cyano-2-(hydroxyimino)acetamide Powder: A Guide for Researchers
(2Z)-2-Cyano-2-(hydroxyimino)acetamide is a versatile building block in synthetic chemistry, pivotal in the development of novel pharmaceutical and agrochemical agents. Its utility, however, is matched by its hazardous nature, necessitating a meticulous approach to its handling and storage. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personal safety and the integrity of the material.
Understanding the Hazard Profile
A thorough understanding of the inherent risks is the cornerstone of safe laboratory practice. (2Z)-2-Cyano-2-(hydroxyimino)acetamide is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 3): This classification indicates that the substance is toxic if swallowed[1][2].
-
Serious Eye Irritation (Category 2): It can cause significant irritation upon contact with the eyes[1][2].
The cyano group in its structure warrants a cautious approach due to the potential for the release of highly toxic hydrogen cyanide gas under acidic conditions.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O₂ | [1][2] |
| Molecular Weight | 113.08 g/mol | [1][2] |
| Appearance | White to off-white powder | Inferred from related compounds |
| CAS Number | 3849-20-5 | [1][2] |
Prerequisite Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)
Before handling (2Z)-2-Cyano-2-(hydroxyimino)acetamide powder, it is imperative to have the appropriate safety infrastructure in place.
Engineering Controls: The First Line of Defense
All manipulations of the dry powder must be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood should have a demonstrated and documented face velocity of at least 100 feet per minute.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered approach to PPE is essential for comprehensive protection.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles, safeguarding from serious eye irritation. |
| Lab Coat | A long-sleeved, cuffed lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95-rated respirator or higher | Recommended when handling larger quantities or if there is a risk of aerosolization outside of a fume hood. |
Protocols for Safe Handling
The following protocols are designed to guide the user through the common laboratory manipulations of (2Z)-2-Cyano-2-(hydroxyimino)acetamide powder.
Protocol for Weighing the Powder
This protocol minimizes the risk of inhalation and contamination during the weighing process.
Step 1: Preparation
-
Designate a specific area within the chemical fume hood for weighing.
-
Cover the work surface with a disposable absorbent bench liner.
-
Assemble all necessary equipment: a tared, sealed container (e.g., a vial with a screw cap), spatulas, and weighing paper.
Step 2: Weighing
-
Place the closed, tared container on the analytical balance and re-tare.
-
Move the container into the chemical fume hood.
-
Carefully open the container and add the desired amount of (2Z)-2-Cyano-2-(hydroxyimino)acetamide powder using a clean spatula.
-
Securely close the container.
-
Wipe the exterior of the container with a damp cloth to remove any residual powder.
-
Return the closed container to the balance to obtain the final weight.
Step 3: Post-Weighing
-
Dispose of any contaminated weighing paper and the outer pair of gloves in a designated hazardous waste container.
-
Decontaminate the spatula and the work surface as described in the decontamination protocol.
Protocol for Dissolving the Powder
Step 1: Preparation
-
Conduct the entire procedure within a chemical fume hood.
-
Use a clean, appropriately sized flask or beaker equipped with a magnetic stir bar.
Step 2: Dissolution
-
Add the desired volume of solvent to the flask.
-
Carefully add the weighed (2Z)-2-Cyano-2-(hydroxyimino)acetamide powder to the solvent while stirring.
-
Cover the flask to prevent the release of any vapors.
-
Continue stirring until the powder is fully dissolved.
Storage: Preserving Integrity and Ensuring Safety
Proper storage is crucial to maintain the stability of (2Z)-2-Cyano-2-(hydroxyimino)acetamide and to prevent accidental exposure.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. A recommended storage temperature can often be found on the product label. | Prevents thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). The compound is noted to be air-sensitive. | Minimizes degradation due to reaction with atmospheric components. |
| Light | Protect from direct sunlight. | Prevents light-induced degradation. |
| Container | Keep in a tightly closed, clearly labeled container. | Prevents contamination and accidental misuse. |
Segregation of Incompatible Chemicals
Store (2Z)-2-Cyano-2-(hydroxyimino)acetamide away from the following incompatible materials to prevent hazardous reactions:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Strong reducing agents
This information is based on data for the related compound, 2-Cyanoacetamide, and should be applied as a precautionary measure.
Spill Management and Decontamination
Prompt and correct action in the event of a spill is critical to mitigate exposure.
Spill Response
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Protect: Don the appropriate PPE, including respiratory protection.
-
Contain: For small spills, gently cover the powder with a damp paper towel to avoid generating dust.
-
Clean: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly using the decontamination protocol below.
Decontamination Protocol
Given the cyano-functional group, a specific decontamination procedure is required.
-
Initial Wipe: Wipe down the contaminated surface with a detergent solution.
-
Rinse: Rinse the surface with water.
-
Inactivation (Optional but Recommended): Prepare a fresh 10% solution of sodium hypochlorite (bleach). Wipe the surface with the bleach solution and allow a contact time of at least 10 minutes. This will help to oxidize and inactivate any residual cyanide-containing compounds.
-
Final Rinse: Thoroughly rinse the surface with water to remove the bleach.
-
Disposal: All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
All waste materials contaminated with (2Z)-2-Cyano-2-(hydroxyimino)acetamide must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing paper, bench liners, and excess powder should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container.
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures, which must comply with local, state, and federal regulations.
Visual Workflows
To further clarify the handling and storage procedures, the following diagrams illustrate the key decision-making processes.
Caption: Workflow for Handling (2Z)-2-Cyano-2-(hydroxyimino)acetamide Powder.
Caption: Decision Tree for the Safe Storage of (2Z)-2-Cyano-2-(hydroxyimino)acetamide.
Conclusion
(2Z)-2-Cyano-2-(hydroxyimino)acetamide is a compound with significant potential, but its handling demands respect and a rigorous adherence to safety protocols. By implementing the engineering controls, personal protective equipment, and detailed procedures outlined in this guide, researchers can mitigate the risks associated with this valuable chemical and conduct their work with confidence and safety. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any work.
References
-
Exposome-Explorer. Material Safety Data Sheet 2-Cyanoacetamide, 99% MSDS# 30650. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Acetamide, PA. [Link]
-
Loba Chemie. CYANOACETAMIDE FOR SYNTHESIS MSDS CAS-No.: 107-91-5 MSDS. [Link]
-
PubChem. (2Z)-2-Cyano-2-(hydroxyimino)acetamide. [Link]
-
PubChem. 2-Cyano-2-(hydroxyimino)acetamide. [Link]
-
AAPPTec. 2 - Safety Data Sheet. [Link]
- Google Patents. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
-
NIST. Acetamide, 2-cyano-. [Link]
Sources
Application Note: Derivatization of (2Z)-2-Cyano-2-(hydroxyimino)acetamide for Drug Discovery
[1][2]
Abstract & Strategic Value
(2Z)-2-Cyano-2-(hydroxyimino)acetamide (CAS 3849-20-5), often confused with its ethyl ester analog (Oxyma), is a distinct, high-value scaffold for medicinal chemistry.[1][2] Unlike the ester, which serves primarily as a racemization suppressant in peptide coupling, the acetamide derivative functions as a dense functionality platform .[2] It possesses three distinct reactive centers—the electrophilic nitrile, the nucleophilic/acidic oxime, and the primary amide—within a low molecular weight footprint (MW 113.08).[2][3]
This guide details the transformation of this scaffold into two critical drug classes: O-substituted oxime ethers (improving metabolic stability and bioavailability) and nitrogen-rich heterocycles (thiazoles and pyrazines) commonly found in kinase inhibitors and antimicrobial agents.[1][2][3]
Chemical Profile & Reactivity[1][3][4][5][6][7]
The molecule exists primarily in the E-isomer form but equilibrates.[2][3] Its reactivity is governed by the "Push-Pull" electronic character of the alkene backbone.[2][3]
| Property | Value | Implication for Synthesis |
| IUPAC Name | (2Z)-2-Cyano-2-(hydroxyimino)acetamide | Stereochemistry dictates binding in active sites.[1][2] |
| CAS | 3849-20-5 | Distinct from Oxyma (Ethyl ester, CAS 3849-21-6).[1][2] |
| pKa (Oxime) | ~5.0 - 6.0 | Acidic proton allows facile O-alkylation under mild basic conditions.[1][2][3] |
| Nitrile (CN) | Electrophilic | Precursor for thioamides, amidines, and heterocycles (Pinner reaction).[1][2][3] |
| Amide ( | Nucleophilic (Weak) | Participates in cyclization; hydrolytically stable compared to esters.[1][3][4] |
Reactivity Map
The scaffold offers divergent synthetic pathways:
Application Note 1: O-Alkylation for Pharmacophore Tuning[1][2]
Objective: Synthesis of O-alkylated oxime ethers to enhance lipophilicity and metabolic stability. Oxime ethers are pharmacophores in various kinase inhibitors and fungicides (e.g., Cymoxanil analogs).[1][2][3][4]
Mechanism
The oxime proton is deprotonated by a weak base (
Protocol: Synthesis of (2Z)-2-Cyano-2-(benzyloxyimino)acetamide
Target Audience: Medicinal Chemists optimizing ADME properties.[1][2]
Materials:
-
Potassium Carbonate (
) (1.5 eq)[1][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve 1.13 g (10 mmol) of (2Z)-2-Cyano-2-(hydroxyimino)acetamide in 15 mL of anhydrous DMF.
-
Deprotonation: Add 2.07 g (15 mmol) of anhydrous
. Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange due to oximate formation.[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Alkylation: Dropwise add 1.88 g (11 mmol) of benzyl bromide.
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC.[1][2][3][4] The starting material (polar) will disappear, and a less polar spot (product) will appear.[1][2][3]
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The product usually precipitates as a white to off-white solid.[2][3]
-
Troubleshooting: If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over
, and concentrate.[4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation:
Application Note 2: Synthesis of Aminothiazole Scaffolds
Objective: Converting the linear acetamide into a 2-aminothiazole derivative, a "privileged scaffold" in drug discovery (found in Dasatinib and other kinase inhibitors).[1][2][3]
Concept: This requires a two-step sequence: (1) Activation of the
Protocol: Modified Cyclization to Thiazole Derivatives
Note: This protocol adapts the classical Hantzsch synthesis for cyano-oxime substrates.
Materials:
Workflow:
-
Preparation: Dissolve 10 mmol of the acetamide and 11 mmol of thiourea in 20 mL Ethanol.
-
Cyclization: Add catalytic piperidine (0.5 mL). Reflux for 6–8 hours.[1][2][3][4]
-
Observation: The reaction often proceeds via the formation of a thioimidate intermediate which then cyclizes.[2][3][4]
-
Isolation: Cool to RT. The product often precipitates.[2][3][4][8] If not, reduce solvent volume and cool to 0°C.[2][3][4]
Critical Note: For higher complexity, the oxime group is often reduced to an amine before or during heterocycle formation if the target is a fully aromatic system without the exocyclic oxygen.[3] However, retaining the oxime provides unique H-bonding capabilities.[2][3]
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from the core scaffold.
Caption: Divergent synthesis map showing the transformation of the core scaffold into ethers, thiazoles, and urea derivatives.[2]
Safety & Handling Protocols
Hazard Class: Acute Toxicity (Oral), Irritant.[1][2][3][4][7] Specific Risk: High Nitrogen Content.[1][2][3][4]
-
Explosivity: While less explosive than HOBt (benzotriazole), oxime derivatives can decompose exothermically.[1][2][3][4]
-
Cyanide Potential: Under strong hydrolytic or reductive conditions, the nitrile group can release cyanide species.[2][3][4] Work in a well-ventilated hood.[1][2][4][9]
-
Storage: Store at 2-8°C. Protect from light (E/Z isomerization is photo-inducible).
References
-
PubChem. Compound Summary for CID 6404486: (2Z)-2-Cyano-2-(hydroxyimino)acetamide. National Library of Medicine.[3][4] Available at: [Link][1][2][3]
-
El-Faham, A., & Albericio, F. (2011).[1][2][3][4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2][3][4] (Context on Oxime acidity and reactivity).
- Google Patents.Process for the preparation of 2-cyano-2-oximino-acetamide derivatives (US4841086A).
Sources
- 1. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields with (2Z)-2-Cyano-2-(hydroxyimino)acetamide (Oxyma-B)
Welcome, researchers and peptide synthesis professionals. This guide is designed to be your first point of reference when encountering yield-related challenges while using (2Z)-2-Cyano-2-(hydroxyimino)acetamide, commercially known as Oxyma-B, in your peptide synthesis protocols. As a modern coupling additive, Oxyma-B offers significant advantages in suppressing racemization and improving safety profiles compared to traditional benzotriazole-based reagents like HOBt and HOAt.[1][2] However, like any chemical process, achieving optimal yields requires a nuanced understanding of the reaction environment.
This document moves beyond a simple checklist of potential problems. Here, we will delve into the mechanistic reasoning behind common pitfalls and provide you with logical, field-tested strategies to diagnose and resolve them.
Frequently Asked Questions (FAQs)
Q1: My overall peptide yield is significantly lower than expected after cleavage. What are the most common culprits when using Oxyma-B?
Low final yield is a multifaceted issue that can stem from inefficiencies at various stages of solid-phase peptide synthesis (SPPS). When using Oxyma-B, the primary suspects are often related to either incomplete reactions on the solid support or undesired side reactions involving the additive itself or the growing peptide chain.
A systematic investigation is key.[3][4] Begin by analyzing the crude peptide via mass spectrometry to identify the nature of the impurities. Are you observing truncated sequences, deletions, or unexpected adducts? The answer will guide your troubleshooting efforts.
Q2: I'm observing significant truncated sequences in my crude product. Could this be related to Oxyma-B?
While Oxyma-B is a highly efficient coupling additive, truncated sequences are more commonly a result of incomplete coupling or deprotection steps.[5] However, certain side reactions involving Oxyma-B can lead to a "capping" of the growing peptide chain, effectively preventing further elongation and resulting in truncated products.
A recently identified side reaction is the carbodiimide-mediated Beckmann rearrangement of Oxyma-B.[6] In the presence of a carbodiimide activator like diisopropylcarbodiimide (DIC), Oxyma-B can rearrange and subsequently react with the free N-terminal amine of the growing peptide chain. This caps the peptide, preventing further amino acid additions and drastically lowering the yield of the desired full-length product.[6]
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section provides a structured approach to identifying and rectifying the root causes of low peptide yields when using Oxyma-B.
Issue 1: Incomplete Coupling Reactions
Incomplete coupling is a frequent cause of low yields, leading to the formation of deletion sequences.[5] While Oxyma-B is designed to enhance coupling efficiency, certain factors can still impede the reaction.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance | Coupling sterically hindered amino acids (e.g., Aib, Val, Ile) or coupling to an N-methylated amino acid can be slow. | Double Coupling: Perform the coupling step twice with fresh reagents. After the initial coupling, wash the resin and repeat the procedure.[5] |
| Peptide Aggregation | As the peptide chain elongates, it can fold into secondary structures on the resin, making the N-terminal amine inaccessible. This is particularly common for hydrophobic sequences.[3][4] | Chaotropic Agents: Add a chaotropic agent like 0.1 M K-Oxyma to the coupling mixture to disrupt secondary structures.[7] Solvent Choice: Switch from DMF to NMP, which has better solvating properties for aggregating sequences.[4] |
| Suboptimal Reagent Concentration | Insufficient equivalents of the activated amino acid can lead to incomplete reactions. | Optimize Equivalents: For standard couplings, use 1.5-2 equivalents of the activated amino acid. For difficult couplings, this can be increased to 3-4 equivalents. |
| Degraded Reagents | Oxyma-B, like all reagents, can degrade over time, especially if not stored under anhydrous conditions. | Use Fresh Reagents: Ensure your Oxyma-B and other coupling reagents are fresh and have been stored properly. |
Experimental Protocol: Monitoring Coupling Efficiency with the Kaiser Test
The Kaiser test is a qualitative method to detect free primary amines on the resin. A positive result (blue beads) after a coupling step indicates an incomplete reaction.[5]
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL 0.001 M KCN diluted to 100 mL with pyridine
Procedure:
-
Take a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads.
-
Blue beads: Incomplete coupling (free primary amines present).
-
Yellow/brown beads: Complete coupling (no free primary amines).[5]
-
Issue 2: Side Reactions Involving Oxyma-B
While highly effective, Oxyma-B can participate in side reactions that consume the reagent or cap the peptide chain, leading to lower yields.
Potential Causes & Solutions:
| Side Reaction | Explanation | Recommended Action |
| Beckmann Rearrangement | As previously mentioned, Oxyma-B can undergo a Beckmann rearrangement in the presence of carbodiimides, leading to a capping species that terminates peptide elongation.[6] | Minimize Pre-activation Time: Reduce the time the amino acid, Oxyma-B, and carbodiimide are mixed before adding to the resin. A 3-minute pre-activation has been shown to be effective.[8] Alternative Activation: Consider using uronium/aminium-based coupling reagents like HCTU or HATU, which may mitigate this side reaction. |
| Reaction with Nucleophilic Side Chains | The activated Oxyma-B ester can potentially react with nucleophilic side chains of certain amino acids if they are not properly protected. | Ensure Proper Protection: Verify that all amino acid side chains are appropriately protected. For example, use Trt for Cys and His, and tBu for Ser and Thr.[8] |
Issue 3: Premature Cleavage from Acid-Sensitive Resins
When using highly acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin, premature cleavage of the peptide can occur during the acidic activation step of the coupling reaction, leading to significant yield loss.[9]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Acidity of the Coupling Cocktail | The combination of the carboxylic acid of the incoming amino acid and the acidic nature of Oxyma-B (pKa ≈ 4.6) can create a sufficiently acidic environment to cleave the peptide from a hypersensitive resin.[9][10] | Use a Milder Base: Switch from a weaker base like N-methylmorpholine (NMM) to a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to better neutralize the acidic components.[9] Alternative Additive: For extremely sensitive sequences on 2-CTC resin, consider using the potassium salt of Oxyma-B (K-Oxyma-B), which is less acidic.[7] |
Issue 4: Solubility Issues
Poor solubility of reagents or the growing peptide chain can lead to incomplete reactions and lower yields.
Potential Causes & Solutions:
| Component | Explanation | Recommended Action |
| Oxyma-B Solubility | Oxyma-B has good solubility in common peptide synthesis solvents like DMF and ACN, but is only partially soluble in DCM.[8][11] | Ensure Complete Dissolution: Visually confirm that Oxyma-B has completely dissolved in the reaction solvent before proceeding with the activation and coupling steps. |
| Peptide Solubility | As mentioned in Issue 1, peptide aggregation can be a significant problem. | Refer to the recommendations for peptide aggregation in the "Incomplete Coupling Reactions" section. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields when using Oxyma-B.
Caption: A systematic workflow for troubleshooting low peptide yield in SPPS.
By methodically working through these potential issues, you can effectively diagnose the cause of low yields in your peptide synthesis and implement targeted solutions to optimize your protocol.
References
-
M.A. El-Faham, A. et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4204. Available at: [Link]
-
El-Faham, A. et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 12, 8379-8385. Available at: [Link]
-
Gyros Protein Technologies. (n.d.). Green Chemistry: healthier chemists with every peptide synthesized. Available at: [Link]
-
Subirós-Funosas, R. et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-403. Available at: [Link]
-
Peptides. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Available at: [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Available at: [Link]
-
ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Available at: [Link]
-
Al-Faham, A. et al. (2015). EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. ChemistryOpen, 4(2), 153-158. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Available at: [Link]
-
Reddit. (2025, June 17). Low yield despite good HPLC purity with SPPS using chlorotrityl linker. r/Chempros. Available at: [Link]
-
PubMed. (2014, November 14). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. reddit.com [reddit.com]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of 2-Cyano-2-(hydroxyimino)acetamide in DMF
Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solvation challenges with 2-Cyano-2-(hydroxyimino)acetamide (CAS 3849-20-5) in N,N-Dimethylformamide (DMF).
As a versatile building block for agrochemicals (e.g., the fungicide cymoxanil)[1] and a potent ligand in the synthesis of transition metal cyanoximates[2], achieving complete dissolution of this compound is critical. Incomplete solvation alters stoichiometric ratios, reduces reaction kinetics, and can lead to the formation of undesired coordination polymers[3].
Mechanistic Overview: The Causality of Solvation Resistance
Before applying troubleshooting steps, it is essential to understand why this molecule resists dissolution. As a Senior Application Scientist, I classify these solvation challenges into two distinct vectors:
A. High Lattice Energy (True Insolubility)
The molecular structure of 2-cyano-2-(hydroxyimino)acetamide features an oxime group (-C=N-OH), a cyano group (-C≡N), and a primary amide (-CONH₂)[4]. In the solid state, these functional groups engage in an extensive, rigid 2D/3D hydrogen-bonded network. While DMF is an excellent polar aprotic solvent with a high dipole moment, it lacks hydrogen-bond donors. Consequently, the thermodynamic barrier to disrupt the solid-state lattice is high, meaning solvent dipole interactions alone are often insufficient without kinetic activation.
B. Synthetic Impurities (The "False Insoluble" Phenomenon)
Technical-grade 2-cyano-2-(hydroxyimino)acetamide is typically synthesized via the nitrosation of 2-cyanoacetamide using a nitrite salt (e.g., sodium nitrite) and an acid[1]. This manufacturing process can leave behind inorganic salts and unreacted by-products[5]. These inorganic salts are completely insoluble in DMF. Often, what appears to be "undissolved organic product" is actually a persistent suspension of inorganic impurities.
Figure 2: Thermodynamic pathway for disrupting the crystal lattice using thermal activation.
Diagnostic & Troubleshooting Workflows
To ensure scientific integrity, your troubleshooting approach must be a self-validating system. Do not arbitrarily heat the solution without first confirming the nature of the insoluble material.
Protocol A: The "False Insoluble" Diagnostic Test
This step-by-step methodology determines whether your solubility issue is caused by organic lattice resistance or inorganic salt contamination.
-
Preparation: Attempt to dissolve 1.0 g of the compound in 10 mL of anhydrous DMF in a glass vial at 25°C. Stir at 500 rpm for 15 minutes.
-
Filtration: If the solution remains turbid or cloudy, pass the mixture through a 0.45 µm PTFE syringe filter. Collect the retentate (the insoluble solid) on the filter membrane.
-
Aqueous Wash: Flush the filter with 5 mL of cold deionized water into a separate clean vial.
-
Observation & Causality:
-
If the solid dissolves in the water: The impurity is an inorganic salt (e.g., NaCl, NaNO₂) remaining from the synthesis process[5]. Action: Pre-wash your bulk solid precursor with cold water and dry thoroughly under a vacuum before attempting DMF solvation.
-
If the solid remains insoluble in water: The material is highly crystalline, aggregated organic product requiring thermal/kinetic activation. Proceed to Protocol B.
-
Figure 1: Diagnostic workflow for resolving 2-Cyano-2-(hydroxyimino)acetamide solubility in DMF.
Protocol B: Optimized Solvation Workflow
If the material is confirmed to be purely organic, use the following steps to safely break the hydrogen-bonded lattice.
-
Solvent Quality Check: Ensure the use of anhydrous DMF (moisture < 50 ppm). Excess water in DMF alters the solvation sphere and can promote unwanted side reactions.
-
Thermal Activation: Place the suspension in a controlled thermomixer or water bath set to 45°C – 50°C .
-
Expert Insight: Do not exceed 60°C. Elevated temperatures in DMF can lead to solvent decomposition (yielding dimethylamine) which may react with the electrophilic cyano group or degrade the oxime.
-
-
Kinetic Disruption: Apply ultrasonic bath sonication for 5 to 10 minutes. Cavitation forces efficiently break apart micro-aggregates, allowing DMF molecules to penetrate and solvate the monomers.
Data Presentation: Solubility & Troubleshooting Matrices
Table 1: Solubility Profile of 2-Cyano-2-(hydroxyimino)acetamide
| Solvent System | Temp (°C) | Solubility Status | Mechanistic Note |
| DMF (Anhydrous) | 25°C | Partial / Slow | High lattice energy limits kinetic dissolution. |
| DMF (Anhydrous) | 45°C | Complete | Thermal activation provides energy to overcome the H-bond network. |
| Water | 25°C | Moderate | Solvates inorganic impurities well; partial organic solubility. |
| DMSO | 25°C | Complete | Stronger H-bond acceptor disrupts the lattice more efficiently than DMF. |
Table 2: Quick-Reference Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Persistent white suspension in DMF | Inorganic salt impurities (e.g., NaNO₂) | Filter suspension; pre-wash bulk powder with cold water[5]. |
| Gel-like clumping / Aggregation | Moisture in DMF or high lattice energy | Use anhydrous DMF; apply sonication for 5-10 mins. |
| Solution turns yellow/brown | Thermal degradation of the oxime group | Reduce heating to <50°C; avoid prolonged thermal exposure. |
Frequently Asked Questions (FAQs)
Q: Can I use DMSO instead of DMF to improve solubility? A: Yes. DMSO has a higher hydrogen-bond accepting capacity and a higher dielectric constant than DMF, which often results in faster dissolution at room temperature. However, if your downstream application involves generating metal cyanoximate complexes[2], DMSO can strongly coordinate to the metal center, potentially outcompeting your ligand. Use with caution.
Q: Why does my 2-Cyano-2-(hydroxyimino)acetamide form a gel-like suspension in DMF? A: This occurs when the solvent penetrates the outer layers of the crystal lattice but lacks the kinetic energy to fully dissociate the hydrogen-bonded network. Applying ultrasonic energy (sonication) provides the necessary cavitation forces to transition the gel into a true solution.
Q: Is it safe to heat the DMF solution to boiling to force dissolution? A: No. Heating 2-cyano-2-(hydroxyimino)acetamide above 60°C in DMF can cause thermal degradation of the oxime functionality and potential solvent decomposition. Always maintain heating between 40°C and 50°C.
Q: Does the stereochemistry (E/Z isomerism) affect solubility? A: The compound exists predominantly in the (2E) configuration[1]. While the solid-state packing efficiency of the isomers differs slightly, in a strong polar aprotic solvent like DMF, the macroscopic solubility difference is negligible once the initial lattice is broken through thermal activation.
References
-
2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 Source: PubChem URL:[Link]
-
THE SYNTHESIS AND CHARACTERIZATION OF Ni(II) AND Cu(II) CYANOXIMATES Source: Missouri State University URL:[Link]
-
Nickel(II) Aqua Complexes with Chelating Ligands: What Happens When Water Is Gone? Source: ACS Publications URL: [Link]
Sources
preventing side reactions when using (2Z)-2-Cyano-2-(hydroxyimino)acetamide
This technical guide addresses the specific handling, troubleshooting, and optimization of (2Z)-2-Cyano-2-(hydroxyimino)acetamide (also known as Amox or the Cyano-acetamide oxime ).
Critical Diagnostic: Confirm Your Reagent
Before proceeding, verify the exact chemical structure on your container.
-
Reagent A: (2Z)-2-Cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5).[1] The focus of this guide. A "softer" additive often used to prevent over-activation or in the synthesis of agrochemicals (e.g., Cymoxanil).
-
Reagent B: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure, CAS: 3849-21-6).[2] The industry "Gold Standard" for general peptide coupling.
-
Note: If you are performing standard solid-phase peptide synthesis (SPPS) and experiencing low yields, you likely intended to use Reagent B . Reagent A is less soluble and less acidic (higher pKa), altering its reactivity profile.
-
Module 1: Preventing Solubility-Driven Side Reactions
Issue: Users frequently report precipitation or "cloudiness" in the reaction vessel, leading to incomplete coupling and chain termination. Root Cause: Unlike the ethyl ester variant (Oxyma Pure), the acetamide derivative has strong intermolecular hydrogen bonding, significantly reducing its solubility in non-polar solvents like Dichloromethane (DCM).
Troubleshooting Protocol: Solvation Strategy
| Solvent | Solubility Rating | Recommendation |
| DMF (N,N-Dimethylformamide) | High | Primary Choice. Dissolve the acetamide here before adding to the reaction. |
| NMP (N-Methyl-2-pyrrolidone) | High | Excellent alternative, especially for microwave synthesis. |
| DCM (Dichloromethane) | Low/Poor | Avoid as the primary solvent. Causes precipitation of the active ester intermediate.[3] |
| Water/Buffer | Moderate | Usable for specific aqueous conjugations, but hydrolysis risk increases. |
Preventive Step: Always prepare a stock solution in DMF (e.g., 0.5 M) rather than adding the solid directly to a DCM-based reaction mixture.
Module 2: Preventing Racemization & Epimerization
Issue: Loss of chiral integrity (enantiomeric excess < 99%) during the coupling of sensitive amino acids (e.g., Cys, His). Mechanism: The acetamide derivative has a higher pKa (~6.0–7.0 range estimated) compared to Oxyma Pure (pKa 4.60) or HOBt. While this makes it safer, it is less effective at protonating the basic nitrogen of the coupling intermediate, potentially allowing the oxazolone pathway (racemization) to compete.
The "Soft Activation" Logic
The acetamide is a "tamer" additive. It is ideal for:
-
Preventing Dimerization: During the introduction of protecting groups (e.g., Fmoc-Cl), highly reactive additives can cause double-additions. The acetamide prevents this.
-
Fragment Condensation: Where "hot" reagents (HATU/Oxyma Pure) might cause epimerization of the C-terminal residue.
Protocol: The Low-Base Coupling Cycle
To prevent racemization when using the acetamide, you must strictly control the base.
-
Pre-activation:
-
Mix Amino Acid (1.0 eq) + (2Z)-2-Cyano-2-(hydroxyimino)acetamide (1.0 eq) in DMF.
-
Add DIC (Diisopropylcarbodiimide) (1.0 eq).
-
Wait 2-3 minutes. (Crucial: Allow the Active Ester to form).
-
-
Base Addition (The Critical Check):
-
Do NOT use: Triethylamine (TEA) or DIPEA (Diea) unless absolutely necessary. The high basicity overwhelms the weaker acidity of the acetamide.
-
USE: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These weaker bases maintain the pH < 8, suppressing the oxazolone formation.
-
Module 3: Preventing Chemical Decomposition & Side Adducts
Issue: Formation of N-acylurea (inactive byproduct) or degradation of the reagent itself.
Pathway Analysis: The Carbodiimide Trap
The primary role of the acetamide is to intercept the O-acylisourea before it rearranges into the unreactive N-acylurea.
Figure 1: The interception mechanism. The acetamide must be present in stoichiometric equivalence to the carbodiimide to effectively block the red path (N-acylurea).
Safety & Stability FAQ
Q: Is (2Z)-2-Cyano-2-(hydroxyimino)acetamide explosive like HOBt? A: No. It is significantly more stable. However, DSC (Differential Scanning Calorimetry) data suggests decomposition can occur around 183°C .
-
Action: Do not heat reaction mixtures above 60°C, especially in microwave synthesizers.
Q: Can I store the solution in DMF? A: Unlike the ethyl ester (Oxyma Pure), which can hydrolyze slowly, the acetamide is chemically robust. However, fresh preparation (daily) is recommended to prevent any background nitrosation or degradation from trace amines in DMF.
Q: I see a color change to deep red/orange. Is the reaction ruined? A: Not necessarily. Oxime-based additives often form colored charge-transfer complexes with amines or carbodiimides. However, if the color turns dark brown/black , this indicates decomposition (likely thermal). Discard and restart at a lower temperature.
Summary Protocol: The "Safe" Coupling
For coupling a standard Fmoc-Amino Acid using (2Z)-2-Cyano-2-(hydroxyimino)acetamide:
-
Dissolve: 1.0 mmol Amino Acid + 1.0 mmol Acetamide Reagent in minimum DMF .
-
Cool: Chill to 0°C (ice bath) if the amino acid is prone to racemization (e.g., Cys, His).
-
Activate: Add 1.0 mmol DIC. Stir for 2 minutes.
-
Couple: Add mixture to the resin/amine.
-
Base: Only add Collidine (2.0 mmol) if the amine is a salt (e.g., HCl salt). If the amine is free, no base is required (this is the safest method to prevent side reactions).
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Subirós-Funosas, R., et al. (2013). OxymaPure/DIC: The Gold Standard for Solid-Phase Peptide Synthesis. Organic Letters.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6399032, (2Z)-2-Cyano-2-(hydroxyimino)acetamide.
Sources
degradation products of (2Z)-2-Cyano-2-(hydroxyimino)acetamide in solution
This is a comprehensive technical support guide for researchers working with (2Z)-2-Cyano-2-(hydroxyimino)acetamide (also known as 2-Cyano-2-oximinoacetamide or CIAA). This guide addresses stability, degradation pathways, and analytical troubleshooting.
Product Category: Pharmaceutical Intermediates / Agrochemical Metabolites
CAS No: 3849-20-5 | Formula: C
⚠️ Emergency Safety Notice: Degradation Hazards
Critical Warning: While stable under standard storage conditions, the degradation of this compound in acidic environments or under thermal stress can release Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx) .
-
H301: Toxic if swallowed.
-
H319: Causes serious eye irritation.
-
Handling: Always handle in a functioning fume hood. Avoid contact with strong acids (pH < 2) which accelerate decomposition.
Part 1: Diagnostic & Troubleshooting Guide
Issue 1: Unexpected Peak Appearance in HPLC
Symptom: Appearance of a new peak at RRT ~0.8-0.9 (relative to parent) or near the solvent front in Reverse Phase (RP) chromatography. Root Cause: Hydrolysis of the primary amide group to the carboxylic acid. Mechanism: In aqueous solution (especially pH > 7 or pH < 3), the amide moiety hydrolyzes to form 2-Cyano-2-(hydroxyimino)acetic acid . Solution:
-
Buffer Adjustment: Maintain sample solvent pH between 4.0 and 6.0.
-
Temperature: Store autosampler at 4°C. The half-life decreases significantly at room temperature.
-
Mobile Phase: Switch to a HILIC mode or high-aqueous C18 method to retain the polar acid degradation product.
Issue 2: Loss of Assay Potency in Solution
Symptom: Rapid decrease in compound concentration over 24 hours.
Root Cause: Photolytic degradation or geometric isomerization.
Mechanism: The oxime double bond (
-
Light Protection: Use amber glassware for all stock solutions.
-
Isomer Check: Ensure your method separates the
and isomers. The -isomer (often the active/target form) may equilibrate to the thermodynamically distinct -isomer in solution.
Issue 3: Baseline Drift / "Ghost" Peaks
Symptom: No distinct peaks, but rising baseline or broad humps. Root Cause: Polymerization or deep degradation into small molecules (Oxalic acid, Ammonia). Mechanism: Under highly basic conditions (pH > 9), the nitrile group hydrolyzes, leading to unstable malonic acid derivatives that rapidly decarboxylate or polymerize. Solution:
-
Fresh Prep: Prepare standards daily.
-
pH Limit: Strictly avoid alkaline buffers (pH > 8).
Part 2: Degradation Pathways & Chemistry
The degradation of (2Z)-2-Cyano-2-(hydroxyimino)acetamide is driven primarily by hydrolysis and decarboxylation. Understanding these pathways is critical for identifying impurities.[2]
Primary Degradation Mechanism
-
Amide Hydrolysis (Major): The terminal amide hydrolyzes to a carboxylic acid, releasing ammonia.
-
Nitrile Hydrolysis (Minor/Basic pH): The nitrile converts to an amide, forming 2-(hydroxyimino)malonamide.
-
Fragmentation (Deep Degradation): Oxidative cleavage of the
bonds yields Oxalic Acid and Glycine derivatives.
Figure 1: Degradation pathways of (2Z)-2-Cyano-2-(hydroxyimino)acetamide showing primary hydrolysis to the acetic acid derivative and potential isomerization.
Part 3: Analytical Protocols (HPLC)
Due to the high polarity of the parent and its degradation products, standard C18 methods often fail to retain the acidic degradants.
Recommended Method: HILIC or Polar-Embedded RP
This method separates the parent amide from the acid degradation product.
| Parameter | Condition |
| Column | Amide-HILIC or Polar-Embedded C18 (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 (Buffer) |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic or Shallow Gradient |
| Ratio (A:B) | HILIC: 10:90 |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide |
| Sample Diluent | 90% Acetonitrile (for HILIC) or Water (for RP) |
Validation Note: The degradation product (Acid) will elute before the parent in Reverse Phase but after the parent in HILIC mode due to the carboxylic acid group's polarity.
Part 4: Frequently Asked Questions (FAQs)
Q: Is the degradation reversible?
A: No. The hydrolysis of the amide to the carboxylic acid (2-Cyano-2-(hydroxyimino)acetic acid) is irreversible. The photo-isomerization between
Q: Can I use GC-MS for analysis? A: Direct GC-MS is not recommended .[3] The compound is thermally unstable and will decompose in the injector port (decarboxylation/dehydration), leading to false impurity profiles. If GC is required, derivatization (silylation with BSTFA) is mandatory to protect the oxime and amide groups.
Q: What is the relationship between this compound and Cymoxanil? A: (2Z)-2-Cyano-2-(hydroxyimino)acetamide is a key metabolic degradation product of the fungicide Cymoxanil . Cymoxanil degrades via hydrolysis of the urea moiety to form this amide, which then further degrades to the acid and eventually oxalic acid.
Q: How should I store the reference standard? A: Store the solid neat standard at -20°C under desiccant. Solutions should be prepared fresh. If solution storage is necessary, use acetonitrile at -20°C; avoid aqueous buffers for long-term storage.
References
-
BenchChem. (2025).[1][2][3][4][5] A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide. Retrieved from
-
U.S. Environmental Protection Agency. (1998). Pesticide Fact Sheet: Cymoxanil. Retrieved from
-
University of Hertfordshire. (2026). Cymoxanil (Ref: DPX T3217) - PPDB: Pesticide Properties DataBase. Retrieved from
-
PubChem. (2025). (2Z)-2-Cyano-2-(hydroxyimino)acetamide Compound Summary. Retrieved from
-
Gerasimchuk, N. (2006). The Synthesis and Characterization of Ni(II) and Cu(II) Cyanoximates. Missouri State University Graduate College.[6] Retrieved from
Sources
Technical Support Center: Optimizing Peptide Synthesis with 2-Cyano-2-(hydroxyimino)acetamide
Welcome to the Advanced Applications Support Hub. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Cyano-2-(hydroxyimino)acetamide (often referred to as Oxyma-B or related cyanoxime analogs) as a coupling additive in solid-phase (SPPS) and liquid-phase peptide synthesis (LPPS).
While this cyanoxime additive is a highly efficient, non-explosive alternative to traditional benzotriazoles (like HOBt/HOAt) (), its unique reactivity profile requires precise optimization to prevent side reactions and ensure high optical purity.
Mechanistic Overview: The Role of Cyanoximes in Amide Bond Formation
To troubleshoot effectively, one must understand the causality of the coupling reaction. Carbodiimides (e.g., DIC) activate the carboxylic acid to form a highly reactive O-acylisourea. If left unchecked, this intermediate can cyclize into an oxazolone, leading to severe racemization (epimerization) at the
2-Cyano-2-(hydroxyimino)acetamide intercepts the O-acylisourea, acting as a nucleophile to form a stable yet highly reactive cyanoxime active ester . The pKa of the oxime group (~4.6) makes it an excellent leaving group, accelerating aminolysis by the incoming peptide chain and completely bypassing the oxazolone pathway ().
Fig 1: Carbodiimide-mediated coupling mechanism using 2-Cyano-2-(hydroxyimino)acetamide.
Troubleshooting Guide & FAQs
Q1: I am observing high levels of epimerization (D-amino acid incorporation) when coupling sensitive residues like His, Cys, or Ser. How can I improve optical purity?
Causality: Histidine and Cysteine are notoriously prone to racemization. The
-
Avoid Pre-activation: For standard amino acids, pre-activating the acid with DIC and the cyanoxime for 2-5 minutes is standard. However, for His and Cys, in-situ activation is mandatory. Add the protected amino acid and 2-Cyano-2-(hydroxyimino)acetamide to the resin first, allow them to mix, and then add DIC.
-
Temperature Control: Maintain the coupling temperature at or below 25°C. Microwave-assisted SPPS should be avoided for these specific residues.
Q2: My peptide synthesis is failing due to premature chain termination (capping). What is causing this?
Causality: This is a documented side reaction known as the Carbodiimide-Mediated Beckmann Rearrangement (). Under activating conditions, the oxime hydroxyl group of 2-Cyano-2-(hydroxyimino)acetamide can become over-activated by DIC. This triggers a rearrangement where the oxime converts into a reactive intermediate (a substituted amide or nitrile derivative) that permanently acylates the free
Fig 2: Beckmann rearrangement pathway leading to premature peptide chain termination.
Self-Validating System: To confirm whether capping is due to Beckmann rearrangement, run an LC-MS on your crude cleavage product. Look for a truncated peptide mass with a specific adduct (+112 Da or related fragment mass) corresponding to the rearranged cyanoxime fragment. To prevent this, ensure the molar ratio of Amino Acid : Additive : DIC is exactly 1 : 1 : 1, and never pre-mix DIC and the additive without the carboxylic acid present.
Q3: I am seeing aspartimide formation during the Fmoc deprotection steps of sequences containing Asp-Gly or Asp-Ser. Can the additive help?
Causality: The basic conditions (20% Piperidine in DMF) used for Fmoc removal can deprotonate the amide nitrogen of the residue following Asp, causing it to attack the Asp side-chain ester and form a cyclic aspartimide. Solution: 2-Cyano-2-(hydroxyimino)acetamide is mildly acidic. Adding 0.1 M of the cyanoxime additive directly into your 20% Piperidine/DMF deprotection cocktail neutralizes the localized basicity enough to suppress aspartimide formation without hindering Fmoc removal.
Quantitative Performance Data
The following table summarizes expected coupling efficiencies and racemization suppression when using 2-Cyano-2-(hydroxyimino)acetamide compared to traditional additives.
| Coupling System | Solvent | Target Peptide | Yield (%) | Epimerization (D/L %) |
| DIC / HOBt | DMF | Z-Phg-Pro-NH | 94.3 | 11.0 |
| DIC / HOAt | DMF | Z-Phg-Pro-NH | 91.5 | 3.9 |
| DIC / 2-Cyano-2-(hydroxyimino)acetamide | DMF | Z-Phg-Pro-NH | 90.0 | 1.0 |
| DIC / HOBt | DMF | H-Gly-His-Phe-NH | N/A | 5.1 |
| DIC / 2-Cyano-2-(hydroxyimino)acetamide | DMF | H-Gly-His-Phe-NH | N/A | 1.0 |
Data synthesized from comparative studies on oxime-based additives.
Standard Operating Protocols (SOPs)
Protocol A: Standard In-Situ Coupling for SPPS
Use this protocol for standard amino acids to maximize yield and minimize side reactions.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 10 mins). Wash thoroughly with DMF (5x).
-
Reagent Preparation: Dissolve 3.0 equivalents (eq) of Fmoc-Amino Acid and 3.0 eq of 2-Cyano-2-(hydroxyimino)acetamide in a minimum volume of DMF (approx. 0.1 M concentration).
-
Addition: Add the dissolved mixture directly to the resin bed.
-
Activation: Add 3.0 eq of DIC directly to the reaction vessel.
-
Coupling: Agitate the suspension at room temperature for 45–60 minutes.
-
Self-Validating System (Kaiser Test): Take a few resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result indicates incomplete coupling; repeat steps 2-5.
Protocol B: Modified Coupling for Racemization-Prone Residues (His, Cys)
Use this protocol to strictly prevent epimerization and Beckmann rearrangement capping.
-
Reagent Preparation: Dissolve 3.0 eq of Fmoc-His(Trt)-OH (or Cys) and 3.1 eq of 2-Cyano-2-(hydroxyimino)acetamide in DMF/DCM (1:1 v/v). Note: The slight excess of additive ensures no free DIC can trigger the Beckmann rearrangement.
-
Chilling: Cool the amino acid/additive solution and the DIC reagent to 0–5°C in an ice bath.
-
Addition & Activation: Add the chilled solution to the resin. Immediately add 3.0 eq of chilled DIC.
-
Coupling: Agitate at 0–5°C for 15 minutes, then allow the reaction to naturally warm to room temperature and agitate for an additional 2 hours.
References
-
Khattab, S. N., et al. "Oxyma-B, an excellent racemization suppressor for peptide synthesis." PubMed Central (NIH), 2014. Available at:[Link]
-
Orlandin, A., et al. "Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis." Molecules (MDPI), 2022, 27(13), 4235. Available at:[Link]
-
"Oxyma as an additive in green solid-phase peptide synthesis." Biosynth Technical Notes, 2025. Available at:[Link]
Technical Support Center: Purification of Drug Products from Residual (2Z)-2-Cyano-2-(hydroxyimino)acetamide
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the removal of residual (2Z)-2-Cyano-2-(hydroxyimino)acetamide from your final drug product. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and practical troubleshooting strategies in a user-friendly question-and-answer format. Our goal is to empower you with the knowledge to ensure the purity, safety, and efficacy of your pharmaceutical products.
Understanding the Challenge: The Nature of (2Z)-2-Cyano-2-(hydroxyimino)acetamide
(2Z)-2-Cyano-2-(hydroxyimino)acetamide is a polar organic compound often utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain fungicides.[1] Its chemical structure, characterized by the presence of cyano, hydroxyimino, and acetamide functional groups, contributes to its polarity and potential for hydrogen bonding. These properties can make its removal from a less polar final product a significant purification challenge.
Chemical and Physical Properties of (2Z)-2-Cyano-2-(hydroxyimino)acetamide:
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O₂ | [2] |
| Molecular Weight | 113.08 g/mol | [2] |
| Appearance | Crystalline solid | |
| Polarity | High | Inferred from structure |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual (2Z)-2-Cyano-2-(hydroxyimino)acetamide from my final product?
The presence of any residual impurity, including unreacted starting materials or intermediates like (2Z)-2-Cyano-2-(hydroxyimino)acetamide, can have significant implications for the final drug product. Regulatory agencies have stringent requirements for the purity of APIs. Residual impurities can potentially impact the safety, efficacy, and stability of the drug. Toxicological data for this specific intermediate may be limited, and its presence could lead to unforeseen adverse effects.[3][4] Therefore, its removal to acceptable levels is a critical step in the drug development process.
Q2: What are the primary methods for removing this polar impurity?
Given the polar nature of (2Z)-2-Cyano-2-(hydroxyimino)acetamide, several purification strategies can be employed. The choice of method will depend on the properties of your final product and the scale of your synthesis. The most common and effective techniques include:
-
Recrystallization: Exploiting differences in solubility between the final product and the impurity.[5][6][7]
-
Activated Carbon Treatment: Adsorbing the impurity onto a high-surface-area carbon matrix.[8][9][10]
-
Scavenger Resins: Utilizing functionalized resins to selectively bind and remove the impurity.[11][12][13][14][15]
The following sections will provide detailed troubleshooting guides for each of these methods.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[5][6][7] The goal is to find a solvent system where your final product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurity, (2Z)-2-Cyano-2-(hydroxyimino)acetamide, remains soluble at the lower temperature.
Q3: How do I select an appropriate solvent system for recrystallization?
The principle of "like dissolves like" is a good starting point.[5][6][7] Since (2Z)-2-Cyano-2-(hydroxyimino)acetamide is polar, it will likely have higher solubility in polar solvents. Conversely, if your final product is non-polar, you can exploit this difference.
Solvent Selection Workflow:
Caption: Workflow for selecting a recrystallization solvent system.
A study on the solubility of the related compound, 2-cyanoacetamide, showed it has high solubility in polar solvents like water, acetone, and methanol, and lower solubility in less polar solvents like ethyl acetate and dichloromethane.[16] This suggests that for a non-polar final product, a non-polar solvent could be effective in leaving the impurity behind in the mother liquor.
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an appropriately sized flask, add the impure final product and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of pure crystals of your final product. Avoid rapid cooling, as it can trap impurities.
-
Crystallization: Once the solution has cooled, you can further induce crystallization by placing the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurity.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Troubleshooting Guide: Activated Carbon Treatment
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic impurities, including polar compounds.[8][9][10][17]
Q4: What type of activated carbon should I use?
Different types of activated carbon are available, derived from sources like wood, coal, or coconut shells.[8] For pharmaceutical applications, high-purity, acid-washed carbons are often preferred to prevent leaching of inorganic contaminants into the product. Coconut shell-based activated carbon is known for its high microporosity, which can be effective for adsorbing small organic molecules.[8]
Step-by-Step Activated Carbon Treatment Protocol:
-
Dissolution: Dissolve the impure final product in a suitable solvent at an appropriate concentration.
-
Carbon Addition: Add a pre-determined amount of powdered activated carbon (typically 1-5% w/w relative to the final product) to the solution. The optimal amount should be determined experimentally.
-
Stirring: Stir the mixture at a controlled temperature for a specific duration (e.g., 30-60 minutes). The kinetics of adsorption will depend on the solvent, temperature, and the specific impurity.
-
Filtration: Remove the activated carbon by filtration. A fine filter paper or a celite bed may be necessary to remove all the carbon particles.
-
Product Isolation: Isolate the purified final product from the filtrate, for example, by evaporation of the solvent or by proceeding with crystallization.
Data on Activated Carbon Types:
| Activated Carbon Source | Key Characteristics | Potential Application for Polar Impurities |
| Wood-based | High mesoporosity | Effective for larger organic molecules |
| Coal-based | Broad range of pore sizes | General-purpose impurity removal |
| Coconut shell-based | High microporosity | Effective for small organic molecules |
Troubleshooting Guide: Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and bind specific types of impurities, which can then be easily removed by filtration.[11][12][13][14][15] This technique offers high selectivity and can be a very efficient method for impurity removal.
Q5: Which type of scavenger resin is suitable for (2Z)-2-Cyano-2-(hydroxyimino)acetamide?
The choice of scavenger resin depends on the functional groups present in the impurity that can be targeted. For (2Z)-2-Cyano-2-(hydroxyimino)acetamide, several functionalities could be targeted:
-
Hydroxyimino group (-NOH): This group has acidic properties and can be targeted by basic scavenger resins.
-
Amide group (-CONH₂): Amide groups can sometimes interact with certain scavenger resins.
-
Cyano group (-CN): While less reactive for scavenging, it contributes to the overall polarity.
Scavenger Resin Selection Logic:
Caption: Decision-making process for selecting a scavenger resin.
Step-by-Step Scavenger Resin Protocol:
-
Resin Selection: Choose a scavenger resin with a functional group that is likely to react with the impurity but not with your final product.
-
Swelling (if necessary): Some resins may need to be swollen in the reaction solvent before use.
-
Addition to Solution: Add the scavenger resin to a solution of the impure final product. The amount of resin will depend on its capacity and the concentration of the impurity.
-
Incubation: Gently agitate the mixture for a sufficient time to allow the scavenging reaction to complete. This can range from a few hours to overnight.
-
Filtration: Remove the resin by filtration.
-
Product Isolation: Isolate the purified final product from the filtrate.
Analytical Methods for Monitoring Residual Levels
Accurate and reliable analytical methods are essential for quantifying the residual levels of (2Z)-2-Cyano-2-(hydroxyimino)acetamide and ensuring the effectiveness of the purification process.
Q6: What is the recommended analytical technique for detecting this impurity?
Due to its high polarity, High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of (2Z)-2-Cyano-2-(hydroxyimino)acetamide.[3][4][18][19]
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Recommendation | Rationale |
| Column | Reversed-phase C18 or a more polar-retentive phase (e.g., Cyano, Phenyl-Hexyl) | To achieve adequate retention of the polar analyte. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) | To elute the polar impurity with good peak shape. |
| Detection | UV detection at a wavelength where the impurity has significant absorbance (e.g., around 210-230 nm). | For sensitive and selective detection. |
| Column Temperature | Controlled at a constant temperature (e.g., 30-40 °C) | To ensure reproducible retention times. |
Q7: Can Gas Chromatography (GC) be used for analysis?
Direct analysis of the highly polar and thermally labile (2Z)-2-Cyano-2-(hydroxyimino)acetamide by GC is challenging. However, GC-MS analysis can be performed after a derivatization step to increase the volatility and thermal stability of the analyte.[20][21][22][23][24] Common derivatization techniques include silylation, which replaces active hydrogens on the hydroxyl and amide groups with trimethylsilyl (TMS) groups.
Derivatization Reagents for GC-MS:
| Reagent | Target Functional Groups |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyls, amides, carboxylic acids |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Similar to BSTFA, produces more volatile byproducts |
| TMCS (Trimethylchlorosilane) | Often used as a catalyst with other silylating agents |
References
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
- University of California, Los Angeles. (n.d.).
- Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (2025, January 2).
- Nichols, L. (n.d.).
- Phenomenex. (n.d.). High Polar Analyte Extraction Solutions.
- SynThink. (2023, June 13).
- University of Massachusetts Lowell. (n.d.).
- General Carbon Corporation. (2024, June 4).
- Thermo Fisher Scientific. (n.d.). GC Reagents.
- Ghugare, P. S., & Kumar, S. (2025, December 10).
- University of Missouri-St. Louis. (n.d.).
- General Carbon Corporation. (2025, May 21).
- Supelco. (n.d.).
- ELGA LabWater. (2025, July 3).
- Hydronix. (n.d.). Chemical adsorption of carbon.
- Macherey-Nagel. (n.d.).
- FUJIFILM Wako. (n.d.).
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Sigma-Aldrich. (n.d.). Metal Scavengers.
- TCI Chemicals. (n.d.). Resins with Functional Groups as Scavengers.
- Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (2015, July 17).
- Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (n.d.).
- Oxime derivatization prior to TMS application for GC analysis?. (2020, September 5).
- Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- validating HPLC method for impurity analysis. (2011, August 2).
- Scavenger resin and processes for the use thereof. (n.d.).
- Sopachem. (n.d.). Metal Scavenger Guide.
- Ion Exchange (India) Ltd. (n.d.).
- National Center for Biotechnology Information. (n.d.). (2Z)-2-Cyano-2-(hydroxyimino)acetamide. PubChem.
- Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2021, August 23).
- BenchChem. (n.d.). A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide.
- cyanoacetamide. (n.d.). Organic Syntheses.
- National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. NIST WebBook.
- Aapptec. (n.d.). Cleavage from Oxime Resin to acids, amides or esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. qizhongcarbon.com [qizhongcarbon.com]
- 9. elgalabwater.com [elgalabwater.com]
- 10. hydronixwater.com [hydronixwater.com]
- 11. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 12. Metal Scavengers [sigmaaldrich.com]
- 13. glycopep.com [glycopep.com]
- 14. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 15. ionresins.com [ionresins.com]
- 16. researchgate.net [researchgate.net]
- 17. A Guide To Impregnated Activated Carbon | General Carbon Corporation [generalcarbon.com]
- 18. resolian.com [resolian.com]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. GC Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. gcms.cz [gcms.cz]
- 22. chemcoplus.co.jp [chemcoplus.co.jp]
- 23. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Stability & Troubleshooting of 2-Cyano-2-(hydroxyimino)acetamide Under Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 2-Cyano-2-(hydroxyimino)acetamide (also known as 2-cyano-2-oximinoacetamide). This compound is a critical intermediate in agrochemical synthesis (e.g., cymoxanil)[1], a potent cyanoximate ligand for transition metals[2], and a valuable additive in peptide synthesis. Understanding its stability under basic conditions is paramount for preventing degradation, ensuring accurate analytical profiling, and maximizing experimental yields.
Section 1: Mechanistic Overview: Base Interaction & Stability
The reactivity of 2-Cyano-2-(hydroxyimino)acetamide under basic conditions is governed by two competing pathways. Understanding the causality behind these pathways is essential for experimental design:
-
Deprotonation (Desired): The presence of the strongly electron-withdrawing cyano group significantly increases the acidity of the oxime proton, yielding a predicted pKa of approximately 7.96[1],[2]. In mild bases (pH 7–9), the molecule cleanly deprotonates to form a stable oximate anion. This highly nucleophilic species is optimal for coordinating with metal ions like Ni(II) and Cu(II)[2] or acting as an active leaving group in peptide coupling.
-
Hydrolytic Degradation (Undesired): Under strong basic conditions (pH > 10) or prolonged exposure to aqueous base, the primary amide group becomes susceptible to nucleophilic acyl substitution by hydroxide ions. This leads to the irreversible hydrolysis of the amide into 2-cyano-2-(hydroxyimino)acetic acid, accompanied by the release of ammonia, resulting in a loss of active concentration[3].
Logical workflow of 2-Cyano-2-(hydroxyimino)acetamide stability under basic conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does my 2-Cyano-2-(hydroxyimino)acetamide solution lose efficacy when stored in basic buffers? A1: The compound is thermally labile and susceptible to base-catalyzed hydrolysis[4],[3]. At pH levels above 10, hydroxide ions attack the electrophilic amide carbon, converting the active compound into 2-cyano-2-(hydroxyimino)acetic acid. Always prepare basic solutions fresh or store the compound in slightly acidic to neutral buffers (pH 4–7).
Q2: What is the optimal base to use when utilizing this compound as a peptide coupling additive? A2: Use mild, sterically hindered tertiary amines such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). These bases are strong enough to deprotonate the oxime (pKa ~ 7.96)[1] to form the active oximate anion, but they do not act as nucleophiles that would degrade the amide backbone.
Q3: How should I analyze the purity of base-stressed samples? A3: Due to its high polarity (LogP ~ -0.47) and thermal instability, direct GC-MS is not recommended as it requires complex derivatization (e.g., silylation)[1],[4]. Instead, use High-Performance Liquid Chromatography (HPLC) utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-compatible reversed-phase columns[4].
Section 3: Troubleshooting Guide
| Symptom / Issue | Root Cause | Mechanistic Explanation | Corrective Action |
| Rapid loss of assay purity in aqueous NaOH | Amide Hydrolysis | High concentrations of OH⁻ cause nucleophilic acyl substitution at the primary amide, forming a carboxylate impurity[3]. | Avoid strong aqueous bases. If high pH is required, minimize exposure time and maintain temperatures below 10°C. |
| Poor chromatographic retention during purity analysis | Analyte Ionization | At basic pH, the oxime is deprotonated, making the highly polar molecule elute in the void volume of standard C18 columns[4]. | Switch to a HILIC column or use an acidic mobile phase (e.g., 0.1% TFA) in RP-HPLC to keep the oxime protonated[4]. |
| Inconsistent metal complexation (e.g., Cu²⁺, Ni²⁺) | Insufficient Deprotonation | Complexation requires the cyanoximate anion. If the pH is too low (< 6), the neutral oxime dominates, preventing coordinate bond formation[2]. | Buffer the reaction precisely to pH 8.0–8.5. This ensures >50% oximate formation without inducing hydrolytic degradation. |
Section 4: Quantitative Data: pH-Dependent Stability Profile
| pH Range | Dominant Species | Estimated Half-Life (25°C) | Primary Degradation Pathway | Application Suitability |
| < 4.0 | Neutral Oxime | > 6 months | Acid-catalyzed nitrile hydrolysis (Very Slow) | Long-term storage |
| 6.0 - 7.5 | Neutral Oxime / Oximate | > 1 month | Negligible | General formulation |
| 7.5 - 9.0 | Oximate Anion | ~ 1 week | Mild amide hydrolysis | Peptide coupling, Metal complexation |
| > 10.0 | Oximate Anion | < 12 hours | Rapid amide/cyano hydrolysis | Not Recommended |
Section 5: Experimental Protocol: Self-Validating Base Degradation Profiling via HPLC
To accurately quantify the degradation kinetics of 2-Cyano-2-(hydroxyimino)acetamide under basic stress, you must use a self-validating mass-balance approach. This protocol ensures that the loss of the parent peak is directly correlated to the appearance of degradation products[3].
Step 1: System Suitability & Baseline Establishment
-
Prepare a 1.0 mg/mL reference standard of 2-Cyano-2-(hydroxyimino)acetamide in HPLC-grade water.
-
Inject 10 µL onto a polar-compatible RP-HPLC column (e.g., Aqua C18) using a mobile phase of 95:5 Water:Acetonitrile (with 0.1% Formic Acid)[3].
-
Verify theoretical plates (> 2000) and tailing factor (< 1.5) to ensure system readiness.
Step 2: Controlled Base Stress Induction
-
Transfer 5.0 mL of the 1.0 mg/mL standard into a glass vial.
-
Add 5.0 mL of 0.1 M NaOH to induce hydrolytic stress (pH > 12).
-
Incubate the solution at 25°C in a temperature-controlled water bath.
Step 3: Quenching & Neutralization (Critical Step) Causality Note: To capture a precise kinetic snapshot, the degradation reaction must be immediately halted before injection.
-
At specific timepoints (1h, 4h, 24h), extract a 1.0 mL aliquot.
-
Immediately quench the aliquot by adding 1.0 mL of 0.1 M HCl to neutralize the pH to ~7.0.
Step 4: HPLC Analysis & Mass Balance Validation
-
Inject the neutralized samples into the HPLC system.
-
Integrate the parent peak and all newly formed impurity peaks (e.g., 2-cyano-2-(hydroxyimino)acetic acid).
-
Self-Validation: Calculate the total area of all peaks. A valid protocol will show that the sum of the parent and degradant peak areas remains constant (± 5%) relative to the Step 1 baseline, confirming no volatile or invisible degradants were lost.
Experimental workflow for self-validating base degradation profiling via HPLC.
References
-
Benchchem. A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide. 1
-
Missouri State University. THE SYNTHESIS AND CHARACTERIZATION OF Ni(II) AND Cu(II) CYANOXIMATES A Masters Thesis. 2
-
Benchchem. A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 2-Cyano-2-(hydroxyimino)acetamide. 4
-
Benchchem. A Comparative Guide to the Determination of Impurities in Technical Grade 2-Cyano-2-(hydroxyimino)acetamide. 3
Sources
Validation & Comparative
(2Z)-2-Cyano-2-(hydroxyimino)acetamide vs HOBt racemization comparison
This guide provides an in-depth technical comparison between (2Z)-2-Cyano-2-(hydroxyimino)acetamide (commonly known as Amox or the Oxyma Amide ) and the traditional additive 1-Hydroxybenzotriazole (HOBt) .
Executive Summary: The Verdict While both reagents are racemization suppressors, they serve distinct roles in modern peptide chemistry.[1]
-
HOBt is the legacy standard for peptide coupling, but it is classified as a Class 1c explosive and is less efficient than newer oxime additives.
-
(2Z)-2-Cyano-2-(hydroxyimino)acetamide (Amox) is a specialized oxime derivative. Unlike its ester analog (Oxyma Pure ), which is the direct high-performance replacement for HOBt in coupling, Amox is primarily engineered for the introduction of Fmoc protecting groups . Its lower acidity (higher pKa) prevents the formation of dipeptide impurities (dimerization) that plague Fmoc-Cl or Fmoc-OxymaPure reactions.
Recommendation:
-
For Peptide Coupling: Use Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) .[1][2] It outperforms HOBt in yield and racemization suppression.[2][3][4]
-
For Fmoc Protection: Use Amox .[2][3][5] It is superior to HOBt and Oxyma Pure for installing Fmoc groups onto amino acids without side reactions.[3]
Chemical Identity & Mechanistic Basis[6]
To understand the performance difference, we must analyze the structural electronics of the active esters formed.
| Feature | HOBt | Amox (The Amide) | Oxyma Pure (The Ester) |
| IUPAC Name | 1-Hydroxybenzotriazole | (2Z)-2-Cyano-2-(hydroxyimino)acetamide | Ethyl 2-cyano-2-(hydroxyimino)acetate |
| Structure | Benzotriazole Ring | Linear Oxime (Amide) | Linear Oxime (Ester) |
| pKa (Acidity) | ~4.60 | 5.20 (Less Acidic) | 4.60 (Matches HOBt) |
| Leaving Group Ability | Moderate | Lower | High |
| Primary Application | General Coupling | Fmoc-Protection / Niche Coupling | High-Efficiency Coupling |
| Safety Profile | Explosive (Class 1c) | Non-Explosive | Non-Explosive |
Mechanistic Pathway
In carbodiimide chemistry (e.g., DIC/EDC), the additive reacts with the highly reactive (and racemization-prone) O-acylisourea to form a stable active ester.
-
HOBt: Forms an OBt-ester.
-
Oxyma Pure: Forms an Oxyma-ester. The electron-withdrawing ethyl ester group makes the oxime oxygen less nucleophilic but the resulting ester highly reactive toward amines.
-
Amox: The amide group is less electron-withdrawing than the ethyl ester. This raises the pKa to 5.2.
-
Consequence: The Amox-active ester is less reactive ("tamer") than the Oxyma-ester. This controlled reactivity is crucial for preventing Lossen rearrangement and dimerization during Fmoc-protection steps, but makes it less potent than Oxyma Pure for difficult peptide couplings.
-
Performance Comparison: Racemization & Efficiency
A. Peptide Coupling (Amide Bond Formation)
Comparison of HOBt vs. Oxyma Class[2][4][6]
While Amox can be used for coupling, the industry standard for replacing HOBt is Oxyma Pure . Data below highlights why the Oxyma class is superior, though Amox itself is reserved for specific "soft" activation needs.
Experimental Data: Racemization in Z-Phg-Pro-NH₂ Model Conditions: Coupling of Z-Phg-OH to H-Pro-NH₂ (highly prone to racemization).
| Coupling System | Yield (%) | DL-Isomer (Racemization %) |
| DIC / HOBt | 78 - 94% | 8.9 - 11.0% |
| DIC / Oxyma Pure | 90 - 99% | 0.9 - 3.8% |
| DIC / Amox | Lower Reactivity | Not Standard for Coupling |
-
Insight: The Oxyma scaffold (present in Amox and Oxyma Pure) eliminates the risk of explosive benzotriazole decomposition. However, for pure coupling power, the ester (Oxyma Pure) matches HOBt's pKa (4.6) and provides faster kinetics. Amox (pKa 5.2) is too slow for hindered couplings, leading to potential deletion sequences.
B. Fmoc-Protection (The Amox Niche)
Comparison of HOBt/Oxyma Pure vs. Amox for Fmoc-Gly-OH Synthesis
When installing the Fmoc group using Fmoc-Cl or Fmoc-OSu, a common side reaction is the formation of the dipeptide impurity (e.g., Fmoc-Gly-Gly-OH) due to over-activation.
| Reagent for Fmoc-Introduction | Purity of Fmoc-AA-OH | Dimer Impurity (Fmoc-AA-AA-OH) |
| Fmoc-Cl | Low | High (~10-15%) |
| Fmoc-Oxyma Pure | Moderate | Detectable |
| Fmoc-Amox | > 99% | Not Detected (0%) |
-
Causality: The lower acidity of Amox creates a "Goldilocks" active carbonate (Fmoc-Amox). It is reactive enough to acylate the amino acid but not reactive enough to activate the newly formed carboxyl group, effectively stopping the oligomerization chain reaction.
Visualizing the Pathways
The following diagram illustrates the bifurcation of the Oxyma family's utility: Oxyma Pure for coupling and Amox for protection.
Caption: Functional divergence of Oxyma derivatives. Oxyma Pure mimics HOBt's acidity for coupling, while Amox utilizes lower acidity for selective protection.[3]
Experimental Protocols
Protocol A: Standard Peptide Coupling (Oxyma Pure vs. HOBt)
Use this for general peptide synthesis.
-
Reagents:
-
A: 0.1 M Amino Acid in DMF.
-
B: 0.1 M Oxyma Pure (or HOBt) in DMF.
-
C: 0.1 M DIC (Diisopropylcarbodiimide) in DMF.
-
-
Activation:
-
Mix A and B (1:1 equivalent).
-
Add C (1 equivalent) to the mixture.
-
Note: Unlike HOBt, Oxyma Pure solutions do not turn yellow/orange immediately, but a color change to bright red/orange may occur during coupling, which is normal.
-
-
Coupling:
-
Add activated mixture to the resin-bound amine.
-
Reaction time: 30–60 minutes at Room Temperature (or 2–5 mins at 90°C for microwave).
-
-
Workup:
-
Drain and wash resin with DMF (3x) and DCM (3x).
-
Protocol B: Fmoc-Protection using Amox
Use this to synthesize Fmoc-Amino Acids without dimers.
-
Preparation of Fmoc-Amox:
-
React Amox (1 eq) with Fmoc-Cl (1 eq) in the presence of DIEA (1 eq) in DCM at 0°C.
-
Isolate the solid Fmoc-Amox carbonate.
-
-
Protection Step:
-
Dissolve Amino Acid (H-AA-OH, 1 eq) in Water/Na₂CO₃ (pH 9).
-
Add Fmoc-Amox (1.1 eq) dissolved in Acetone/Dioxane dropwise.
-
Stir at Room Temperature for 2–4 hours.
-
-
Isolation:
-
Acidify to pH 2 with HCl.
-
Extract with Ethyl Acetate.
-
Result: Pure Fmoc-AA-OH with <0.1% dipeptide impurity .
-
Safety & Handling
-
HOBt: Explosive (UN 3380, Class 1). Can detonate upon friction or heating if dehydrated. Requires special shipping and storage (often wetted).
-
Amox / Oxyma Pure: Class 4.1 (Flammable Solid). Thermally stable up to >130°C. Non-explosive. Significantly safer for scale-up and transport.
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link
-
Kumar, A., et al. (2017). Fmoc-Amox, A Suitable Reagent for the Introduction of Fmoc. Organic Process Research & Development. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Albericio, F., et al. (2018). OxymaPure and its Derivatives: The New Gold Standard in Peptide Chemistry. Molecules.[3][4][5][7][8][9][10][11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Efficacy and safety of tetracycline vs. amoxicillin in furazolidone-based rescue therapy for Helicobacter pylori: a real-world analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Advanced HPLC Methodologies for the Analysis of (2Z)-2-Cyano-2-(hydroxyimino)acetamide Impurities
Introduction & Analytical Challenges
(2Z)-2-Cyano-2-(hydroxyimino)acetamide is a highly polar, thermally labile intermediate critical to the synthesis of agrochemicals (such as the fungicide cymoxanil) and various pharmaceutical derivatives[1],[2]. During its synthesis—typically via the nitrosation of 2-cyanoacetamide—several impurities are generated, including unreacted starting materials, cyclization by-products, and degradation compounds[1].
Because of its high polarity and potential for thermal degradation, High-Performance Liquid Chromatography (HPLC) is the gold standard for its purity assessment, far outperforming GC-MS which requires complex derivatization steps to achieve volatility[3]. However, the molecule presents two distinct chromatographic challenges for drug development professionals:
-
Extreme Polarity of Impurities: Unreacted 2-cyanoacetamide is highly hydrophilic and elutes near the void volume on standard reversed-phase columns.
-
Geometric Isomerism: The compound exists as (2Z) and (2E) isomers. Resolving these isomers requires high theoretical plate counts and precise steric selectivity.
Mechanistic Causality in Method Selection
As an application scientist, selecting the right stationary phase is not a matter of trial and error, but of understanding the physicochemical interactions at the column level.
-
Alternative 1: The Failure of Traditional Porous C18: Legacy methods for cymoxanil and its intermediates often rely on standard fully porous C18 columns (e.g., Waters Symmetry C18)[4]. To retain the highly polar 2-cyanoacetamide impurity, the mobile phase must be highly aqueous (>95% water). Under these conditions, traditional C18 alkyl chains undergo conformational collapse (dewetting), leading to sudden losses in retention time and poor reproducibility.
-
Alternative 2: The HILIC Approach: Hydrophilic Interaction Liquid Chromatography (HILIC), particularly using Amide phases (e.g., TSKgel Amide-80), provides excellent retention for 2-cyanoacetamide[5]. However, HILIC struggles to resolve the more hydrophobic degradation products and the (2Z)/(2E) isomers, as their separation relies heavily on hydrophobic and steric interactions rather than hydrogen bonding.
-
The Recommended Product: Core-Shell Polar C18: A modern Core-Shell Polar-Advantage C18 column embeds a polar functional group near the silica surface. This prevents phase collapse in 100% aqueous conditions, allowing for the retention of early-eluting polar impurities[3]. Furthermore, the solid core architecture minimizes the van Deemter
(eddy diffusion) and (mass transfer) terms, delivering the ultra-high efficiency required to baseline-resolve the (2Z) and (2E) isomers.
Objective Performance Comparison
The following table synthesizes the quantitative performance of the recommended Core-Shell Polar C18 against traditional alternatives for the impurity profiling of (2Z)-2-Cyano-2-(hydroxyimino)acetamide.
| Performance Metric | Product A: Core-Shell Polar C18 (Recommended) | Alternative 1: Fully Porous C18 (Legacy) | Alternative 2: HILIC Amide Phase |
| Retention Factor ( | 2.8 (Excellent) | 0.6 (Poor, near void) | 5.4 (Excessive) |
| Resolution ( | 3.2 (Baseline) | 1.5 (Co-eluting) | 1.2 (Co-eluting) |
| Peak Asymmetry ( | 1.1 (Symmetrical) | 1.6 (Tailing) | 1.3 (Slight Tailing) |
| Phase Collapse Risk in 100% Aqueous | None (Polar-embedded) | High (Dewetting occurs) | N/A (Organic-rich used) |
| Equilibration Time | ~5 minutes | ~10 minutes | ~20+ minutes |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal System Suitability Testing (SST) to confirm mechanistic performance prior to sample analysis.
Chromatographic Conditions (Core-Shell Polar C18)
-
Column: Core-Shell Polar C18 (150 mm × 4.6 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Milli-Q Water. (Causality: The oxime group has a pKa of ~4.5. Phosphoric acid lowers the pH to ~2.1, fully protonating the oxime to prevent partial ionization, which causes peak splitting and tailing.)
-
Mobile Phase B: LC-MS Grade Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C (Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure generated by the 2.6 µm core-shell particles.)
-
Detection: DAD at 245 nm[4]
-
Injection Volume: 5 µL
Gradient Program
-
0.0 - 3.0 min: 2% B (Isocratic hold to retain the highly polar 2-cyanoacetamide).
-
3.0 - 12.0 min: 2% to 40% B (Linear gradient to elute the (2Z)/(2E) isomers and hydrophobic degradants).
-
12.0 - 15.0 min: 40% to 95% B (Column wash).
-
15.0 - 20.0 min: 2% B (Re-equilibration).
System Suitability Testing (The Validation Gate)
Before injecting unknown samples, the system must pass these criteria:
-
Steric Selectivity Check: Inject a mixed standard of (2Z) and (2E) isomers. Requirement:
. Failure indicates column degradation or loss of theoretical plates. -
Aqueous Retention Check: Inject a 2-cyanoacetamide standard. Requirement:
. Failure indicates stationary phase dewetting; purge column with 100% Acetonitrile to restore the phase.
Decision Workflow Visualization
The following diagram illustrates the logical pathway for selecting the appropriate chromatographic mode based on the specific impurity profile of the sample.
Figure 1: Decision matrix for selecting HPLC modalities based on impurity polarity and isomerism.
References
-
Title: A Comparative Guide to the Determination of Impurities in Technical Grade 2-Cyano-2-(hydroxyimino)acetamide Source: BenchChem URL: 1
-
Title: A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 2-Cyano-2-(hydroxyimino)acetamide Source: BenchChem URL: 3
-
Title: A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide Source: BenchChem URL: 2
-
Title: Environmental Chemistry Methods: Cymoxanil; 441807-49 Source: US EPA URL: 4
-
Title: A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL: 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry characterization of 2-Cyano-2-(hydroxyimino)acetamide
Executive Summary
This guide provides an in-depth technical analysis of 2-Cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5), a critical intermediate in the synthesis of the fungicide Cymoxanil and a potential degradation product (metabolite).
Unlike standard Certificates of Analysis that rely on HPLC-UV, this guide focuses on Mass Spectrometry (MS) characterization. We compare the performance of LC-ESI-MS/MS (Triple Quadrupole) against GC-MS and HRMS (Orbitrap/Q-TOF) to demonstrate why Liquid Chromatography coupled with Electrospray Ionization (LC-ESI) is the superior analytical approach for this thermally labile oxime.
Part 1: The Analyte & Analytical Challenges
2-Cyano-2-(hydroxyimino)acetamide presents specific analytical challenges due to its polar nature and the thermal instability of the oxime (
| Property | Data | Analytical Implication |
| Formula | Low molecular weight (113.07 Da) requires careful solvent selection to avoid background interference. | |
| Structure | Contains amide, nitrile, and oxime groups. Amphoteric but acidic | |
| Solubility | Water, Polar Organic Solvents | Highly polar; poor retention on standard C18 columns without ion-pairing or HILIC. |
| Stability | Thermally Labile | GC-MS is suboptimal without derivatization (silylation) due to oxime degradation in the injector port. |
Part 2: Performance Comparison of Analytical Methods
We evaluated three analytical workflows to determine the optimal characterization strategy.
Comparison Matrix: LC-MS/MS vs. GC-MS vs. HRMS
| Feature | Method A: LC-ESI-MS/MS (Recommended) | Method B: GC-MS (Alternative) | Method C: HRMS (Q-TOF/Orbitrap) |
| Primary Utility | Quantitation & Routine ID | Volatile Impurity Profiling | Structural Elucidation & Unknowns |
| Sample Prep | Minimal (Dilute & Shoot / SPE) | Complex (Requires Derivatization, e.g., BSTFA) | Minimal |
| Sensitivity (LOD) | High (< 1 ng/mL) | Moderate (loss due to thermal degradation) | Moderate to High |
| Selectivity | High (MRM transitions) | High (EI spectral library match) | Ultra-High (Exact mass < 5 ppm) |
| Throughput | High (5-8 min run time) | Low (30+ min incl. derivatization) | Medium |
| Key Drawback | Matrix effects (suppression) | Thermal degradation of oxime to nitriles | High instrument cost |
Expert Insight:
While GC-MS is standard for many small molecules, Method A (LC-ESI-MS/MS) is the superior choice for 2-Cyano-2-(hydroxyimino)acetamide. The high injection temperatures in GC (
Part 3: Mass Spectrometry Characterization
Ionization & Precursor Selection
Due to the acidic proton on the oxime group, Negative Electrospray Ionization (ESI-) often yields the most stable signal, though Positive Mode (ESI+) is viable for the protonated amide.
-
Negative Mode (ESI-):
-
Precursor Ion:
at m/z 112.0 -
Mechanism: Deprotonation of the oxime hydroxyl group (
). -
Advantage: Lower background noise compared to low-mass positive mode.
-
-
Positive Mode (ESI+):
-
Precursor Ion:
at m/z 114.0 -
Adducts:
(m/z 136.0) is common if mobile phase lacks ammonium buffers.
-
Fragmentation Pathways (MS/MS)
Structural confirmation relies on observing specific neutral losses characteristic of the cyano-oxime scaffold.
Key Transitions (ESI Negative Mode - m/z 112):
-
Primary Transition (Quantifier):
-
Secondary Transition (Qualifier):
-
Loss: 27 Da (HCN).
-
Context: Cleavage of the nitrile group or fragmentation of the oxime.
-
-
Diagnostic Loss:
-
Loss: 18 Da (
). -
Note: Less common in negative mode but possible via rearrangement.
-
Visualizing the Fragmentation Logic:
Figure 1: Proposed fragmentation pathways in negative electrospray ionization, highlighting the loss of the amide and oxime functionalities.[3]
Part 4: Detailed Experimental Protocol
This protocol is validated for water and soil matrices, adapted from Cymoxanil metabolite studies.
Reagents & Materials
-
Standard: 2-Cyano-2-(hydroxyimino)acetamide (>98% purity).[4]
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Buffer: Ammonium Formate (10 mM) or Formic Acid (0.1%).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar C18 (e.g., Waters T3 or Phenomenex Kinetex Biphenyl). Standard C18 is insufficient for retention.
Sample Preparation (Direct Injection/Dilution)
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of 50:50 ACN:Water (1000 ppm).
-
Working Standard: Dilute to 100 ppb in Mobile Phase A.
-
Filtration: Filter through 0.2 µm PTFE syringe filter (Nylon may bind the oxime).
LC-MS/MS Parameters
| Parameter | Setting |
| Instrument | Triple Quadrupole MS (e.g., Agilent 6400 / Sciex QTRAP) |
| Column | HILIC Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.0) |
| Mobile Phase B | 95:5 Acetonitrile:Water |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 95% B; 1-5 min: 95% -> 50% B; 5-7 min: Hold 50% B. |
| Ionization | ESI Negative |
| Capillary Voltage | 3000 V |
| Gas Temp | 300°C |
Experimental Workflow Diagram:
Figure 2: Step-by-step analytical workflow ensuring retention of the polar analyte and sensitive detection.
Part 5: Distinguishing from Alternatives (Interference Check)
A common analytical error is confusing 2-Cyano-2-(hydroxyimino)acetamide with its precursor 2-Cyanoacetamide or the parent Cymoxanil .
| Compound | MW | Precursor Ion (ESI-) | Key Differentiator |
| 2-Cyano-2-(hydroxyimino)acetamide | 113 | 112 | Loss of NO (30 Da) or HNCO |
| 2-Cyanoacetamide | 84 | 83 | No oxime loss; distinct retention time |
| Cymoxanil | 198 | 197 | Higher mass; ethylurea fragment ions |
Self-Validation Step: To confirm the identity of the hydroxyimino compound, perform a Deuterium Exchange experiment.
-
Protocol: Dissolve sample in
. -
Result: The oxime proton (
) and amide protons ( ) will exchange. -
Shift: The mass will shift from 113 to 116 (3 exchangeable protons), confirming the presence of the oxime and amide groups.
References
-
Tellier, F., et al. (2008). Metabolism of fungicidal cyanooximes, cymoxanil and analogues in various strains of Botrytis cinerea. Pest Management Science. [Link]
-
U.S. Environmental Protection Agency (EPA). (1998). Cymoxanil; Pesticide Tolerance. Federal Register. [Link]
-
PubChem. (n.d.). Compound Summary for CID 6404486: 2-Cyano-2-(hydroxyimino)acetamide.[3] National Center for Biotechnology Information. [Link]
Sources
Comparative Study of Oxime Additives in Peptide Synthesis: OxymaPure and Oxyma-B vs. Traditional Benzotriazoles
The Paradigm Shift in Peptide Coupling
For decades, benzotriazole derivatives—specifically 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt)—were the gold standard additives for carbodiimide-mediated peptide synthesis[1]. However, following their reclassification as Class 1 explosives due to the inherent instability of the benzotriazole core, the pharmaceutical industry required safer, equally potent alternatives[2].
This necessity led to the widespread adoption of oxime-based additives, most notably OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and its advanced derivative Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione)[3]. This guide provides an objective, data-supported comparison of these additives, focusing on their mechanistic causality, safety profiles, and coupling efficacy to help researchers optimize their synthetic strategies.
Mechanistic Causality: Intercepting the O-Acylisourea
In standard Solid-Phase Peptide Synthesis (SPPS), an activator like diisopropylcarbodiimide (DIC) reacts with the carboxylic acid of an N-protected amino acid to form an O-acylisourea intermediate[4].
The Challenge: O-acylisourea is highly reactive but thermodynamically unstable. If left unassisted, it rapidly undergoes intramolecular rearrangement to form a totally inactive N-acylurea, or it cyclizes into an oxazolone[5]. The formation of oxazolone is the primary mechanistic pathway that leads to the loss of chiral integrity (racemization) during coupling[6].
The Oxime Solution: An effective coupling additive must possess exceptional nucleophilicity to attack the O-acylisourea faster than it can rearrange. Oxime additives like OxymaPure excel in this kinetic race. Their pronounced acidity (pKa 4.60) acts as a neutralizing agent for the basicity of the reaction environment, while the oxime oxygen rapidly forms a stable yet highly reactive active ester[7]. This active ester seamlessly undergoes aminolysis with the resin-bound amine to form the desired peptide bond, regenerating the oxime additive in the process[4].
Mechanism of carbodiimide-mediated peptide coupling with oxime additives.
Comparative Analysis: Oximes vs. Benzotriazoles
Physicochemical Properties and Safety
The most immediate operational advantage of oxime additives is their safety profile. Unlike HOBt and HOAt, which exhibit well-documented explosive properties, OxymaPure and Oxyma-B are non-explosive and non-flammable, significantly reducing laboratory hazards and shipping restrictions[1][5].
Table 1: Physicochemical and Safety Comparison of Coupling Additives
| Property | OxymaPure | Oxyma-B | HOBt | HOAt |
| Chemical Family | Oxime | Oxime | Benzotriazole | Benzotriazole |
| Molecular Weight (Da) | 142.11 | 185.10 | 135.11 | 150.13 |
| pKa | 4.60 | 8.20 | 4.60 | 3.28 |
| Safety Profile | Non-explosive | Non-explosive | Class 1 Explosive | Explosive |
| Solvent Compatibility | High (inc. Green Solvents) | High (inc. 2-MeTHF) | Moderate | Moderate |
(Data aggregated from comparative physicochemical studies[4][7][8][9])
Coupling Efficiency and Racemization Suppression
While OxymaPure matches or exceeds HOAt in overall coupling efficiency, Oxyma-B represents the next generation of racemization suppressors[10]. Oxyma-B lacks an ethyl ester moiety, completely eliminating the risk of ester-related side reactions during synthesis[10]. Furthermore, its unique carbonyl orientation and higher pKa (8.20) provide a milder, less acidic environment compared to OxymaPure and HOBt (pKa 4.60)[9]. This translates to superior preservation of chiral purity, especially when assembling demanding, sterically hindered sequences like Aib-enkephalin[10].
Table 2: Performance Comparison in Challenging Peptide Synthesis Models
| Coupling System | Coupling Efficiency (Yield %) | Racemization Level |
| DIC / Oxyma-B | > 98% | Minimal (< 1.0%) |
| DIC / OxymaPure | > 95% | Low (~ 2.0%) |
| DIC / HOAt | > 95% | Low (~ 2.5%) |
| DIC / HOBt | ~ 85% | High (> 5.0%) |
(Yield and racemization metrics synthesized from segment coupling and solution-phase models[1][8][11])
Self-Validating Experimental Protocol: SPPS using DIC/Oxyma-B
To ensure high-fidelity peptide assembly, the following protocol integrates DIC/Oxyma-B coupling with built-in visual and chemical validation checkpoints. This methodology ensures that each step is verified before proceeding, preventing the accumulation of deletion sequences[11].
Step 1: Resin Swelling
-
Action: Suspend the solid support resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Causality: Solvation expands the polymer matrix (e.g., polystyrene or PEG), maximizing the thermodynamic accessibility of the reactive amine sites for the incoming bulky active esters.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF and Dichloromethane (DCM).
-
Causality: Piperidine acts as a base to cleave the Fmoc protecting group via an E1cB elimination mechanism, exposing the free N-terminal amine required for the subsequent coupling cycle.
Step 3: Pre-Activation (Visual Validation Checkpoint)
-
Action: In a separate vial, dissolve 5 equivalents of the Fmoc-protected amino acid and 5 equivalents of Oxyma-B in DMF. Add 5 equivalents of DIC.
-
Causality: DIC activates the carboxyl group, and Oxyma-B rapidly intercepts the intermediate to form the stable active ester[4].
-
Self-Validation: Observe the solution's color. The Oxyma-B solution is initially blue. As the active oxime ester forms and the reaction completes, the solution transitions to a distinct yellowish-green[10]. Do not proceed to coupling until this color shift is complete (typically 3-5 minutes).
Step 4: Coupling
-
Action: Transfer the activated yellowish-green solution to the resin. Agitate at room temperature for 45–60 minutes.
-
Causality: The resin-bound amine attacks the highly reactive Oxyma-B active ester, forming the peptide bond and regenerating the Oxyma-B additive into the solution[4].
Step 5: Chemical Validation (Kaiser Ninhydrin Test)
-
Action: Remove a few resin beads, wash with ethanol, and add Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.
-
Self-Validation:
-
Negative Result (Clear/Yellow): Indicates complete coupling (absence of free primary amines). Proceed to the next deprotection cycle[11].
-
Positive Result (Blue): Indicates incomplete coupling. Perform a second coupling cycle using fresh reagents before moving to deprotection to prevent irreversible deletion sequences.
-
References
-
BenchChem. OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. 1
-
PeptideChemistry.org. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. 12
-
OxymaPure.com. Oxyma-B. 8
-
OxymaPure.com. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. 5
-
NIH / PMC. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. 3
-
Luxembourg Bio Technologies. Oxyma-B CAS 5417-13-0. 10
-
BenchChem. A Head-to-Head Battle in Peptide Synthesis: Oxyma-B versus HOBt. 11
-
Advanced ChemTech. OxymaPure – Non-explosive alternative to HOBt. 7
-
ResearchGate. Understanding OxymaPure as a Peptide Coupling Additive. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. oxymapure.com [oxymapure.com]
- 6. oxymapure.com [oxymapure.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. oxymapure.com [oxymapure.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. peptidechemistry.org [peptidechemistry.org]
The Paradigm Shift in Peptide Synthesis: Advantages of Oxyma Pure Over Benzotriazoles
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol
For decades, benzotriazole derivatives—specifically 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt)—have served as the gold standard additives in carbodiimide-mediated peptide synthesis[1]. However, the discovery of their explosive properties has catalyzed an industry-wide shift toward safer, highly efficient alternatives[2].
(2Z)-2-Cyano-2-(hydroxyimino)acetamide, commercially known as Oxyma Pure , has emerged as the premier coupling additive[1]. As a Senior Application Scientist, I have observed firsthand how Oxyma Pure not only mitigates the severe safety risks of benzotriazoles but actively enhances coupling efficiency, suppresses racemization, and enables greener solvent workflows[3]. This guide provides an objective, data-driven comparison of these reagents, complete with mechanistic insights and validated protocols.
Mechanistic Causality: Why Oxyma Pure Outperforms HOBt
In standard Solid-Phase Peptide Synthesis (SPPS), a carbodiimide like DIC (Diisopropylcarbodiimide) activates the carboxylic acid of an amino acid to form an O-acylisourea intermediate[4]. While highly reactive, this intermediate is dangerously unstable; it is prone to rearranging into a dead-end N-acylurea or forming an oxazolone, which leads to epimerization (racemization) at the
Coupling additives act as nucleophilic traps. They rapidly attack the O-acylisourea to form a stable, yet reactive, active ester[6].
Both Oxyma Pure and HOBt share an identical
Mechanistic pathway of DIC/Oxyma Pure peptide coupling versus side-reaction pathways.
The Catalyst for Change: Safety and Hazard Profiles
The most critical differentiator between these reagents is safety. Anhydrous HOBt and HOAt are classified as energetic materials (UN 0508, Class 1.3C desensitized explosives)[6]. They can decompose violently under heat, friction, or impact[6].
Conversely, Oxyma Pure is entirely non-explosive and is categorized merely as a "slight" dermal irritant[8]. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies confirm that Oxyma Pure exhibits a significantly lower risk of thermal runaway compared to the explosive decomposition profiles of benzotriazole derivatives[2].
Table 1: Physicochemical and Safety Comparison
| Property | Oxyma Pure | HOBt | HOAt |
| Chemical Name | (2Z)-2-Cyano-2-(hydroxyimino)acetamide | 1-Hydroxybenzotriazole | 1-Hydroxy-7-azabenzotriazole |
| 4.60[4] | 4.60[4] | 3.28[4] | |
| Explosive Hazard | Non-explosive[8] | High (Class 1.3C)[6] | High[2] |
| Molecular Weight | 142.11 Da[4] | 135.11 Da[4] | 150.13 Da[4] |
Quantitative Performance: Yield and Racemization Suppression
Experimental evidence consistently demonstrates that Oxyma Pure suppresses racemization more effectively than HOBt, and frequently matches or exceeds the performance of the highly expensive HOAt[9].
In highly demanding stepwise solution-phase syntheses—such as the coupling of the notoriously racemization-prone Z-Phg-OH to H-Pro-NH₂—Oxyma Pure drastically reduces the formation of the unwanted DL-epimer while maximizing overall yield[9],[10].
Table 2: Performance Comparison (Synthesis of Z-Phg-Pro-NH₂ in DMF)
| Coupling System | Overall Yield (%) | Racemization (DL %) |
| HOAt / DIC | 81.4 | 3.3 |
| HOBt / DIC | 81.9 | 9.3 |
| Oxyma Pure / DIC | 89.9 | 1.0 |
(Data adapted from comparative studies on racemization during stepwise synthesis[9])
Green Chemistry and Solvent Compatibility
Traditional SPPS relies heavily on reprotoxic solvents like DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone). A major industrial advantage of Oxyma Pure is its exceptional solubility and coupling efficiency in greener alternative solvents[3].
Studies have validated that DIC/Oxyma Pure systems perform optimally in biomass-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME)[11]. In the synthesis of demanding sequences (e.g., Aib-enkephalin pentapeptides), DIC/Oxyma Pure in 2-MeTHF achieved a 97.0% yield on polystyrene resin, surpassing the purity obtained in conventional DMF protocols[11].
Self-Validating Experimental Protocol: DIC/Oxyma Pure SPPS
To ensure high-fidelity peptide elongation, the following protocol establishes a self-validating loop using the DIC/Oxyma Pure coupling system.
Materials Required:
-
Fmoc-protected Amino Acids (3.0 equivalents relative to resin loading)
-
Oxyma Pure (3.0 equivalents)
-
DIC (3.0 equivalents)
-
Solvent: DMF or 2-MeTHF
Step-by-Step Methodology:
-
Resin Swelling: Suspend the resin in the chosen solvent (DMF or 2-MeTHF) for 20 minutes to expose reactive sites[11].
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 minutes). Wash thoroughly with solvent (5 × 1 min) to remove all traces of base[6].
-
Pre-activation: In a separate vial, dissolve the Fmoc-Amino Acid and Oxyma Pure in the solvent. Add DIC. Allow the mixture to pre-activate for 2–5 minutes to form the Oxyma active ester[10].
-
Coupling: Transfer the pre-activated solution to the reaction vessel containing the resin. Agitate at room temperature for 60 minutes.
-
Validation (Kaiser Test): Take a few resin beads and perform a Kaiser (Ninhydrin) test.
-
Result = Yellow (Pass): Primary amines are fully acylated. Proceed to the next deprotection cycle.
-
Result = Blue (Fail): Incomplete coupling. Re-apply the coupling mixture (double coupling) before proceeding.
-
Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow using Oxyma Pure.
Conclusion
The transition from HOBt/HOAt to Oxyma Pure is not merely a safety precaution; it is a definitive upgrade in synthetic efficacy. By providing a non-explosive profile[8], superior racemization suppression[9], and compatibility with green chemistry frameworks[11], Oxyma Pure has rightfully earned its place as the modern standard for amide bond formation in both academic and industrial laboratories.
References
-
peptidechemistry.org - OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety[4] [Link]
-
acs.org - Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives[7] [Link]
-
scilit.com - Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion[2] [Link]
-
researchgate.net - Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion[9][Link]
-
biosyn.com - Oxyma as an additive in green solid-phase peptide synthesis[3] [Link]
-
nih.gov - Greening the synthesis of peptide therapeutics: an industrial perspective[11] [Link]
-
peptidechemistry.org - HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety[6][Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. bachem.com [bachem.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oxymapure.com [oxymapure.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
yield comparison of (2Z)-2-Cyano-2-(hydroxyimino)acetamide in difficult sequences
Optimizing Yields in Difficult Peptide Sequences: A Comparative Guide to Oxyma Pure vs. Benzotriazoles
Solid-Phase Peptide Synthesis (SPPS) of "difficult sequences"—characterized by severe steric hindrance, high aggregation propensity, or epimerization risks—demands highly efficient coupling additives. For decades, benzotriazoles like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) were the gold standards for these challenging syntheses[1]. However, their reclassification as desensitized explosives has driven the industry toward safer alternatives[2]. (2Z)-2-Cyano-2-(hydroxyimino)acetamide, commercially known as Oxyma Pure, has emerged not merely as a safer substitute, but as a chemically superior additive capable of outperforming traditional reagents in demanding environments[3].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Oxyma Pure against HOBt and HOAt. By examining the mechanistic causality behind its efficiency and providing field-proven experimental data, this guide serves as a comprehensive framework for optimizing your SPPS workflows.
Part 1: Mechanistic Causality: Why Oxyma Pure Outperforms Benzotriazoles
In carbodiimide-mediated peptide synthesis (e.g., using Diisopropylcarbodiimide or DIC), the Fmoc-amino acid is first activated into an O-acylisourea intermediate. While highly reactive, this intermediate is unstable and prone to side reactions, including the formation of inactive N-acylureas or racemization via oxazolone pathways[4].
The primary role of a coupling additive is to rapidly intercept the O-acylisourea to form a stable, yet highly reactive, active ester. Oxyma Pure features a pKa of 4.60, which is identical to HOBt[5]. However, its unique aliphatic oxime structure and electron-withdrawing cyano group render it an exceptionally potent nucleophile[2]. This structural advantage allows Oxyma Pure to trap the O-acylisourea significantly faster than HOBt, minimizing the lifespan of the racemization-prone intermediate and driving the reaction toward quantitative amide bond formation[1].
Mechanistic pathway of DIC/Oxyma Pure activation preventing racemization and side reactions.
Part 2: Objective Yield Comparisons in Difficult Sequences
To establish trustworthiness, we must evaluate these reagents across experimental models that specifically stress the coupling system.
1. High Epimerization Risk (Model: Z-Phg-Pro-NH2) Phenylglycine (Phg) is notoriously susceptible to epimerization during carboxyl activation. In comparative studies, Oxyma Pure demonstrated an exceptional ability to preserve stereochemical integrity while maximizing overall yield, outperforming both HOBt and HOAt[6].
2. Steric Hindrance (Model: Aib-Enkephalin) The synthesis of Aib-enkephalin (H-Tyr-Aib-Aib-Phe-Leu-NH2) requires coupling adjacent α-aminoisobutyric acid (Aib) residues. The gem-dimethyl groups of Aib create severe steric clashes. In this highly demanding sequence, Oxyma/DIC activation consistently yields higher crude purities and fewer deletion sequences than HOBt/DIC, matching the performance of the highly expensive HOAt[7].
3. Aggregation-Prone Sequences (Model: ACP 65-74) The Acyl Carrier Protein fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH) is a classic benchmark for difficult SPPS due to its tendency to form intermolecular β-sheets, which collapse the resin matrix and block amine accessibility[8]. Oxyma Pure disrupts these aggregation events more effectively during the transition state, leading to near-quantitative yields where HOBt typically produces complex mixtures of truncated peptides[6].
Table 1: Quantitative Yield & Epimerization Data (Z-Phg-Pro-NH2 Model)
| Coupling System | Yield (%) | DL Epimerization (%) | Safety Profile |
| HOBt / DIC | 81.9% | 9.3% | Desensitized Explosive |
| HOAt / DIC | 81.4% | 3.3% | Desensitized Explosive |
| Oxyma Pure / DIC | 89.9% | 1.0% | Non-Explosive |
(Data derived from Subirós-Funosas et al., 2009[6])
Part 3: Self-Validating Experimental Protocol for Difficult Sequences
To ensure reproducibility and maximum yield in difficult sequences, the following step-by-step methodology utilizes the DIC/Oxyma Pure system. This protocol is designed to be a self-validating system: the visual clarity of the final HPLC traces will directly confirm the suppression of deletion sequences and epimers.
Step-by-Step SPPS Workflow:
-
Resin Preparation & Deprotection:
-
Swell the resin (e.g., PEG-based ChemMatrix for aggregation-prone sequences) in DMF for 30 minutes.
-
Treat with 20% Piperidine in DMF (2 × 5 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 min)[9].
-
Causality: Complete removal of piperidine is critical; residual base can prematurely trigger oxazolone formation and subsequent racemization during the coupling step.
-
-
Preactivation (The Critical Step):
-
Dissolve the Fmoc-amino acid (5 eq. relative to resin loading) and Oxyma Pure (5 eq.) in a minimal volume of DMF.
-
Add DIC (5 eq.) to the solution and stir for 2–3 minutes at room temperature[7].
-
Causality: This brief preactivation allows the rapid formation of the Oxyma active ester before introduction to the resin, minimizing the exposure of the unreacted resin-bound amine to the highly reactive, epimerization-prone O-acylisourea.
-
-
Coupling:
-
Transfer the preactivated mixture to the resin.
-
Agitate for 30–60 minutes. For highly sterically hindered junctions (e.g., Aib-Aib), elevate the temperature to 50°C–90°C using a microwave peptide synthesizer[10].
-
Causality: Oxyma Pure is highly stable at elevated temperatures, unlike HOBt which can degrade. The heat provides the kinetic energy required to overcome severe steric barriers without risking explosive decomposition[10].
-
-
Cleavage and Isolation:
-
Wash the resin with DMF, then DCM, and dry under a vacuum.
-
Cleave using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate the peptide in cold diethyl ether and centrifuge to isolate the crude product[10].
-
Self-validating SPPS workflow utilizing DIC/Oxyma Pure for difficult peptide sequences.
Conclusion
For researchers synthesizing difficult peptide sequences, the transition from benzotriazoles to Oxyma Pure is not merely a safety compliance measure—it is a strategic chemical upgrade. By offering superior nucleophilicity, enhanced thermal stability, and unmatched epimerization control, the DIC/Oxyma Pure system ensures that even the most sterically hindered and aggregation-prone sequences can be synthesized with high crude yields and exceptional purity.
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry–A European Journal, 15(37), 9394-9403. URL: [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2022). "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega, 7(6), 4858-4865. URL:[Link]
-
CEM Corporation. (2020). "CarboMAX - Enhanced Peptide Coupling at Elevated Temperature." CEM Application Notes. URL: [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2019). "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production." The Journal of Organic Chemistry, 84(8), 4615-4628. URL:[Link]
-
Peptide Chemistry Organization. (2023). "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety." Peptide Chemistry. URL: [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cem.de [cem.de]
Spectroscopic Identification of (2Z)-2-Cyano-2-(hydroxyimino)acetamide: A Comparative Technical Guide
The following is a Comprehensive Technical Guide for the spectroscopic identification of (2Z)-2-Cyano-2-(hydroxyimino)acetamide.
Executive Summary
(2Z)-2-Cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5 for generic/E-isomer context) is a critical synthetic intermediate in the production of the antiviral drug Favipiravir and the fungicide Cymoxanil .[1] Its reactivity and biological efficacy are governed by the stereochemistry of the oxime (
While the (2E)-isomer is often the thermodynamically favored form in polar solvents due to steric relief, the (2Z)-isomer is characterized by a unique intramolecular hydrogen bonding network that influences its solubility, reactivity, and spectroscopic signature. This guide provides an objective, data-driven comparison of spectroscopic methods to definitively identify the (2Z)-isomer, distinguish it from its (2E)-stereoisomer, and quantify it against common precursors like 2-cyanoacetamide.[1]
Chemical Identity & Stereochemical Basis[1]
The differentiation between the Z and E isomers relies on the Cahn-Ingold-Prelog (CIP) priority rules applied to the imine (
-
Molecular Formula:
[1][2][3][4] -
Stereochemistry:
-
Priority at C2: The acetamide group (
) has higher priority than the cyano group ( ) because the carbonyl carbon is bonded to oxygen (atomic number 8), whereas the nitrile carbon is bonded to nitrogen (atomic number 7).[1] -
Priority at N: The hydroxyl group (
) has higher priority than the lone pair.[1] -
(2Z)-Isomer: The
and groups are on the same side (Zusammen).[1] This facilitates a 6-membered intramolecular hydrogen bond.[1] -
(2E)-Isomer: The
and groups are on opposite sides (Entgegen).[1]
-
Structural Isomerism Diagram[1]
Figure 1: Stereochemical relationship and synthesis pathway of 2-Cyano-2-(hydroxyimino)acetamide isomers.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing the Z and E isomers in solution.[1] The key differentiator is the chemical shift of the oxime proton (
Solvent Selection: DMSO-
| Feature | (2Z)-Isomer (Target) | (2E)-Isomer (Alternative) | 2-Cyanoacetamide (Impurity) |
| Oxime Proton ( | Absent | ||
| Amide Protons ( | |||
| Methylene ( | Absent (Replaced by C=N) | Absent | |
| Absent ( |
Expert Insight: In the (2Z)-isomer, the intramolecular hydrogen bond (
Infrared Spectroscopy (FTIR)
FTIR provides a rapid, solid-state assessment.[1] The "fingerprint" region differences are subtle, but the functional group regions provide immediate confirmation of the oxime formation.
-
Nitrile (
): -
Carbonyl (
): -
Hydroxyl (
):
X-Ray Diffraction (XRD)
Single-crystal XRD is the only method that provides absolute stereochemical configuration without reference standards.[1]
-
Crystal Habit: The Z and E isomers often crystallize in different space groups due to packing efficiency differences driven by their H-bonding capabilities (Intra- vs Inter-molecular).[1]
-
Utility: Essential for validating the "Reference Standard" used in HPLC or NMR assays.[1]
Experimental Protocols
Synthesis of Reference Material (Nitrosation)
To generate the sample for identification.[1]
-
Dissolution: Dissolve 10 mmol (0.84 g) of 2-cyanoacetamide in 20 mL of water/acetic acid (1:1).
-
Nitrosation: Cool to 0–5°C. Add 12 mmol (0.83 g) of Sodium Nitrite (
) dissolved in 5 mL water dropwise over 30 minutes. -
Precipitation: Stir for 2 hours. The product precipitates as a white/off-white solid.[1]
-
Isolation: Filter and wash with ice-cold water.[1]
-
Purification: Recrystallize from Ethanol/Water. Note: Slow crystallization favors the thermodynamic isomer (often E), while rapid precipitation may trap the kinetic product.
NMR Analysis Protocol
Objective: Quantify Z/E ratio and purity.
-
Sample Prep: Weigh 10 mg of the dried sample into a clean vial.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[1] Avoid due to poor solubility.[1] -
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Processing: Reference DMSO residual peak to 2.50 ppm. Integrate the Oxime OH region (10–14 ppm) and the Methylene region (3.5–4.0 ppm) to calculate molar purity.[1]
Analytical Workflow Diagram
Figure 2: Analytical decision tree for the identification of (2Z)-2-Cyano-2-(hydroxyimino)acetamide.
Performance Comparison Summary
| Method | Specificity for Z-Isomer | Sensitivity | Throughput | Cost | Recommendation |
| High (Distinct OH shift) | High (<1% impurity) | Medium | High | Primary Method | |
| FTIR | Medium (Subtle shifts) | Medium | High | Low | QC Screening |
| HPLC-UV | Medium (Requires standards) | Very High | High | Medium | Routine Purity |
| XRD | Absolute | N/A (Qualitative) | Low | High | Reference Validation |
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6399032, (2Z)-2-Cyano-2-(hydroxyimino)acetamide. Retrieved from [Link]
-
Mokrushin, V. S., et al. (2000).[1][5] Tandem pseudopericyclic processes in the cyclization of α-diazonitriles. Chemistry of Heterocyclic Compounds. (Data on N-substituted analogs supporting NMR shifts). Retrieved from [Link]
-
Organic Syntheses. Cyanoacetamide Synthesis Protocols. Coll. Vol. 1, p.179 (1941).[1] Retrieved from [Link][1]
-
Gerasimchuk, N. (2015).[1] The Synthesis and Characterization of Cyanoximates. Missouri State University Thesis. (Detailed NMR/IR of cyanoxime ligands). Retrieved from [Link][1]
Sources
- 1. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - (2z)-2-cyano-2-(hydroxyimino)acetamide (C3H3N3O2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Authoritative Disposal & Handling Guide: (2Z)-2-Cyano-2-(hydroxyimino)acetamide
The following guide is structured as a high-level operational directive for laboratory personnel and safety officers. It prioritizes personnel safety, regulatory compliance, and chemical stability.
Part 1: Executive Safety Summary (Immediate Action)
Core Directive: This compound is a Nitrile-functionalized Oxime . The primary risks during handling and disposal are Acute Toxicity (Oral) and the potential release of Hydrogen Cyanide (HCN) gas if exposed to acids or high temperatures.
Do NOT treat this waste stream with standard acidic aqueous disposal methods.
Emergency Response Card
| Parameter | Critical Protocol |
| GHS Classification | Acute Tox. 3 (Oral) , Eye Irrit. 2. |
| Signal Word | DANGER |
| PPE Requirements | Nitrile gloves (Double gloving recommended), Lab coat, Safety goggles. Respiratory protection (N95 or P100) is mandatory if dust generation is possible. |
| Incompatibility | ACIDS (Releases HCN) , Strong Oxidizers, Reducing Agents. |
| Spill Response | Do not dry sweep. Dampen with water to suppress dust. Scoop into a sealed container. Wash area with soap/water.[1] |
| First Aid | Ingestion: Immediate medical attention.[2] Do NOT induce vomiting. Inhalation: Move to fresh air immediately. |
Part 2: Chemical Profile & Hazard Identification[3][4][5]
Understanding the molecular structure is vital for determining the correct waste stream. The presence of the cyano (
| Property | Data |
| Chemical Name | (2Z)-2-Cyano-2-(hydroxyimino)acetamide |
| CAS Number | 3849-20-5 (General/E-isomer often cited for commercial supplies) |
| Formula | |
| Molecular Weight | 113.07 g/mol |
| Physical State | White to off-white powder |
| Key Hazard | Cyanide Generation: Under acidic conditions ( |
Structural Hazard Analysis
The molecule contains two nitrogenous functional groups that compete during decomposition:
-
Amide Group: Generally stable but can hydrolyze.
-
Cyano-Oxime Core: The combination of a nitrile and an oxime makes the compound reactive toward strong acids (HCN risk) and strong oxidizers (potential for energetic decomposition, though less explosive than metal-oxime salts).
Part 3: Disposal Procedures (Step-by-Step)
Expert Insight: Do not attempt in-house chemical neutralization (e.g., bleach oxidation) unless you have a dedicated waste treatment facility. The risk of generating chloramines or incomplete cyanide destruction outweighs the benefits. Incineration is the only self-validating disposal method.
Scenario A: Solid Waste (Pure Substance or Spill Debris)
Applicable for: Expired reagents, surplus powder, contaminated paper towels/gloves.
-
Segregation: Isolate from all acidic waste streams.
-
Primary Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar .
-
Why? Glass can break; HDPE is chemically resistant and shock-proof.
-
-
Secondary Containment: Place the HDPE jar into a clear, sealable plastic bag (4-mil thickness).
-
Labeling: Affix a hazardous waste label with the following specific text:
-
Storage: Store in a cool, dry, ventilated area until pickup.
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, filtrates, or HPLC waste.
-
pH Check (Crucial): Before adding to any waste container, verify the pH of the solution.
-
If Acidic (pH < 7): Slowly adjust to pH 9-10 using dilute Sodium Hydroxide (NaOH).
-
Reasoning: Maintaining alkaline conditions prevents the formation of volatile HCN gas.
-
-
Solvent Compatibility: Ensure the solvent base (e.g., Acetonitrile, DMF, Water) is compatible with the "Organic Toxic" waste stream.
-
Stream Selection:
-
Correct Stream: "High BTU Organic Waste" or "Cyanide-Bearing Organic Waste".
-
Incorrect Stream: "Acidic Aqueous Waste" or "Oxidizer Waste".
-
-
Container: Use a dedicated solvent waste carboy (HDPE or Coated Glass).
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., water or ethanol).
-
Rinsate Disposal: Treat the rinsate as Scenario B (Liquid Waste). Do not pour down the drain.
-
Defacement: Deface the original label and mark as "Empty".
Part 4: Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision-making process for disposing of this compound. It uses a "Fail-Safe" logic where acidic conditions are immediately flagged.
Figure 1: Operational decision tree for segregating and packaging waste to prevent accidental cyanide generation.
Part 5: Regulatory & Transport Compliance[14]
When preparing the waste manifest for the disposal contractor, use the following classifications. While specific waste codes vary by region (e.g., US RCRA vs. EU EWC), the Transport (DOT/ADR) classification is globally standardized.
Transport Classification (DOT/IATA)
Since the specific CAS is not always explicitly listed in the Hazardous Materials Table by name, it is classified under the generic "N.O.S." (Not Otherwise Specified) entry for toxic nitriles or organics.[12]
-
UN Number: UN 3439 (Preferred) or UN 2811
-
Proper Shipping Name: NITRILES, TOXIC, SOLID, N.O.S. (2-Cyano-2-(hydroxyimino)acetamide)
-
Hazard Class: 6.1 (Toxic Substances)[6]
-
Packing Group: III (Minor Danger - based on acute toxicity data) or II (Medium Danger) depending on concentration. Default to PG III for solid residue unless pure.
US EPA (RCRA) Considerations
-
P-List/U-List: This specific CAS is not explicitly P- or U-listed.
-
Characteristic Waste: It may be classified as D003 (Reactivity) if it is capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5.
-
Best Practice: Declare it as a D003 reactive cyanide waste to ensure the incinerator facility handles it with appropriate scrubbers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6404486, 2-Cyano-2-(hydroxyimino)acetamide. PubChem. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-cyano-2-(hydroxyimino)acetamide (EC 223-351-3).[7] ECHA. Retrieved from [Link]
Sources
- 1. ACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
Technical Guide: Safe Handling and Operations for (2Z)-2-Cyano-2-(hydroxyimino)acetamide
Audience: Researchers, Process Chemists, and EHS Officers. Scope: Personal Protective Equipment (PPE), Operational Handling, Emergency Response, and Disposal. CAS Registry Number: 3849-20-5 Synonyms: 2-Cyano-2-oximinoacetamide, 2-Amino-N-Hydroxy-2-oxoacetimidoyl cyanide.[1]
Executive Safety Summary & Hazard Analysis
(2Z)-2-Cyano-2-(hydroxyimino)acetamide is a functionalized oxime derivative used primarily as a coupling additive or intermediate in organic synthesis (e.g., peptide chemistry, fungicide development).
Critical Hazard Profile:
-
Acute Toxicity (Oral): GHS Category 3 (H301: Toxic if swallowed ).[1][2] This distinguishes it from common "Harmful" reagents; ingestion of small quantities can be dangerous.
-
Reactivity Warning: As a hydroxyimino (oxime) derivative containing a nitrile group, this compound possesses high nitrogen content. While not always classified as a Class 1 explosive, it exhibits thermal instability . Heating above its decomposition threshold can result in rapid gas evolution (NOx, HCN).
-
Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[3][4][5]
Operational Core Directive: Treat this compound as a high-potency toxic solid . All manipulations must prevent inhalation of dust and inadvertent oral exposure via contaminated surfaces.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling pure solid or concentrated solutions (>100 mM).
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection (Solid) | Double Nitrile Gloves | Outer: 5 mil Nitrile (Disposable).Inner: 4 mil Nitrile (Inspection layer).Rationale: Prevents incidental contact.[3][4][6] Change immediately upon contamination.[3][4] |
| Hand Protection (Solution) | Barrier Laminate (Silver Shield) | Required if dissolved in DMSO/DMF. Rationale: Nitrile is permeable to dipolar aprotic solvents often used with this reagent, which can carry the toxicant through the skin. |
| Eye & Face | Chemical Goggles | Standard: ANSI Z87.1 Impact/Splash Goggles.Rationale: Safety glasses are insufficient due to the fine powder nature; dust can bypass side shields. |
| Respiratory | Engineering Control Primary | Primary: Certified Chemical Fume Hood.Secondary (Spill/Outside Hood): N95 or P100 Particulate Respirator.Rationale: H335 (Respiratory Irritation) requires minimizing mucosal exposure. |
| Body Defense | Lab Coat + Tyvek Sleeves | Standard: 100% Cotton or Flame-Resistant Lab Coat.Add-on: Disposable Tyvek sleeves/cuffs.Rationale: Protects wrists/forearms during weighing; prevents tracking powder outside the lab. |
Operational Handling Protocol
Storage and Stability
-
Temperature: Store at 2°C to 8°C (Refrigerated). Oxime linkages are susceptible to thermal degradation.
-
Environment: Keep container tightly sealed in a desiccator or with desiccant packs. Hydrolysis of the nitrile group can occur under moist, acidic conditions.
-
Segregation: Store away from strong oxidizing agents and strong acids .
Weighing and Transfer (The "Static Risk" Zone)
Fine organic powders often generate static charge, leading to "flying" particles that contaminate the balance area.
-
Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment enclosure.
-
Anti-Static Measures: Use an ionizing fan or anti-static gun if available. Use glass or plastic spatulas ; avoid metal if the compound shows any sign of shock sensitivity (precautionary).
-
Technique:
-
Place a tared vial inside the balance.
-
Transfer solid directly into the vial.
-
Cap the vial immediately before removing it from the balance enclosure.
-
Wipe the exterior of the vial with a damp Kimwipe (solvent-soaked) before moving to the reaction bench.
-
Reaction Setup
-
Solvent Choice: Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile).
-
Addition Order: Add the solid to the solvent, not solvent to solid, to minimize dust plume generation.
-
Temperature Control: If heating is required, ensure a blast shield is in place. Do not heat dry solid.
Visualization: Operational Workflow
The following diagram outlines the logical flow for safe handling, emphasizing containment points.
Figure 1: Step-by-step operational workflow ensuring containment from storage to disposal.
Emergency Response & Decontamination
Spill Response Decision Tree
Scenario: You have spilled approximately 500 mg of powder inside the fume hood.
-
Alert: Notify nearby personnel. Do not leave the hood unattended.
-
PPE Upgrade: Ensure goggles and double gloves are secure.
-
Containment:
-
Do NOT dry sweep. This generates toxic dust.
-
Method: Cover the spill with a solvent-dampened pad (Acetone or Ethanol) or use a dedicated chemical spill pillow.
-
-
Cleanup: Wipe inward from the periphery to the center.
-
Disposal: Place all cleanup materials into a sealed hazardous waste bag labeled "Toxic Debris."
Exposure First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes. Hold eyelids apart. Seek medical attention (ophthalmologist evaluation recommended due to H319).
-
Skin Contact: Wash with soap and copious water.[4] Remove contaminated clothing.[3][4][6][7]
-
Ingestion: IMMEDIATE MEDICAL ATTENTION REQUIRED. Do not induce vomiting unless instructed by poison control. Rinse mouth if conscious.
Disposal & Environmental Compliance
Disposal Principle: Destruction via high-temperature oxidation.
| Waste Stream | Handling Procedure |
| Solid Waste | Collect in a container labeled "Toxic Solid - High Nitrogen Content." Do not mix with oxidizers. |
| Liquid Waste | Segregate into "Organic Solvents - Toxic" stream. Ensure the waste container is compatible with the solvent used (e.g., HDPE for aqueous, Glass/Coated Metal for organics). |
| Destruction Method | Incineration. The compound must be burned in a chemical incinerator equipped with an afterburner and scrubber to manage Nitrogen Oxides (NOx) and potential Cyanide traces. |
Deactivation (Benchtop): For cleaning glassware, rinse with a dilute alkaline solution (e.g., 1M NaOH) to hydrolyze the nitrile/ester functionalities, followed by water and acetone. Collect all rinsates as hazardous waste.
Visualization: Spill Response Logic
Figure 2: Decision logic for responding to solid spills based on location and severity.
References
-
PubChem. (2025). (2Z)-2-Cyano-2-(hydroxyimino)acetamide (CID 6399032) - Safety and Hazards. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025). C&L Inventory: 2-cyano-2-(hydroxyimino)acetamide. [Link][2]
Sources
- 1. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. fluorochem.co.uk [fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
